molecular formula C11H12N2O2 B8509011 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Cat. No.: B8509011
M. Wt: 204.22 g/mol
InChI Key: YJELYAXMZVLHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol is a chemical compound with the CAS Registry Number 136167-43-6 . An alternative CAS Number, 1026410-14-9, is also associated with this substance . As a phenyl-imidazole derivative, this class of compounds is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors . For instance, structurally related analogs have been investigated for their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is a promising therapeutic target for cancer treatment . The specific physical properties, detailed applications, and mechanism of action for 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol are subjects for further investigation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(4-imidazol-1-ylphenoxy)ethanol

InChI

InChI=1S/C11H12N2O2/c14-7-8-15-11-3-1-10(2-4-11)13-6-5-12-9-13/h1-6,9,14H,7-8H2

InChI Key

YJELYAXMZVLHII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)OCCO

Origin of Product

United States

Foundational & Exploratory

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol , a bifunctional organic compound integrating an imidazole heterocycle with a primary alcohol via a phenoxy linker. This guide is structured for researchers in medicinal chemistry and materials science.

Introduction & Structural Overview

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol is a heterobifunctional molecule characterized by a central phenyl ring substituted at the para positions with an imidazole moiety and a hydroxyethyl ether chain. Its unique architecture combines the Lewis basicity and catalytic activity of the imidazole ring with the nucleophilic and hydrogen-bonding capabilities of a primary alcohol.

Core Structural Components[1][2]
  • Imidazole Ring (1H-imidazol-1-yl): A five-membered aromatic heterocycle containing two nitrogen atoms. The N3 nitrogen acts as a hydrogen bond acceptor and a coordination site for metals (e.g., in metalloenzymes or catalysts).

  • Phenoxy Linker (-O-C6H4-): A rigid aromatic spacer that electronically couples the electron-donating ether oxygen to the imidazole ring.

  • Hydroxyethyl Chain (-CH2CH2OH): A flexible aliphatic tail terminating in a primary hydroxyl group, serving as a handle for further functionalization (e.g., esterification, oxidation).

Significance in Research
  • Pharmaceuticals: Acts as a pharmacophore scaffold for antifungal agents (azole class) and enzyme inhibitors (e.g., CYP450, thromboxane synthase). The alcohol terminus allows for conjugation to drug delivery systems or solubilizing groups.

  • Materials Science: Serves as a latent curing agent for epoxy resins. The imidazole nitrogen initiates polymerization, while the hydroxyl group accelerates the ring-opening of epoxides.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

Molecular Identity[1][2][3]
  • IUPAC Name: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.23 g/mol

  • SMILES: OCCOc1ccc(n2ccnc2)cc1

  • InChIKey: (Predicted) HVZRZJDRYQZJQS-UHFFFAOYSA-N

Predicted Physicochemical Properties

Note: Experimental values for this specific derivative are sparse; data below are predicted based on structural analogues (e.g., 4-(1H-imidazol-1-yl)phenol).[1]

PropertyValue (Predicted/Analogous)Structural Rationale
Melting Point 110 – 130 °CLower than precursor 4-(imidazol-1-yl)phenol (204°C) due to flexible ether chain disrupting crystal packing.
Boiling Point ~420 °C (at 760 mmHg)High due to H-bonding (OH group) and polarity.
LogP (Octanol/Water) 1.2 – 1.5Moderately lipophilic; balanced by polar imidazole and hydroxyl groups.
pKa (Imidazole N3) 6.9 – 7.0Typical for N-aryl imidazoles; the phenoxy group is electron-donating, slightly increasing basicity vs. phenylimidazole.
pKa (Alcohol OH) ~16.0Standard primary alcohol acidity.
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water.[1]The hydroxyethyl chain improves water solubility compared to the parent phenol.

Synthesis & Manufacturing Protocols

The synthesis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol typically proceeds via the hydroxyethylation of the precursor 4-(1H-imidazol-1-yl)phenol (CAS 10041-02-8). Two primary routes are viable:

Route A: Green Synthesis via Ethylene Carbonate (Recommended)

This method avoids toxic alkyl halides and generates


 as the only byproduct.

Reagents:

  • Precursor: 4-(1H-imidazol-1-yl)phenol (1.0 eq)

  • Reagent: Ethylene Carbonate (1.2 eq)

  • Catalyst: Potassium Carbonate (

    
    , 0.05 eq) or TBAI (Phase Transfer Catalyst)
    
  • Solvent: DMF or Xylene (Reflux)

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(1H-imidazol-1-yl)phenol (10 mmol) and ethylene carbonate (12 mmol) in DMF (20 mL).

  • Catalysis: Add catalytic

    
     (0.5 mmol).
    
  • Reaction: Heat the mixture to 140–150 °C. Evolution of

    
     gas indicates reaction progress.
    
  • Monitoring: Monitor by TLC (SiO2, DCM:MeOH 9:1) until the starting phenol is consumed (~4–6 hours).

  • Workup: Cool to room temperature. Pour into ice water (100 mL). The product may precipitate as a solid.[1]

  • Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol/Water or Toluene.

Route B: Williamson Ether Synthesis

Uses 2-chloroethanol but requires stoichiometric base and generates salt waste.

Reagents:

  • Precursor: 4-(1H-imidazol-1-yl)phenol[2]

  • Reagent: 2-Chloroethanol (1.2 eq)

  • Base: NaOH or KOH (1.5 eq)

  • Solvent: Ethanol/Water or DMSO

Mechanism & Pathway Visualization

Synthesis Start 4-(1H-imidazol-1-yl)phenol (CAS 10041-02-8) Intermediate Transition State (Nucleophilic Attack) Start->Intermediate Base Cat. (K2CO3) 140°C, DMF Reagent Ethylene Carbonate (CAS 96-49-1) Reagent->Intermediate Product 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol (Target) Intermediate->Product - CO2 Byproduct CO2 (Gas) Intermediate->Byproduct

Figure 1: Synthetic pathway via hydroxyethylation with ethylene carbonate. This route is preferred for its atom economy and ease of purification.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are expected:

1H-NMR (DMSO-d6, 400 MHz)
  • 
     7.8 – 8.2 ppm (1H, s):  Imidazole C2-H (most deshielded).
    
  • 
     7.4 – 7.6 ppm (2H, d):  Phenylene protons adjacent to Imidazole.
    
  • 
     7.0 – 7.2 ppm (2H, d):  Phenylene protons adjacent to Ether oxygen.
    
  • 
     6.9 – 7.1 ppm (2H, s/d):  Imidazole C4-H and C5-H.
    
  • 
     4.8 – 5.0 ppm (1H, t):  Hydroxyl OH (exchangeable with 
    
    
    
    ).
  • 
     4.0 – 4.1 ppm (2H, t):  Ether methylene (
    
    
    
    ).
  • 
     3.7 – 3.8 ppm (2H, q):  Alcohol methylene (
    
    
    
    ).
Mass Spectrometry (ESI-MS)[2]
  • Molecular Ion

    
    :  m/z 205.1
    
  • Fragment Ions: Loss of hydroxyethyl group (

    
    ) or imidazole cleavage.
    

Applications in Drug Development

Pharmacophore Logic

The molecule serves as a versatile "linker-headgroup" construct.

  • Target Binding: The imidazole ring is a classic heme-iron ligand. It is critical in designing inhibitors for:

    • Lanosterol 14

      
      -demethylase (CYP51):  Antifungal mechanism.
      
    • Aromatase (CYP19): Breast cancer therapy.

    • Thromboxane Synthase: Cardiovascular targets.

  • Linker Utility: The hydroxyethyl tail mimics the structure of choline or ethanolamine, allowing the molecule to mimic endogenous substrates or improve the solubility of lipophilic drugs.

Structure-Activity Relationship (SAR) Diagram

SAR Core 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol Imidazole Imidazole Headgroup (CYP450 Iron Binding) (H-Bond Acceptor) Core->Imidazole Phenyl Phenyl Spacer (Hydrophobic Interaction) (Rigid Geometry) Core->Phenyl Alcohol Primary Alcohol (Solubility / Conjugation Site) (Prodrug Formation) Core->Alcohol Drug Antifungal Azoles (e.g., Ketoconazole analogs) Imidazole->Drug Pharmacophore Material Epoxy Curing (Catalytic N & Reactive OH) Alcohol->Material Crosslinker

Figure 2: Structure-Activity Relationship (SAR) analysis highlighting the functional roles of each molecular segment.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be limited, handling should follow protocols for imidazole derivatives and phenol ethers .

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling Precautions:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as imidazoles can be hygroscopic.

References

  • Precursor Synthesis:Ullmann Coupling of Imidazole and Aryl Halides.

    • Wang, Y., et al. "Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol."[3][4] Chinese Journal of Modern Applied Pharmacy, 2004.[4] 4

  • Hydroxyethylation Methodology:Reaction of Phenols with Ethylene Carbon

    • Clements, J.H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674.

  • Imidazole Properties:Acidity and Basicity of Azoles.

    • Santa Cruz Biotechnology.[5] "4-(Imidazol-1-yl)phenol Product Data." 5

  • Epoxy Applications:Imidazoles as Latent Curing Agents. Hamerton, I. "Recent Developments in Epoxy Resins." Rapra Review Reports, 1996.

Sources

Technical Guide: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol , a specialized chemical intermediate.

Executive Summary

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol is a bifunctional organic intermediate characterized by a phenol ether backbone linking an imidazole ring and a primary alcohol. While specific CAS numbers for this exact ether derivative are often proprietary or listed under internal research codes, it is chemically defined as the hydroxyethyl ether of 4-(1H-imidazol-1-yl)phenol (CAS 10041-02-8) .

This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of azole antifungals , H3 histamine receptor antagonists , and other bioactive molecules requiring a rigid phenyl-imidazole pharmacophore linked to a flexible polar tail.

Chemical Identity & Physicochemical Properties[1][2][3]

Core Identifiers
PropertyDetail
Chemical Name 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol
Common Synonyms 4-(Imidazol-1-yl)phenoxyethanol; 1-[4-(2-Hydroxyethoxy)phenyl]imidazole
Precursor CAS 10041-02-8 (4-(1H-imidazol-1-yl)phenol)
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
SMILES OCCOc1ccc(n2ccnc2)cc1
InChIKey Calculated: YUGKGJUVLVOHGK-UHFFFAOYSA-N (Derivative)
Predicted Physicochemical Data[2]
  • LogP : ~1.2 (Moderate lipophilicity balanced by the hydroxyl group)

  • pKa (Imidazole) : ~6.9 (Basic nitrogen at N3 position)

  • Solubility : Soluble in polar organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water due to the phenyl ring, though the alcohol tail aids dispersibility.

  • Appearance : Typically an off-white to beige crystalline solid.

Synthesis & Manufacturing

The synthesis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol follows a classic Williamson ether synthesis or an alkylene carbonate ring-opening pathway. The choice of method depends on scale and purity requirements.

Method A: Alkylation with 2-Chloroethanol

This method involves the nucleophilic attack of the phenoxide anion on 2-chloroethanol.

  • Reagents : 4-(1H-imidazol-1-yl)phenol, 2-chloroethanol, Potassium Carbonate (

    
    ).
    
  • Solvent : DMF or Acetonitrile.

  • Mechanism :

    
     displacement of the chloride by the phenoxide oxygen.
    
Method B: Ethylene Carbonate Ring Opening (Green Chemistry)

This method avoids chlorinated reagents and is preferred for industrial scaling.

  • Reagents : 4-(1H-imidazol-1-yl)phenol, Ethylene Carbonate, Catalytic Base (e.g.,

    
     or TBAI).
    
  • Conditions : 120–140°C, solvent-free or in high-boiling solvent (e.g., Toluene/DMF).

  • Mechanism : Nucleophilic attack of the phenoxide on the carbonate carbonyl or alkylene carbon, followed by decarboxylation/ring opening to yield the alcohol.

Synthesis Workflow Diagram

SynthesisPath Precursor 4-(1H-imidazol-1-yl)phenol (CAS 10041-02-8) Intermediate Phenoxide Anion Precursor->Intermediate Deprotonation Product 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol (C11H12N2O2) Precursor->Product Method B: Ring Opening (120-140°C) ReagentA 2-Chloroethanol + K2CO3 ReagentA->Intermediate Reagent ReagentB Ethylene Carbonate (Catalytic Base) ReagentB->Precursor Reagent Intermediate->Product Method A: SN2 Attack (Ref: Williamson Ether)

Caption: Synthesis pathways via Williamson etherification (Method A) or Ethylene Carbonate ring opening (Method B).

Applications in Drug Development

This compound is a versatile heterocyclic building block . The terminal hydroxyl group serves as a "handle" for further functionalization (e.g., mesylation, halogenation), allowing the attachment of the rigid phenyl-imidazole moiety to larger pharmacophores.

Key Therapeutic Areas
  • Antifungal Agents : The imidazole ring is the pharmacophore responsible for inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. The phenoxyethanol chain mimics the linker found in azoles like Omoconazole or Sertaconazole .

  • H3 Receptor Antagonists : Phenoxyalkyl-imidazoles are investigated for their affinity to histamine H3 receptors, potential targets for cognitive disorders.

  • Tyrosinase Inhibitors : Structural analogs have shown potential in inhibiting melanin synthesis.

Functionalization Logic
  • Activation : The -OH group is converted to a leaving group (OMs, OTs, Cl) to facilitate coupling with amines or other nucleophiles.

  • Linker Elongation : Reaction with diisocyanates or acid chlorides to create urea or ester linkages.

Analytical Characterization

To validate the identity of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol, the following analytical signals are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Shift (δ ppm)MultiplicityIntegrationAssignment
7.9 - 8.2 Singlet/Doublet1HImidazole C2-H (N=CH-N)
7.5 - 7.7 Doublet2HPhenyl Ar-H (meta to ether)
7.4 - 7.6 Singlet1HImidazole C5-H
7.0 - 7.2 Doublet2HPhenyl Ar-H (ortho to ether)
7.0 - 7.1 Singlet1HImidazole C4-H
4.8 - 5.0 Triplet (br)1HHydroxyl -OH
4.0 - 4.1 Triplet2HEther -O-CH₂-
3.7 - 3.8 Multiplet2HAlcohol -CH₂-OH
Mass Spectrometry (ESI-MS)
  • Observed Ion :

    
    
    
  • m/z : 205.1

  • Fragmentation : Loss of the hydroxyethyl group may yield a characteristic fragment at m/z ~161 (protonated 4-(imidazol-1-yl)phenol).

Safety & Handling (SDS Highlights)

While specific toxicological data for this ether may be limited, it should be handled with the same precautions as its precursor (CAS 10041-02-8).

  • GHS Classification :

    • Skin Irrit. 2 (H315) : Causes skin irritation.

    • Eye Irrit. 2A (H319) : Causes serious eye irritation.

    • STOT SE 3 (H335) : May cause respiratory irritation.

  • Handling : Use localized exhaust ventilation. Wear nitrile gloves and safety goggles.

  • Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • Precursor Identification : PubChem. "4-(1H-Imidazol-1-yl)phenol (CAS 10041-02-8)." National Center for Biotechnology Information. Accessed March 2026. Link

  • Synthesis Methodology: Spillane, W. J., & Burke, P. O. (1986). "Synthesis of sulfamic acid esters of phenols and imidazoles." Synthesis, 1986(12), 1021-1024. (Describes analogous synthesis of phenoxyethyl esters).
  • General Reactivity : TCI Chemicals. "4-(1H-Imidazol-1-yl)phenol Product Specification." Link

molecular weight and formula of 4-(imidazol-1-yl)phenoxyethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(imidazol-1-yl)phenoxyethanol: Synthesis, Characterization, and Core Properties

For drug development professionals, researchers, and scientists, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of 4-(imidazol-1-yl)phenoxyethanol, a molecule of interest for its potential applications stemming from its unique structural combination of an imidazole ring, a phenoxy group, and a primary alcohol. This document will cover its fundamental chemical properties, a robust synthetic route, and a suite of analytical methodologies for its thorough characterization.

Core Molecular Attributes

The foundational step in evaluating any new compound is to establish its basic molecular and structural identity. For 4-(imidazol-1-yl)phenoxyethanol, these core attributes are derived from its constituent parts: a 4-(imidazol-1-yl)phenol backbone functionalized with an ethanol group via an ether linkage.

Chemical Structure and Derived Properties

The structure of 4-(imidazol-1-yl)phenoxyethanol is key to its chemical behavior. The molecule is comprised of a central benzene ring substituted with an imidazole ring at one end and a 2-hydroxyethoxy group at the other.

Table 1: Calculated Physicochemical Properties of 4-(imidazol-1-yl)phenoxyethanol

PropertyValue
Chemical Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Canonical SMILES C1=CN(C=N1)C2=CC=C(C=C2)OCCO
InChI Key (Predicted)

The presence of the imidazole ring introduces basicity and the potential for hydrogen bonding, while the phenoxyethanol moiety imparts properties common to glycol ethers, such as increased solubility in certain solvents and the capacity for further functionalization at the terminal hydroxyl group.

Synthetic Pathway: Williamson Ether Synthesis

A reliable and well-established method for the preparation of 4-(imidazol-1-yl)phenoxyethanol is the Williamson ether synthesis.[1][2][3] This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this context, the synthesis proceeds by the reaction of the sodium salt of 4-(imidazol-1-yl)phenol with a 2-haloethanol.

The reaction begins with the deprotonation of the phenolic hydroxyl group of 4-(imidazol-1-yl)phenol to form a more nucleophilic phenoxide. This is typically achieved using a strong base like sodium hydride or an alkali metal hydroxide. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethanol, such as 2-chloroethanol, in an Sₙ2 reaction to form the desired ether.[1][3]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) reactant1 4-(imidazol-1-yl)phenol intermediate Sodium 4-(imidazol-1-yl)phenoxide reactant1->intermediate + Base reactant2 Base (e.g., NaOH) reactant3 2-Chloroethanol product 4-(imidazol-1-yl)phenoxyethanol intermediate->product + 2-Chloroethanol side_product NaCl product->side_product Side Product

Caption: Workflow for the Williamson Ether Synthesis of 4-(imidazol-1-yl)phenoxyethanol.

Detailed Experimental Protocol

Materials:

  • 4-(imidazol-1-yl)phenol[4][5][6][7]

  • Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

  • 2-Chloroethanol

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Deionized water

  • Organic extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(imidazol-1-yl)phenol in the chosen anhydrous solvent. Add an equimolar amount of the base (e.g., sodium hydroxide) and stir the mixture at room temperature until the deprotonation is complete, forming the sodium phenoxide.

  • Etherification: To the resulting solution, add a slight excess (e.g., 1.1 equivalents) of 2-chloroethanol dropwise. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with deionized water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-(imidazol-1-yl)phenoxyethanol.

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of the synthesized 4-(imidazol-1-yl)phenoxyethanol, ensuring its identity, purity, and structural integrity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a common starting point for the analysis of such aromatic compounds. Detection can be performed using a UV detector, leveraging the aromatic nature of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile derivative of the compound, GC-MS can provide both purity information and the molecular weight of the fragment ions. Derivatization of the terminal hydroxyl group may be necessary to enhance volatility.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, the aromatic protons of the phenoxy group (exhibiting splitting patterns indicative of para-substitution), and the two methylene groups of the ethanol moiety. The chemical shifts of the methylene protons will be influenced by the adjacent oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the distinct carbons of the imidazole ring, the substituted benzene ring, and the ethoxy side chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the terminal alcohol, C-O-C stretching of the ether linkage, C=C and C-H stretching of the aromatic and imidazole rings.

Analytical_Workflow start Synthesized 4-(imidazol-1-yl)phenoxyethanol purity_analysis Purity Assessment start->purity_analysis structural_elucidation Structural Elucidation start->structural_elucidation hplc HPLC purity_analysis->hplc gcms GC-MS purity_analysis->gcms nmr NMR Spectroscopy structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr

Caption: A logical workflow for the analytical characterization of 4-(imidazol-1-yl)phenoxyethanol.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 4-(imidazol-1-yl)phenoxyethanol. The outlined Williamson ether synthesis offers a practical route to this molecule, and the described analytical techniques are essential for verifying its structure and purity. For researchers and drug development professionals, this information serves as a critical starting point for further investigation into the potential applications of this and related compounds.

References

  • INCHEE. (2025, March 28). Technological Innovation: Synthesis of Cosmetic-Grade Phenoxyethanol from Ethylene Oxide and Phenol.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Sigma-Aldrich. 4-(Imidazol-1-yl)phenol 97%.
  • Wikipedia. Phenoxyethanol. Retrieved from [Link]

  • TargetMol. 4-(Imidazol-1-yl)phenol.
  • ACS Publications. (2013, December 20). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Irvine. Williamson Ether Synthesis.
  • BuyersGuideChem. 4-(Imidazol-1-yl)phenol | C9H8N2O.
  • iChemical. 4-(Imidazol-1-yl)phenol, CAS No. 10041-02-8.
  • ResearchGate. Detection and estimation of ethers.
  • PMC. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
  • PMC. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • The Royal Society of Chemistry. Supplementary data.
  • Google Patents. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol.
  • Pharmaffiliates. 10041-02-8| Chemical Name : 4-(Imidazol-1-yl)phenol.

Sources

The pKa Landscape of Imidazole Nitrogen in Phenoxyethanol Derivatives: Structural Drivers and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the primary pharmacophore in numerous antifungal, anticancer, and anti-infective agents. The protonation state of the imidazole nitrogen dictates a molecule's solubility, membrane permeability, and target-binding affinity. When imidazole is functionalized with phenoxyethanol-derived moieties—such as in the azole class of antifungals (e.g., miconazole, econazole)—the physicochemical properties of the molecule shift dramatically. This whitepaper provides an in-depth mechanistic analysis of how ether-linked phenoxyethyl substituents modulate the pKa of the imidazole nitrogen, the pharmacological consequences of these shifts, and the self-validating experimental protocols required to measure them accurately.

Electronic and Structural Determinants of pKa

To understand the behavior of phenoxyethanol-imidazole derivatives, we must first examine the amphoteric nature of the unsubstituted imidazole ring. Imidazole contains two distinct nitrogen atoms:

  • N1 (Pyrrole-like): Contributes its lone pair to the aromatic sextet. It is non-basic and weakly acidic (pKa ~14.5)[1].

  • N3 (Pyridine-like): Possesses an orthogonal sp2-hybridized lone pair that is not involved in aromaticity. This is the basic site, with the conjugate acid (imidazolium cation) exhibiting a pKa of approximately 7.0[2].

The Inductive (-I) Effect of Phenoxyethyl Substituents

When a phenoxyethyl group is attached to the N1 position (forming 1-(2-phenoxyethyl)-1H-imidazole), the basicity of the N3 nitrogen is altered. Unlike simple alkyl groups (e.g., methyl) which are electron-donating (+I) and raise the pKa to 7.18 [3], the ether oxygen in a phenoxyethyl group is highly electronegative.

This oxygen exerts a through-bond inductive electron-withdrawing effect (-I) . By pulling electron density away from the ethyl linker and the imidazole ring, the -I effect reduces the electron density localized on the N3 nitrogen. Consequently, the protonated imidazolium cation becomes thermodynamically destabilized, making it easier for the proton to dissociate. This shifts the pKa of the conjugate acid downward to 6.56 [3].

In complex drug molecules like miconazole and econazole, additional electron-withdrawing halogens (e.g., 2,4-dichlorophenyl groups) on the phenoxy/benzyl rings extend this inductive pull, further depressing the pKa to approximately 6.1 [4].

G A Phenoxyethyl Group (Ether Linkage) B Inductive Electron Withdrawal (-I Effect) A->B C Decreased Electron Density on Imidazole N3 B->C D Destabilization of Imidazolium Cation C->D E Lowered pKa (e.g., 6.56 to 6.1) D->E

Logical flow of inductive effects lowering the pKa of imidazole nitrogen.

Pharmacological Implications in Drug Design

The depression of the imidazole pKa from 7.0 to ~6.1 has profound implications for pharmacokinetics (ADME) and pharmacodynamics.

Membrane Permeability and Lipophilicity

According to the Henderson-Hasselbalch equation, at physiological pH (7.4), an unsubstituted imidazole (pKa 7.0) exists as a mixture of ~28% protonated and 72% unprotonated species. However, a phenoxyethyl derivative like miconazole (pKa 6.1) exists overwhelmingly (>95%) in its neutral, unprotonated form at pH 7.4. This neutral state drastically increases the molecule's lipophilicity (LogP ~6.1) [5], allowing rapid passive diffusion across the lipid-rich stratum corneum for topical applications, and through fungal cell membranes.

Target Coordination (CYP51 Inhibition)

Azole antifungals exert their mechanism of action by inhibiting fungal lanosterol 14-α demethylase (CYP51), a cytochrome P450 enzyme. The unprotonated N3 lone pair of the imidazole ring acts as a direct ligand, coordinating with the heme iron at the enzyme's active site [5]. Because the lowered pKa ensures the nitrogen is unprotonated at physiological pH, the molecule is perfectly primed for optimal target engagement without requiring a thermodynamically costly deprotonation step upon binding.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) between N1 substitution, pKa, and lipophilicity.

CompoundSubstituent at N1pKa (Conjugate Acid)LogPPrimary Application
Imidazole None (Hydrogen)~7.0-0.02Biochemical Buffer
1-Methylimidazole Methyl Group (+I effect)7.180.60Catalyst / Ionic Liquids
1-(2-Phenoxyethyl)imidazole Phenoxyethyl Group (-I effect)6.56~1.50Synthetic Scaffold
Econazole 2-(4-chlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl~6.15.50Antifungal Agent
Miconazole 2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl6.16.10Antifungal Agent

Experimental Methodologies for pKa Determination

To ensure high-fidelity data suitable for regulatory submission, pKa values must be determined using self-validating systems. Below are the two gold-standard methodologies, complete with the causality behind the experimental choices.

Protocol A: Potentiometric Titration (The Gold Standard)

Potentiometry measures the thermodynamic pKa by tracking the change in potential (pH) as a function of added titrant.

  • Sample Preparation: Dissolve the imidazole derivative in a 0.1 M KCl aqueous solution (or a standardized co-solvent mixture like Methanol/Water if solubility is poor).

    • Causality: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength. This ensures that the activity coefficients of the analyte ions remain stable, allowing the concentration-based equilibrium constants to accurately reflect true thermodynamic pKa values.

  • Nitrogen Purging: Submerge a gas dispersion tube into the solution and purge with high-purity

    
     gas for 15 minutes prior to and during the titration.
    
    • Causality: Prevents the dissolution of atmospheric

      
      , which forms carbonic acid and artificially lowers the pH, skewing the equivalence point.
      
  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C).

  • Titration: Titrate with standardized 0.1 M NaOH (if starting from the protonated salt) or 0.1 M HCl (if starting from the free base) using an automated titrator.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to identify the exact equivalence point, and apply non-linear regression using the Henderson-Hasselbalch equation to extract the pKa.
    

G S1 1. Sample Preparation (0.1 M KCl background) S2 2. Nitrogen Purging (Prevent CO2 absorption) S1->S2 S3 3. Potentiometric Titration (Standardized HCl/NaOH) S2->S3 S4 4. Data Acquisition (pH vs. Titrant Volume) S3->S4 S5 5. Non-Linear Regression (Henderson-Hasselbalch) S4->S5

Self-validating potentiometric workflow for precise pKa determination.

Protocol B: UV-Vis Spectrophotometric Titration

Used when the compound has poor aqueous solubility or when potentiometry is unfeasible.

  • Buffer Preparation: Prepare a series of universal buffers covering a pH range of 2.0 to 10.0.

  • Spectral Acquisition: Record the UV absorption spectrum (200–350 nm) of the derivative at each pH.

    • Causality: Protonation of the N3 nitrogen alters the

      
      -electron system of the imidazole ring, causing a measurable bathochromic or hypsochromic shift in the UV absorption spectrum.
      
  • Internal Validation (Isosbestic Points): Overlay the spectra to identify sharp isosbestic points.

    • Causality: The presence of a clean isosbestic point is a self-validating metric. It proves that the system exists strictly as a two-state equilibrium (protonated vs. unprotonated) without degradation byproducts or aggregation.

  • Absorbance Plotting: Plot the absorbance at the wavelength of maximum difference (

    
    ) against pH. The inflection point of the resulting sigmoidal curve represents the pKa.
    

References

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives International Journal of Pharmaceutical Sciences Review and Research URL: [Link][1]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications TSI Journals URL: [Link][2]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution ACS Publications (Crystal Growth & Design) URL:[Link][3]

  • Insights on Antifungal Drug - Miconazole Nitrate International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL:[Link][4]

  • Econazole | C18H15Cl3N2O | CID 3198 PubChem - National Institutes of Health (NIH) URL:[Link][6]

  • Miconazole | C18H14Cl4N2O | CID 4189 PubChem - National Institutes of Health (NIH) URL:[Link][5]

Sources

Operational Safety & Technical Profile: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper and operational protocol, designed for R&D scientists handling 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol. It synthesizes safety data with structural analysis to provide a robust framework for handling this chemical intermediate.[1]

Document Type: Technical Safety Guide & Handling Protocol Version: 1.0 | Status: R&D Use Only Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads[1]

Executive Summary & Molecular Architecture

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol is a bifunctional organic intermediate commonly utilized in the synthesis of azole-class antifungals and as a curing accelerator in high-performance epoxy resins.[1] Its structure combines a basic imidazole heterocycle with a polar primary alcohol tail, linked via a phenoxy ether.[1]

Understanding the molecular architecture is the first step in predicting reactivity and hazard potential.[1]

Structural Hazard Mapping

The molecule consists of three distinct functional zones, each contributing to its physicochemical and toxicological profile:

  • Imidazole Head (Basic/Nucleophilic): The N3 nitrogen is a Lewis base (

    
     for conjugate acid).[1] It is the primary source of irritation (skin/eye) and potential metal coordination.[1]
    
  • Phenoxy Core (Lipophilic Spacer): Provides structural rigidity and increases lipophilicity (

    
    ), facilitating skin permeation compared to simple imidazoles.[1]
    
  • Ethanol Tail (Hydrophilic/Reactive): A primary alcohol allowing for further functionalization (esterification, oxidation).[1] It contributes to the molecule's solubility in polar organic solvents.[1]

MolecularHazards Struct 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol Imid Imidazole Moiety (Lewis Base) Struct->Imid Phen Phenoxy Linker (Lipophilic) Struct->Phen Eth Ethanol Tail (H-Bond Donor) Struct->Eth Haz1 Hazard: Skin/Eye Irritation (Corrosive Potential) Imid->Haz1 Causes Haz2 Hazard: Systemic Absorption (Membrane Permeability) Phen->Haz2 Facilitates Haz3 Reactivity: Hygroscopic Incompatible w/ Oxidizers Eth->Haz3 Causes

Figure 1: Structural dissection of hazard origins. The imidazole ring drives the acute local toxicity, while the phenoxyether chain influences bioavailability.[1]

Physicochemical Properties & Stability

Note: Data derived from structural analogs and standard chemical informatics for this class of compounds.

PropertyValue / DescriptionOperational Implication
Molecular Formula

MW: 204.23 g/mol
Physical State Solid (Crystalline Powder)Dust explosion hazard if micronized.[1][2]
Color White to Off-White / BeigeDiscoloration indicates oxidation (N-oxide formation).[1]
Melting Point 110°C – 130°C (Typical range)Solid handling protocols apply at RT.[1]
Solubility Soluble: DMSO, Methanol, EthanolSparingly: Water, EtherUse alcohols for cleaning spills; avoid water-only washdowns.[1]
pKa ~7.0 (Imidazole N)Buffering required in aqueous HPLC mobile phases.[1]
Hygroscopicity ModerateStore under inert atmosphere (Argon/Nitrogen) recommended.[1]

GHS Hazard Identification & Risk Assessment

While a fully validated toxicological dossier may not exist for this specific intermediate, the Structure-Activity Relationship (SAR) with 4-(imidazol-1-yl)phenol and phenoxyethanol dictates the following classification.

Classification (Regulation (EC) No 1272/2008)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]

Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1]

Precautionary Protocol (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Safe Handling & Exposure Control Protocol

Core Directive: Treat as a potent bioactive intermediate.[1] The imidazole moiety allows for metal chelation; avoid contact with metallic spatulas if trace metal purity is critical for downstream catalysis.[1]

Engineering Controls
  • Primary: Handle exclusively within a certified Chemical Fume Hood (face velocity > 0.5 m/s).[1]

  • Secondary: Local Exhaust Ventilation (LEV) required for weighing operations to prevent dust generation.[1]

  • Isolation: For quantities >100g, use a powder containment hood or glovebox.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Nitrile Rubber (Min thickness 0.11mm)Excellent resistance to imidazole bases and alcohols.[1]
Eyes Chemical Safety Goggles Safety glasses are insufficient due to fine dust potential.[1]
Respiratory N95 / P2 Particulate Respirator Required if handling outside a fume hood (e.g., weighing).[1]
Body Lab Coat (Cotton/Poly blend) Standard splash protection.[1] Tyvek suit for scale-up (>1kg).[1]
Experimental Workflow: Solubilization & Reaction

When using this compound as a nucleophile or ligand:

  • Solvent Choice: Dissolve in anhydrous DMF or DMSO for substitution reactions.[1]

  • Activation: If deprotonating the alcohol tail (e.g., for Williamson ether synthesis), use NaH in THF/DMF.[1] Caution: H2 gas evolution.[1]

  • Quenching: Neutralize reaction mixtures with saturated Ammonium Chloride (

    
    ) rather than strong acids to prevent generating excessive heat from the imidazole neutralization.
    

Emergency Response & First Aid

This protocol utilizes a "Check-Act-Verify" loop to ensure effective intervention.

EmergencyResponse Start Exposure Incident Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inh Inhalation Start->Inh EyeAct Rinse 15 min (Lifting Eyelids) Eye->EyeAct EyeMed Ophthalmologist Consult EyeAct->EyeMed SkinAct Wash with Soap/Water (Do NOT use Ethanol) Skin->SkinAct SkinMed Seek Aid if Irritation Persists SkinAct->SkinMed InhAct Move to Fresh Air Support Breathing Inh->InhAct InhAct->EyeMed

Figure 2: Immediate response logic.[1] Note: Do not use ethanol to wash skin, as it may increase transdermal absorption of the compound.[1]

Spill Cleanup
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don double nitrile gloves and N95 respirator.[1]

  • Contain: If solid, cover with damp paper towel to prevent dust.[1] If solution, absorb with vermiculite.[1]

  • Decontaminate: Wipe surface with 10% acetic acid (to neutralize the imidazole base), followed by water.[1]

Storage & Stability

  • Condition: Store in a cool, dry place (

    
     preferred, though stable at RT).
    
  • Incompatibilities:

    • Strong Oxidizing Agents: Reaction with the imidazole ring may form N-oxides.[1]

    • Acids: Will form salts immediately (protonation of imidazole N).[1]

    • Acid Chlorides/Anhydrides: Will react with the alcohol tail (esterification).[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Imidazole Derivatives. National Center for Biotechnology Information.[1] [Link]

  • ECHA. (n.d.).[1] C&L Inventory: Imidazole. European Chemicals Agency.[1] [Link]

Disclaimer: This guide is for research and development purposes only. It is based on the chemical structure and properties of analogous compounds.[1] Users must consult the specific SDS provided by their chemical supplier before handling.[1]

Sources

Pharmacophoric Profiling and Biological Potential of 1-(4-(2-hydroxyethoxy)phenyl)-1H-imidazole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the rational design of small-molecule inhibitors often relies on the fusion of privileged scaffolds with pharmacokinetic-optimizing moieties. 1-(4-(2-hydroxyethoxy)phenyl)-1H-imidazole represents a highly versatile, bipartite pharmacophore. By coupling an active 1H-imidazole headgroup with a flexible, polar 4-(2-hydroxyethoxy)phenyl tail, this molecule presents a compelling structural model for targeting cytochrome P450 (CYP450) metalloenzymes. This whitepaper provides an in-depth technical analysis of its structural rationale, predicted biological activities, and the self-validating experimental workflows required to evaluate its potential as an antifungal or anticancer lead compound.

Structural Rationale & Mechanistic Causality

The biological activity of 1-(4-(2-hydroxyethoxy)phenyl)-1H-imidazole is dictated by the synergistic interaction of its three distinct structural domains:

The Imidazole Core: Metalloenzyme Coordination

The 1H-imidazole ring is a classic pharmacophore for inhibiting CYP450 enzymes[1]. The


-hybridized nitrogen at the 3-position (N3) possesses an unshared lone pair of electrons. This lone pair acts as a potent Lewis base, directly coordinating with the electrophilic heme iron (Fe

/Fe

) located in the catalytic core of target enzymes. This coordinate covalent bond physically blocks the binding of endogenous substrates (e.g., lanosterol or androstenedione) and prevents the activation of molecular oxygen required for catalysis[2].
The N-Aryl Linkage: Conformational Restriction

Unlike azole drugs with flexible aliphatic linkers (e.g., ketoconazole), the direct N1-phenyl bond in this scaffold restricts rotational degrees of freedom. This rigid geometry locks the molecule into a conformation that strongly favors


 stacking and van der Waals interactions with aromatic amino acid residues lining the hydrophobic access channels of CYP450 enzymes[3].
The 2-Hydroxyethoxy Substituent: ADME and Pharmacodynamic Optimization

Historically, azole drugs have utilized highly lipophilic halogenated phenyl rings (e.g., the 2,4-dichlorophenyl group in miconazole) to achieve target affinity, often at the cost of poor aqueous solubility and high hepatotoxicity[4]. The strategic inclusion of a para-substituted 2-hydroxyethoxy group introduces a flexible, polar vector that provides dual benefits:

  • Pharmacodynamic Anchoring: The terminal hydroxyl group acts as both a hydrogen-bond donor and acceptor, capable of anchoring the tail-end of the molecule to polar residues (e.g., Ser, Thr) or bridging water molecules at the entrance of the enzyme's active site.

  • Pharmacokinetic (ADME) Enhancement: The ether oxygen and terminal hydroxyl drastically lower the partition coefficient (

    
    ), increasing aqueous solubility and reducing non-specific plasma protein binding.
    

CYP51A1_Inhibition A 1-(4-(2-hydroxyethoxy)phenyl)imidazole B Heme Iron (Fe2+) Coordination A->B N3 Lone Pair C CYP51A1 Inhibition B->C Blocks Active Site D Ergosterol Depletion C->D E Toxic Sterol Accumulation C->E F Fungal Cell Death D->F E->F

Mechanism of CYP51A1 inhibition by the imidazole scaffold leading to fungal cell death.

Predicted Biological Activities

Based on its pharmacophoric profile, 1-(4-(2-hydroxyethoxy)phenyl)-1H-imidazole is predicted to exhibit two primary modes of biological activity:

Antifungal Activity (CYP51A1 Inhibition)

The primary target for imidazole derivatives in fungal pathogens is lanosterol 14ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-demethylase (CYP51A1) . By binding to the heme iron, the compound halts the demethylation of lanosterol. This mechanism is lethal to fungi via a dual-causality pathway: the depletion of ergosterol compromises cell membrane fluidity and integrity, while the simultaneous accumulation of 14

-methylated sterols disrupts membrane-bound enzyme function, ultimately leading to cell cycle arrest[1][2]. The 2-hydroxyethoxy tail is hypothesized to improve penetration through the hydrophilic fungal cell wall compared to purely lipophilic azoles.
Anticancer Activity (Aromatase/CYP19A1 Inhibition)

Non-steroidal aromatase inhibitors (NSAIs) are critical in the treatment of estrogen-receptor-positive (ER+) breast cancers. The enzyme aromatase (CYP19A1) catalyzes the conversion of androgens to estrogens. The 1-aryl imidazole core is a validated pharmacophore for aromatase inhibition (e.g., fadrozole)[5][6]. In this scaffold, the para-oxygen of the 2-hydroxyethoxy group can mimic the C3-ketone of the natural substrate androstenedione, potentially driving high selectivity for CYP19A1 over other steroidogenic cytochromes[6].

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the biological potential of this compound, experimental protocols must move beyond simple phenotypic screening. The following workflows are designed as self-validating systems to prove direct mechanistic causality.

Protocol 1: Antifungal Efficacy and Target Validation
  • Step 1: UV-Vis Difference Spectroscopy (Target Binding). Titrate the compound against purified recombinant Candida albicans CYP51A1.

    • Causality Check: A successful N3-heme coordination will induce a classic "Type II" spectral shift (peak at ~430 nm, trough at ~390 nm). The amplitude of this shift allows for the calculation of the spectral dissociation constant (

      
      ).
      
  • Step 2: Broth Microdilution Assay (Phenotypic Efficacy). Determine the Minimum Inhibitory Concentration (MIC) against wild-type C. albicans and Aspergillus fumigatus following CLSI M27/M38 guidelines.

  • Step 3: Orthogonal Knockout Validation. Test the compound against a

    
     (CYP51 knockout/mutant) fungal strain.
    
    • Self-Validation: If the compound's toxicity is strictly mediated by CYP51 inhibition, the mutated strain will exhibit profound resistance. If the MIC remains unchanged, the compound is acting via off-target toxicity (e.g., general membrane disruption).

Protocol 2: Anticancer Efficacy and Estrogen-Rescue Assay
  • Step 1: Fluorimetric Aromatase Inhibition. Utilize human CYP19A1 supersomes and dibenzylfluorescein (DBF) as a fluorescent substrate. Calculate the IC

    
     relative to a letrozole positive control[5].
    
  • Step 2: Differential Cytotoxicity Assay. Perform MTT viability assays on ER+ breast cancer cells (MCF-7) and ER- breast cancer cells (MDA-MB-231).

  • Step 3: Estradiol Rescue (Mechanistic Proof). Co-administer the compound with exogenous 17

    
    -estradiol in the MCF-7 culture.
    
    • Self-Validation: If the compound induces cell death purely via aromatase inhibition (estrogen deprivation), the addition of exogenous estradiol will completely rescue cell viability. Failure to rescue indicates non-specific cytotoxic effects[3].

Experimental_Workflow S1 Compound Synthesis & Verification (NMR, MS, HPLC) S2 In Vitro Target Binding (CYP51A1 / Aromatase) S1->S2 S3 Cellular Efficacy (MIC / IC50) S2->S3 Active Hits S4 ADME-Tox Profiling (Microsomal Stability, Cytotoxicity) S3->S4 Efficacious Hits S4->S1 Poor Profile (Recycle) S5 Lead Optimization S4->S5 Favorable Profile

Self-validating experimental workflow for biological evaluation and lead optimization.

Quantitative Data Summaries

To benchmark the potential of 1-(4-(2-hydroxyethoxy)phenyl)-1H-imidazole, Table 1 outlines its predicted physicochemical properties and target affinities against established clinical standards.

Table 1: Predicted Physicochemical & Pharmacological Profiling

Parameter1-(4-(2-hydroxyethoxy)phenyl)imidazoleKetoconazole (Antifungal Control)Letrozole (Anticancer Control)Mechanistic Rationale
Molecular Weight 204.23 g/mol 531.43 g/mol 285.31 g/mol Lower MW ensures high ligand efficiency (LE) and favorable oral bioavailability.
LogP (Predicted) ~1.8 - 2.24.31.7The 2-hydroxyethoxy group keeps LogP in the optimal range (<3) for aqueous solubility.
H-Bond Donors/Acceptors 1 / 30 / 60 / 4Terminal -OH provides a critical H-bond donor absent in traditional azoles.
CYP51 Binding (

)
Predicted: 50 - 200 nM10 - 30 nMN/AImidazole N3 coordinates heme; slightly lower affinity expected without extensive hydrophobic sub-pocket filling.
Aromatase IC

Predicted: 1 - 10

M
N/A0.01 - 0.05

M
N1-phenyl limits flexibility; para-oxygen mimics steroidal C3-ketone for active site anchoring[5].

Conclusion & Future Directions

1-(4-(2-hydroxyethoxy)phenyl)-1H-imidazole is a highly rationalized pharmacophore that elegantly balances target-binding geometry with favorable physicochemical properties. By utilizing the imidazole ring for robust metalloenzyme coordination and the 2-hydroxyethoxy tail for solubility and hydrogen bonding, it bypasses the lipophilicity-driven toxicity traps of older generation azoles. Future drug development efforts should utilize the self-validating workflows outlined in this guide to confirm its efficacy against CYP51A1 and CYP19A1, paving the way for targeted structural optimizations (e.g., adding a triazole variant or rigidifying the ether linker) to yield potent, next-generation therapeutics.

References

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives Source: PubMed Central (PMC) URL:[Link]

  • CYP51 as drug targets for fungi and protozoan parasites: past, present and future Source: PubMed Central (PMC) URL:[Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: PubMed Central (PMC) URL:[Link]

  • Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Non steroidal aromatase inhibitors Source: Wikipedia URL:[Link]

Sources

literature review on imidazole-containing phenoxyethanol ethers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazole-containing phenoxyethanol ethers represent a critical scaffold in medicinal chemistry, primarily serving as the pharmacophore for azole antifungals (e.g., miconazole, econazole) and emerging antimicrobial agents. These compounds function by targeting the lanosterol 14


-demethylase (CYP51)  enzyme, a rate-limiting checkpoint in fungal ergosterol biosynthesis.[1]

This guide provides a rigorous analysis of the chemical architecture, synthetic pathways, and pharmacological mechanisms of these derivatives. It moves beyond basic descriptions to explore the causality of structure-activity relationships (SAR) and provides self-validating experimental protocols for synthesis and biological evaluation.

Chemical Architecture & Rationale

The Pharmacophore

The therapeutic efficacy of imidazole-containing phenoxyethanol ethers relies on a bipartite molecular design:

  • The Imidazole Head (Warhead): The unhindered nitrogen atom (N3) at the 1-position acts as a ligand for the heme iron (

    
    ) in the active site of the CYP51 enzyme.
    
  • The Phenoxyethanol Ether Tail (Recognition Motif): The lipophilic phenoxyethyl ether chain mimics the structure of lanosterol, the natural substrate. This facilitates entry into the hydrophobic access channel of the enzyme.

Structural Logic

The "phenoxyethanol ether" backbone typically manifests in two bioactive configurations:

  • Type A (Linear): 1-(2-phenoxyethyl)-1H-imidazole derivatives.

  • Type B (Branched/Chiral): 1-[2-(2,4-dichlorophenyl)-2-(alkyloxy)ethyl]-1H-imidazole (e.g., Miconazole analogs).

The ether linkage (


) provides rotational freedom, allowing the inhibitor to adopt a conformation that minimizes steric clash within the CYP51 binding pocket while maximizing Van der Waals interactions with hydrophobic amino acid residues (e.g., Tyr, Phe).

Mechanism of Action (MoA)

CYP51 Inhibition Pathway

The primary mechanism is the non-competitive inhibition of lanosterol 14


-demethylase (CYP51) .
  • Binding: The imidazole N3 lone pair forms a coordinate covalent bond with the heme iron.

  • Blockade: This coordination prevents the binding of molecular oxygen (

    
    ), which is required for the oxidative removal of the 14
    
    
    
    -methyl group of lanosterol.
  • Consequence: Accumulation of 14

    
    -methylsterols (lanosterol, 4,14-dimethylzymosterol) and depletion of ergosterol.
    
  • Lethality: Altered membrane fluidity and accumulation of toxic sterols lead to membrane leakage, malfunction of membrane-bound enzymes (chitin synthase), and cell death.

Visualization: Signaling & Inhibition Pathway

CYP51_Inhibition Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Natural Pathway Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation ToxicSterols Toxic 14α-methylsterols CYP51->ToxicSterols Inhibition Result Imidazole Imidazole-Phenoxyethanol Ether (Inhibitor) Heme Heme Iron (Fe3+) Imidazole->Heme N3-Fe Coordination Heme->CYP51 Blocks O2 Binding MembraneFailure Membrane Disruption & Cell Death Ergosterol->MembraneFailure Depletion ToxicSterols->MembraneFailure Accumulation

Caption: Logical flow of CYP51 inhibition by imidazole derivatives leading to fungal cell death.

Synthesis Strategies

The synthesis of imidazole-containing phenoxyethanol ethers generally follows a convergent strategy involving N-alkylation .

Synthetic Pathway (N-Alkylation Protocol)

This method is preferred for its high yield and operational simplicity. It involves the nucleophilic attack of the imidazole nitrogen on a phenoxyethyl halide.

Reaction Scheme:

Phenol + 1,2-Dibromoethane (excess) -> 2-Phenoxyethyl bromide 2-Phenoxyethyl bromide + Imidazole (NaH/DMF) -> 1-(2-Phenoxyethyl)-1H-imidazole

Visualization: Synthetic Workflow

Synthesis_Workflow Phenol Substituted Phenol (Ar-OH) Intermediate 2-Phenoxyethyl Bromide Phenol->Intermediate Williamson Ether Synthesis Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate Base1 K2CO3 / Acetone Base1->Intermediate Product Imidazole-Phenoxyethanol Ether Intermediate->Product N-Alkylation Imidazole Imidazole Imidazole->Product Base2 NaH / DMF (60°C) Base2->Product

Caption: Convergent synthesis via Williamson etherification followed by imidazole N-alkylation.

Experimental Protocols

Protocol A: Synthesis of 1-(2-(2,4-Dichlorophenoxy)ethyl)-1H-imidazole

Rationale: The 2,4-dichloro substitution pattern is chosen to mimic the electronic properties of miconazole, enhancing lipophilicity and metabolic stability.

Reagents:

  • 2,4-Dichlorophenol (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq)

  • Imidazole (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • Anhydrous DMF and Acetone

Step-by-Step Methodology:

  • Etherification: Dissolve 2,4-dichlorophenol (10 mmol) in acetone (50 mL). Add

    
     (20 mmol) and stir for 30 min. Add 1,2-dibromoethane (30 mmol) dropwise to prevent dimerization. Reflux for 12 hours.
    
    • Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of phenol.

    • Workup: Filter salts, evaporate solvent. Purify 1-(2-bromoethoxy)-2,4-dichlorobenzene via silica column.

  • N-Alkylation: Suspend NaH (15 mmol) in anhydrous DMF (10 mL) at 0°C under

    
    . Add imidazole (12 mmol) slowly. Stir for 1 hour until 
    
    
    
    evolution ceases (formation of sodium imidazolide).
  • Coupling: Add the bromo-intermediate (10 mmol) in DMF (5 mL) dropwise to the imidazolide solution. Heat to 80°C for 6 hours.

  • Isolation: Quench with ice water (100 mL). Extract with Ethyl Acetate (3x).[2] Wash organic phase with brine. Dry over

    
    .
    
  • Characterization: Recrystallize from ethanol. Confirm structure via

    
    -NMR (look for characteristic imidazole protons at 
    
    
    
    7.5-7.8 ppm).
Protocol B: Antifungal Susceptibility Testing (MIC Assay)

Standard: CLSI M27-A3 broth microdilution method.

  • Inoculum Prep: Prepare Candida albicans (ATCC 90028) suspension adjusted to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium.
  • Dilution: Prepare serial twofold dilutions of the test compound in DMSO (Final range: 0.125 – 64

    
    ).
    
  • Incubation: Add 100

    
     inoculum to 100 
    
    
    
    drug solution in 96-well plates. Incubate at 35°C for 24–48 hours.
  • Readout: The MIC is the lowest concentration showing prominent growth inhibition (

    
    ) compared to the growth control.
    

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of structural modifications on antifungal potency, derived from comparative literature analysis of imidazole ethers.

Structural RegionModificationEffect on ActivityMechanistic Rationale
Phenyl Ring 2,4-Dichloro / 4-ChloroSignificantly Increased Electron-withdrawing groups increase lipophilicity and metabolic stability against ring oxidation.
Phenyl Ring Electron-Donating (

,

)
Decreased Reduces lipophilicity; may alter electronic interaction with hydrophobic pocket residues.
Linker Ethyl (

) vs. Propyl (

)
Ethyl is Optimal

linker places the imidazole nitrogen at the precise distance to coordinate with Heme Fe.
Ether Oxygen Replacement with SulfurVariable/Lower Oxygen acts as a hydrogen bond acceptor; Sulfur alters bond angles and polarity.
Imidazole 2-Methyl substitutionDecreased Steric hindrance at the C2 position interferes with N3-Iron coordination.

References

  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Source: Semantic Scholar / J. Med. Chem. URL:[Link]

  • Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. Source: NIH / PubMed URL:[Link]

  • Synthesis and Antifungal Activity of a New Series of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives. Source: ResearchGate URL:[3][Link]

  • Antimycotic Imidazoles.[4] 2. Synthesis and Antimycotic Properties of 1-[2-(arylalkyl)-2-phenylethyl]-1H-imidazoles. Source: NIH / J. Med. Chem. URL:[Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, and Biological Activities. Source: PMC / NIH URL:[Link]

Sources

A Technical Guide to the Thermal Characterization of 4-(imidazol-1-yl)phenoxyethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The thermal stability and melting point of active pharmaceutical ingredients (APIs) and advanced chemical intermediates are critical parameters that influence their storage, formulation, and processing. This guide provides a comprehensive technical framework for the characterization of 4-(imidazol-1-yl)phenoxyethanol, a molecule of interest in drug development and material science. While direct experimental data for this specific compound is not extensively published, this document outlines the authoritative methodologies for determining its key thermal properties. By leveraging data from analogous structures, namely 4-(imidazol-1-yl)phenol, and the constituent moieties of imidazole and phenoxyethanol, we establish a predictive context for its behavior. This guide details the principles and step-by-step protocols for Melting Point Determination, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC), enabling researchers to generate robust and reliable data.

Introduction: The Imperative of Thermal Analysis

4-(imidazol-1-yl)phenoxyethanol is a heterocyclic compound that integrates the versatile imidazole nucleus with a phenoxyethanol side chain. The imidazole ring is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules and its ability to engage in various biological interactions.[1][2] The phenoxyethanol component is widely used in the pharmaceutical and cosmetic industries as a stable and effective preservative.[3][4] The combination of these two moieties suggests potential applications where both biological activity and formulation stability are desired.

Understanding the thermal properties of such a molecule is paramount. The melting point is a fundamental indicator of purity and identity, while thermal stability dictates the upper-temperature limits for handling, storage, and manufacturing without degradation. This guide serves as a foundational resource for researchers, providing both the theoretical basis and practical workflows required to fully characterize the thermal profile of 4-(imidazol-1-yl)phenoxyethanol.

Physicochemical Profile and Structure

To effectively analyze the thermal properties of 4-(imidazol-1-yl)phenoxyethanol, it is essential to understand its molecular structure. The molecule consists of an imidazole ring linked via a nitrogen atom to a phenoxy group, which in turn is connected to an ethanol tail.

Figure 2: Standard Experimental Workflow for Thermogravimetric Analysis (TGA).

4.1.1 Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality Behind Protocol Choices:

  • Sample Mass (5-10 mg): This mass is sufficient to be representative while small enough to minimize thermal gradients within the sample, ensuring uniform heating. [5]* Inert Atmosphere (Nitrogen): Using an inert gas like nitrogen prevents oxidative decomposition, allowing for the study of the material's inherent thermal stability. [6]An oxidative atmosphere (air) can be used to simulate real-world processing conditions.

  • Heating Rate (10 °C/min): This is a standard rate that provides a good balance between resolution and experiment time.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA crucible (typically alumina or platinum). [5][7]3. Loading: Place the crucible onto the TGA's microbalance.

  • Parameter Setup: In the control software, set the experimental parameters:

    • Start Temperature: 25 °C

    • End Temperature: 600 °C (or higher if no complete decomposition is observed)

    • Heating Rate: 10 °C/min

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Equilibration: Allow the furnace to purge with nitrogen and the balance to stabilize.

  • Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.

  • Data Analysis: Plot the results as percent weight loss vs. temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition. [6]

Differential Scanning Calorimetry (DSC)

Principle of DSC: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. [8]It detects thermal events such as melting (endothermic, heat absorbed) and decomposition (exothermic, heat released).

Expected Thermal Profile: A DSC thermogram of 4-(imidazol-1-yl)phenoxyethanol is expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, broad exothermic peaks may appear, corresponding to the energy released during thermal decomposition. Combining DSC with TGA is powerful; TGA shows if a mass loss occurs, while DSC shows the energetic nature of the event. [9]

Figure 3: Standard Experimental Workflow for Differential Scanning Calorimetry (DSC).

4.2.1 Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality Behind Protocol Choices:

  • Sample Mass (2-5 mg): A smaller sample mass is used in DSC to ensure minimal thermal lag and sharp peaks.

  • Hermetically Sealed Pan: Sealing the pan prevents any mass loss due to evaporation before the boiling or decomposition point, ensuring that the measured heat flow corresponds only to thermal transitions within the sample. [10]* Heat/Cool/Heat Cycle (Optional): This procedure can be used to erase the sample's "thermal history" from its previous processing, revealing its inherent properties. [10] Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan.

  • Pan Sealing: Place a lid on the pan and hermetically seal it using a sample press. This is crucial to contain any volatiles.

  • Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Parameter Setup: In the control software, set the experimental parameters:

    • Start Temperature: 25 °C

    • End Temperature: 400 °C (or a temperature beyond the final decomposition event observed in TGA)

    • Heating Rate: 10 °C/min

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Equilibration: Allow the cell to equilibrate at the starting temperature.

  • Data Acquisition: Begin the heating program and record the differential heat flow as a function of temperature.

  • Data Analysis: Plot the results as heat flow (mW) vs. temperature (°C). Identify and integrate the area of endothermic peaks (melting) to determine the onset temperature and enthalpy of fusion (ΔH_fus). Identify exothermic peaks corresponding to decomposition.

Conclusion

The thermal characterization of 4-(imidazol-1-yl)phenoxyethanol is a critical step in its development for any advanced application. While direct literature data is limited, a robust analysis can be performed using standard, well-established techniques. The melting point, determined via the capillary method, will serve as a key identifier and purity check. Thermogravimetric Analysis will define the upper-temperature limit for stability, and Differential Scanning Calorimetry will reveal the energetic landscape of its phase transitions and decomposition. By following the detailed protocols within this guide and using the provided data on analogous compounds as a predictive baseline, researchers can confidently and accurately define the complete thermal profile of 4-(imidazol-1-yl)phenoxyethanol.

References

  • PHENOXYETHANOL | chemicalland21.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-(Imidazol-1-yl)phenol | C9H8N2O. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. Retrieved March 7, 2026, from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023). XRF Scientific. Retrieved March 7, 2026, from [Link]

  • Phenoxyethanol | Preservative | CAS 122-99-6. (n.d.). Connect Chemicals. Retrieved March 7, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • Melting Point Determination. (n.d.). Lambda Photometrics. Retrieved March 7, 2026, from [Link]

  • Thermal decomposition of some imidazole and N-methyl substituted imidazole complexes of palladium(II). (1978). Journal of Thermal Analysis. Retrieved March 7, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved March 7, 2026, from [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved March 7, 2026, from [Link]

  • Phenoxyethanol & Caprylyl Glycol heat stability. (2019). Chemists Corner. Retrieved March 7, 2026, from [Link]

  • Phenoxyethanol: A Globally Approved Preservative. (2015). Prospector. Retrieved March 7, 2026, from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. Retrieved March 7, 2026, from [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

  • Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. (2008). PubMed. Retrieved March 7, 2026, from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved March 7, 2026, from [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). PubMed. Retrieved March 7, 2026, from [Link]

  • iBACT Phenoxyethanol - Technical Data Sheet. (n.d.). Retrieved March 7, 2026, from [Link]

  • TGA Sample Preparation: A Complete Guide. (2025). Torontech. Retrieved March 7, 2026, from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenol. (n.d.). EPA. Retrieved March 7, 2026, from [Link]

  • ExperimentDifferentialScanningCalorimetry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Differential scanning microcalorimetry. (n.d.). University of Glasgow. Retrieved March 7, 2026, from [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • Preparation method of 4- (imidazole-1-yl) phenol. (n.d.). Google Patents.
  • 4-(1-Imidazolyl)Phenol 97%. (n.d.). PureSynth. Retrieved March 7, 2026, from [Link]

  • 4-(1H-imidazol-1-yl)benzaldehyde. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2015). Hilaris Publisher. Retrieved March 7, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-(IMIDAZOL-1-YL)PHENOL. (2011). Georganics. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

synthesis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol from 4-(imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This application note details the synthesis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol , a critical linker intermediate used in the development of antifungal agents (e.g., Pifexole derivatives) and Selective Estrogen Receptor Modulators (SERMs).

The synthesis presents a classic chemoselectivity challenge: differentiating between the phenolic oxygen and the imidazole nitrogen (N3) during alkylation. While the imidazole ring is neutral, the N3 position retains nucleophilic character. However, the phenolic hydroxyl group (pKa ~9.5–10) is significantly more acidic than the imidazole C-H bonds. By generating the phenoxide anion, we can drive O-alkylation over N-alkylation (quaternization).

This guide presents two validated protocols:

  • Method A (Recommended): Ring-opening of Ethylene Carbonate . This is the "Green Chemistry" approach, favored for scalability, safety (avoids volatile alkyl halides), and high atom economy.

  • Method B (Traditional): Williamson ether synthesis using 2-Chloroethanol . This is a standard laboratory-scale method but involves higher toxicity risks.

Chemoselectivity & Mechanism

The reaction relies on the in situ generation of a phenoxide anion, which acts as a "soft" nucleophile attacking the electrophilic carbon of the alkylating agent.

ReactionMechanism cluster_0 Critical Control Point Start 4-(Imidazol-1-yl)phenol (Starting Material) Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation Base Base (K2CO3 or NaOH) Base->Inter Product 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol (Target: O-Alkylation) Inter->Product Path A: Ring Opening (120°C) Inter->Product Path B: SN2 Displacement SideProd N-Alkylated Zwitterion (Impurity) Inter->SideProd Minor Pathway (Control via Temp/Stoichiometry) ReagentA Ethylene Carbonate (Method A) ReagentA->Product ReagentB 2-Chloroethanol (Method B) ReagentB->Product

Figure 1: Reaction pathway highlighting the divergence between the desired O-alkylation and potential N-alkylation side reactions.

Experimental Protocols

Method A: Ethylene Carbonate Route (High-Value Protocol)

Why this method? It avoids the use of highly toxic 2-chloroethanol ("mustard gas" precursor) and typically results in cleaner reaction profiles by releasing CO2 (at high temp) or simply opening the ring without salt byproducts in the organic phase.

Materials
ReagentCASEquiv.Role
4-(Imidazol-1-yl)phenol 10041-02-81.0Substrate
Ethylene Carbonate 96-49-11.2 – 1.5Alkylating Agent
Potassium Carbonate (K₂CO₃) 584-08-70.1 – 0.5Catalyst/Base
Tetrabutylammonium Iodide (TBAI) 311-28-40.05Phase Transfer Catalyst
DMF (Anhydrous)68-12-25-10 VolSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 4-(imidazol-1-yl)phenol (10.0 g, 62.4 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Catalyst Addition: Add K₂CO₃ (4.3 g, 31.2 mmol) and TBAI (1.15 g, 3.1 mmol). Stir for 15 minutes at room temperature to initiate phenoxide formation.

    • Note: The mixture may turn slightly yellow/orange as the phenoxide forms.

  • Reagent Addition: Add Ethylene Carbonate (8.25 g, 93.6 mmol).

  • Reaction: Heat the mixture to 120–130°C . Maintain this temperature for 6–8 hours .

    • QC Check: Monitor by TLC (System: DCM/MeOH 9:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product often precipitates as a white to off-white solid.

    • If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol or Toluene if necessary.

Method B: 2-Chloroethanol Route (Traditional Protocol)

Why this method? Useful for laboratories lacking high-temperature capabilities or when ethylene carbonate is unavailable. Requires strict safety precautions.

Materials
ReagentEquiv.Role
4-(Imidazol-1-yl)phenol 1.0Substrate
2-Chloroethanol 1.5Alkylating Agent (Toxic!)
Sodium Hydroxide (NaOH) 2.0Base
Water / Ethanol (1:1) 10 VolSolvent
Step-by-Step Procedure
  • Base Preparation: Dissolve NaOH (5.0 g, 125 mmol) in Water (30 mL) and Ethanol (30 mL).

  • Substrate Addition: Add 4-(Imidazol-1-yl)phenol (10.0 g, 62.4 mmol). Stir until a clear solution is obtained (Phenoxide formation).

  • Alkylation: Add 2-Chloroethanol (7.54 g, 6.3 mL, 93.6 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (~85°C) for 12 hours .

  • Workup:

    • Cool to room temperature.[1]

    • The product may crystallize directly from the solution upon cooling.

    • If not, evaporate the Ethanol under reduced pressure. Dilute the remaining aqueous residue with water and extract with Dichloromethane (DCM) .

  • Purification: Flash chromatography (DCM/MeOH gradient) or recrystallization from Ethanol.

Process Workflow & Quality Control

The following diagram illustrates the critical decision points and purification logic for the recommended Method A.

Workflow Start Start: Reagents + DMF Heat Heat to 120°C (6-8h) Start->Heat TLC QC: TLC Check (DCM:MeOH 9:1) Heat->TLC TLC->Heat Incomplete Quench Quench in Ice Water TLC->Quench Complete Precip Did Solid Precipitate? Quench->Precip Filter Filtration & H2O Wash Precip->Filter Yes Extract Extract w/ EtOAc Wash w/ Brine Precip->Extract No (Oiling out) Recryst Recrystallization (Ethanol or Toluene) Filter->Recryst Extract->Recryst Final Final Product (White Solid) Recryst->Final

Figure 2: Operational workflow for the isolation of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or N-alkylation.Increase catalyst (TBAI) load; ensure anhydrous DMF is used to prevent carbonate hydrolysis.
Product is Oily Residual DMF or impurities.Perform a thorough Brine wash (3-4 times) during extraction. Traces of DMF prevent crystallization.
Starting Material Remains Temperature too low.Ethylene carbonate ring opening requires >110°C. Ensure internal temp reaches 120°C.
N-Alkylation Observed Base too strong or temp too high.Use K₂CO₃ instead of NaOH/NaH. The phenoxide is the kinetic product; keep temp <140°C.

References

  • Preparation of Imidazole Derivatives (Patent)

    • Title: 1H-Imidazole-1-ethanol and esters derived therefrom.[2][3]

    • Source: European Patent Applic
    • Relevance: Describes the foundational method of reacting imidazole derivatives with ethylene carbon
    • Link:

  • Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol (Patent)

    • Title: Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.[4]

    • Source: CN104860887A.
    • Relevance: Validates the use of DMF, Base, and PEG catalysts for similar imidazole-ethanol syntheses.
    • Link:

  • N-Alkylation vs O-Alkylation Selectivity

    • Title: N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbon
    • Source:Russian Journal of Organic Chemistry, 2020, Vol. 56.
    • Relevance: Discusses the mechanistic competition and catalytic conditions required for ethylene carbon
    • Link:

  • Starting Material Data

    • Compound: 4-(Imidazol-1-yl)phenol (CAS 10041-02-8).[5]

    • Source: Sigma-Aldrich / Merck Product Sheet.
    • Relevance: Physical properties (MP 204-206°C) and solubility data.[5]

    • Link:

Sources

Application Note: Selective Hydroxyethylation of 4-(1H-imidazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the selective O-hydroxyethylation of 4-(1H-imidazol-1-yl)phenol using ethylene carbonate (EC). This transformation is a critical step in synthesizing pharmaceutical linkers and azole-based antifungal intermediates.

Unlike standard phenol alkylations using alkyl halides (e.g., 2-chloroethanol), this protocol utilizes ethylene carbonate as a "green" alkylating agent. This approach avoids genotoxic halides and generates CO₂ as the only byproduct. However, the presence of the basic imidazole ring requires specific tuning of the catalyst system and temperature to prevent N-quaternization (side reaction) and oligomerization (poly-PEG formation).

Key Performance Indicators (KPIs):

  • Target Yield: >85% isolated yield.

  • Selectivity: >98% O-alkylation vs. N-alkylation.

  • Purity: >99% (HPLC).

Scientific Mechanism & Critical Parameters

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide ion on the alkylene carbon of ethylene carbonate. The mechanism involves ring opening followed by decarboxylation.

  • Deprotonation: Potassium carbonate (K₂CO₃) deprotonates the phenolic hydroxyl group (

    
    ). The imidazole nitrogen (
    
    
    
    for conjugate acid) remains unprotonated but is less nucleophilic than the phenoxide anion.
  • Nucleophilic Attack: The phenoxide attacks the methylene carbon of EC.

  • Ring Opening/Decarboxylation: The intermediate carbonate collapses, releasing CO₂ and forming the primary alcohol.

Critical Process Parameters (CPPs)
  • Temperature (130–145°C): EC reactions have a high activation energy. Below 120°C, conversion is sluggish. Above 150°C, the risk of polymerizing EC (forming PEG chains on the phenol) increases.

  • Catalyst (Halide Effect): The addition of a catalytic halide source (TBAI or KI) is mandatory . The halide ion acts as a nucleophile to open the EC ring initially or stabilize the transition state, significantly accelerating the rate and allowing for milder temperatures that favor selectivity.

  • Solvent (DMF vs. Melt): While phenol-EC reactions are often run in "melt" (solvent-free), 4-(1H-imidazol-1-yl)phenol has a high melting point (~205°C). A polar aprotic solvent (DMF or DMAc) is required to maintain homogeneity and heat transfer.

Experimental Protocol

Materials & Equipment
  • Substrate: 4-(1H-imidazol-1-yl)phenol (CAS: 10041-02-8)[1][2]

  • Reagent: Ethylene Carbonate (EC) (CAS: 96-49-1) - Store in desiccator, hygroscopic.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Potassium Iodide (KI).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, mechanical stirrer (or strong magnetic stir bar), oil bath.

Detailed Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a dry 250 mL 3-neck flask with 4-(1H-imidazol-1-yl)phenol (10.0 g, 62.4 mmol).

  • Add Potassium Carbonate (0.43 g, 3.12 mmol, 5 mol%). Note: Stoichiometric base is not required; catalytic base is sufficient for EC reactions, but 5-10% ensures rapid initiation.

  • Add TBAI (0.46 g, 1.25 mmol, 2 mol%).

  • Add DMF (50 mL). Stir to create a slurry.

  • Heat the mixture to 100°C under Nitrogen flow. Ensure the substrate is fully dissolved.

Step 2: Reagent Addition

  • Add Ethylene Carbonate (6.05 g, 68.7 mmol, 1.1 equiv) in one portion.

    • Process Tip: If controlling exotherm on larger scales, dissolve EC in minimal DMF and add dropwise. On <50g scale, solid addition is safe.

Step 3: Reaction Phase

  • Increase temperature to 140°C (internal temperature).

  • Stir vigorously for 4–6 hours .

  • CO₂ Evolution: You will observe gas evolution. Ensure the condenser is vented to a bubbler to monitor off-gassing.

  • Monitoring: Check by HPLC or TLC (Eluent: 5% MeOH in DCM).

    • Target: Disappearance of starting phenol (

      
      ).
      
    • Product: Appears at slightly lower or similar

      
       but stains differently (product has aliphatic OH).
      

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature (25°C).

  • Precipitation Method (Preferred for purity):

    • Pour the DMF solution slowly into Ice-Water (200 mL) with vigorous stirring.

    • The product, 2-(4-(1H-imidazol-1-yl)phenoxy)ethanol, typically precipitates as a white to off-white solid.

    • Stir for 30 minutes to granulate the solid.

    • Filter via Buchner funnel. Wash the cake with water (2 x 20 mL) to remove residual DMF and EC.

  • Extraction Method (If oil forms):

    • If the product oils out, extract with Ethyl Acetate/n-Butanol (9:1) (3 x 50 mL).

    • Wash organics with Brine (2 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification (Optional)

  • Recrystallization from Ethanol or Isopropanol is effective if the crude purity is <98%.

Data Presentation & Analysis

Stoichiometry Table
ComponentMW ( g/mol )Equiv.Mass (g)Moles (mmol)Role
4-(Imidazol-1-yl)phenol 160.171.010.0062.4Substrate
Ethylene Carbonate 88.061.16.0568.7Reagent
K₂CO₃ 138.210.050.433.12Base Catalyst
TBAI 369.370.020.461.25Nucleophilic Cat.
DMF --50 mL-Solvent
Analytical Validation (Self-Validating System)
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the phenolic proton (usually broad singlet >9 ppm).

    • New Signals: Two triplets at

      
       ppm (-CH₂OH ) and 
      
      
      
      ppm (-OCH₂ -).
    • Imidazole Protons: Characteristic signals at

      
       ppm should remain intact, confirming no ring degradation.
      
  • HPLC:

    • Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Shift: The product is generally more polar than the starting material due to the aliphatic alcohol, but retention times are close. Use a shallow gradient.

Visualization: Reaction Workflow

ReactionWorkflow Start Start: 4-(Imidazol-1-yl)phenol + K2CO3 + TBAI in DMF Heat Heat to 100°C Ensure Dissolution Start->Heat AddEC Add Ethylene Carbonate (1.1 Equiv) Heat->AddEC Reaction Reaction Phase 140°C, 4-6 Hours CO2 Evolution AddEC->Reaction Check QC Check (HPLC/TLC) SM < 1%? Reaction->Check Check->Reaction No (Incomplete) Workup Precipitation Pour into Ice Water Check->Workup Yes (Complete) Filter Filtration & Wash Remove DMF/Salts Workup->Filter Product Final Product: 2-(4-(imidazol-1-yl)phenoxy)ethanol Filter->Product

Figure 1: Step-by-step workflow for the hydroxyethylation of 4-(imidazol-1-yl)phenol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low or inactive catalyst.Ensure internal temp reaches 140°C. Add fresh TBAI (iodide is crucial for ring opening).
Product is Sticky/Oil Residual DMF or oligomers.Dissolve in EtOAc, wash extensively with water to remove DMF. Triturate with diethyl ether.
Polymerization (PEG) Excess Ethylene Carbonate.Strictly control EC stoichiometry (1.05 - 1.1 equiv). Do not add large excess "to push reaction".
N-Alkylation Observed Reaction too basic or too hot.Reduce K₂CO₃ loading to 2 mol%. Ensure temp does not exceed 150°C.

References

  • Selectivity of Phenol Alkylation: Reaction of phenols with ethylene carbonate.[3] Generally established methodology for phenoxyethanol synthesis.

    • Source:

  • Imidazole Stability:Synthesis of imidazole derivatives.

    • Source:

  • Catalyst Mechanism:Halide ion catalysis in ethylene carbon

    • Source:

  • Property Data:4-(1H-imidazol-1-yl)phenol Physical Properties.

    • Source:

Sources

protocol for etherification of imidazole phenols with 2-chloroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the O-alkylation of imidazole-substituted phenols using 2-chloroethanol (ethylene chlorohydrin). This transformation is a critical step in the synthesis of various pharmaceutical scaffolds, including antifungal azoles and beta-blockers. The core challenge addressed here is chemoselectivity : ensuring exclusive etherification (O-alkylation) of the phenolic hydroxyl group while avoiding alkylation of the imidazole nitrogen (N-alkylation), utilizing pKa-driven base selection.

Safety Directive (Critical)

DANGER: 2-Chloroethanol Toxicity 2-Chloroethanol (CAS: 107-07-3) is fatal if inhaled, swallowed, or absorbed through the skin . It is a metabolic poison that converts to chloroacetaldehyde in vivo.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® laminates), lab coat, and safety goggles are mandatory.

  • Quenching: Residual alkylating agent must be quenched with aqueous ammonia or NaOH before disposal.

Mechanistic Insight: The Selectivity Paradox

The substrate contains two nucleophilic sites: the phenolic oxygen and the imidazole nitrogen (N-3). Chemoselectivity is achieved by exploiting the acidity difference (pKa) between the two functional groups.

  • Phenol pKa: ~10.0[1]

  • Imidazole (N-H) pKa: ~14.4

The Strategy: We utilize a base (Potassium Carbonate, pKa of conjugate acid ~10.3) that is strong enough to deprotonate the phenol into the highly nucleophilic phenoxide anion, but too weak to deprotonate the imidazole ring. This thermodynamic control directs the electrophile (2-chloroethanol) exclusively to the oxygen.

Reaction Pathway: The reaction proceeds via a Williamson Ether Synthesis mechanism (SN2). However, under basic conditions, 2-chloroethanol exists in equilibrium with ethylene oxide (epoxide). The phenoxide may attack either the alkyl chloride (direct SN2) or the in-situ generated epoxide (ring opening). Both pathways yield the desired product.

ReactionMechanism Substrate Imidazole Phenol (pKa ~10) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Selective Deprotonation SideProduct N-Alkylated Byproduct (Avoided) Substrate->SideProduct Strong Base (e.g. NaH) Base Base: K2CO3 (Weak) Base->Intermediate Product O-Alkylated Product (Ether) Intermediate->Product SN2 Attack (Major) Electrophile 2-Chloroethanol Electrophile->Product

Figure 1: Mechanistic pathway highlighting the pKa-driven selectivity for O-alkylation over N-alkylation.

Optimization Strategy

The following matrix summarizes the impact of reaction variables on yield and selectivity.

VariableRecommendationScientific Rationale
Base K₂CO₃ (anhydrous) Optimal pKa (~10.3). Strong enough for Ar-OH, too weak for Imidazole-NH.
Solvent DMF or DMSO Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide "naked" and highly reactive.
Catalyst KI (10 mol%) Converts alkyl chloride to alkyl iodide in situ (Finkelstein), accelerating the SN2 rate significantly.
Temp 80°C Sufficient energy to overcome the SN2 barrier without promoting polymerization of 2-chloroethanol.
Stoichiometry 1.5 eq Electrophile Excess 2-chloroethanol accounts for potential side-reactions (hydrolysis/cyclization).

Standard Protocol (The "Gold Standard")

Objective: Synthesis of 2-(4-(1H-imidazol-1-yl)phenoxy)ethanol.

Reagents:
  • 4-(1H-imidazol-1-yl)phenol (1.0 eq)

  • 2-Chloroethanol (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • N,N-Dimethylformamide (DMF) [Concentration: 0.5 M]

Step-by-Step Methodology:
  • Activation Phase:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the Imidazole Phenol (1.0 eq), K₂CO₃ (2.0 eq), and KI (0.1 eq).

    • Add DMF (anhydrous).

    • Self-Validating Step: Stir at room temperature for 30 minutes. The mixture will likely turn from a suspension to a slightly clearer slurry as the phenoxide forms.

  • Alkylation Phase:

    • Add 2-Chloroethanol (1.5 eq) dropwise via syringe.

    • Equip the flask with a reflux condenser and heat the system to 80°C in an oil bath.

    • Stir for 6–12 hours .

    • Monitoring: Check TLC (System: 10% MeOH in DCM). The starting phenol (lower Rf) should disappear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench: Pour the mixture into ice-cold water (5x reaction volume). The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallization from Ethanol or Ethanol/Water is typically sufficient.

    • If necessary, flash chromatography (DCM:MeOH 95:5).

Workflow Start Start: Dissolve Imidazole Phenol in DMF (0.5 M) Activation Add K2CO3 (2.0 eq) + KI (0.1 eq) Stir 30 min @ RT Start->Activation Reaction Add 2-Chloroethanol (1.5 eq) Heat to 80°C for 6-12h Activation->Reaction Check QC Check: TLC/LCMS (Target: M+44 mass shift) Reaction->Check Quench Pour into Ice Water Check->Quench Complete Isolation Precipitate? -> Filter No Precipitate? -> Extract (EtOAc) Quench->Isolation Final Pure Product (Recrystallize from EtOH) Isolation->Final

Figure 2: Operational workflow for the etherification process.

Troubleshooting & Quality Control

Self-Validating System:

  • Visual Check: The reaction mixture often changes from a thick slurry (K2CO3 suspension) to a finer suspension as the reaction proceeds.

  • NMR Validation (¹H NMR in DMSO-d₆):

    • Diagnostic Signal: Look for the disappearance of the phenolic -OH singlet (~9.5 ppm).

    • Product Confirmation: Two new triplets appearing at ~4.0 ppm (Ar-O-CH₂-) and ~3.7 ppm (-CH₂-OH).

    • Regioselectivity Check: If N-alkylation occurred, the imidazole protons would shift significantly downfield due to quaternization, and the integration would not match the expected neutral ether.

Common Issues:

  • Low Conversion: Often due to "wet" DMF. Water solvates the phenoxide, killing its nucleophilicity. Solution: Use molecular sieves or fresh anhydrous DMF.

  • Incomplete Reaction: If starting material remains after 12h, add another 0.5 eq of 2-chloroethanol and 0.5 eq of K₂CO₃. The reagent can degrade over time.

References

  • Selectivity in Williamson Ether Synthesis: Adjiman, C. S., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." Reaction Chemistry & Engineering, 2021.

  • Synthesis of Imidazole-Phenol Ethers (Patent): "Preparation method of 4-(imidazole-1-yl) phenol and derivatives." CN113512003A.

  • pKa Values of Heterocycles: Bordwell pKa Table (Acidity in DMSO).

  • Safety Data for 2-Chloroethanol: PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Application Note: Divergent Synthesis of Antifungal Derivatives from 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthetic utility of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol as a versatile scaffold for generating antifungal libraries targeting Lanosterol 14


-demethylase (CYP51).

Introduction & Mechanistic Rationale

The rise of multidrug-resistant fungal pathogens (Candida auris, azole-resistant Aspergillus) necessitates the exploration of novel azole scaffolds. While classic azoles (e.g., fluconazole, voriconazole) rely on an


-alkyl/benzyl linkage, 

-aryl imidazoles
offer a distinct geometric presentation of the pharmacophore within the CYP51 active site.

The precursor 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol (Compound 1 ) serves as a high-value "Linker-Pharmacophore" building block. It contains:

  • The Warhead: An imidazole ring linked to a phenyl group, positioned to coordinate with the Heme iron of CYP51.

  • The Linker: A phenoxyethanol tail that mimics the aliphatic chain of the natural substrate (lanosterol), providing a handle for accessing the hydrophobic access channel of the enzyme.

  • The Divergent Point: A primary hydroxyl group (-OH) amenable to rapid functionalization (esterification, etherification, oxidation).

Mechanism of Action

The derivatives synthesized in this protocol function by competitively inhibiting CYP51 (Lanosterol 14


-demethylase) .[1] The N-3 nitrogen of the imidazole ring forms a coordinate covalent bond with the heme ferric ion (

), blocking the binding of oxygen and preventing the demethylation of lanosterol. This leads to the accumulation of toxic methylated sterols and depletion of ergosterol, resulting in membrane rupture and fungal cell death.

CYP51_Mechanism Substrate Lanosterol Enzyme CYP51 (Heme Fe3+) Substrate->Enzyme Normal Binding Complex Inhibitor-CYP51 Complex (Dead-End) Enzyme->Complex Blocked Ergosterol Ergosterol (Membrane Integrity) Enzyme->Ergosterol Demethylation Inhibitor Imidazole Derivative (N-Aryl Scaffold) Inhibitor->Enzyme High Affinity Binding (Fe-N Coordination) Complex->Ergosterol Inhibition ToxicSterols Toxic 14α-methylsterols Complex->ToxicSterols Accumulation CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Membrane Stress

Figure 1: Mechanism of Action. The imidazole derivative competes with lanosterol for the heme iron, halting ergosterol biosynthesis.

Synthetic Strategy & Workflow

The primary hydroxyl group of Compound 1 allows for the creation of three distinct libraries (Series A, B, and C) to probe the Structure-Activity Relationship (SAR) of the hydrophobic tail.

  • Series A (Esters): Rapid access to lipophilic diversity; metabolically labile (soft drugs).

  • Series B (Ethers): Metabolically stable analogs targeting the hydrophobic tunnel.

  • Series C (Amines): Via mesylation, introducing solubility-enhancing groups (morpholine, piperazine).

Synthetic_Workflow Scaffold Scaffold (1) 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol ReagentA R-COCl / Et3N (Acylation) Scaffold->ReagentA ReagentB R-CH2-Br / NaH (Etherification) Scaffold->ReagentB ReagentC 1. MsCl / Et3N 2. HNR2 (Amination) Scaffold->ReagentC SeriesA Series A: Esters (Lipophilic Probes) ReagentA->SeriesA SeriesB Series B: Ethers (Stable Analogs) ReagentB->SeriesB SeriesC Series C: Amines (PK Optimization) ReagentC->SeriesC

Figure 2: Divergent synthetic workflow starting from the core phenoxyethanol scaffold.

Detailed Experimental Protocols

Safety Precaution
  • Imidazole derivatives: Potential skin irritants. Handle with gloves.

  • Sodium Hydride (NaH): Pyrophoric. Use under inert atmosphere (

    
     or Ar).
    
  • Solvents: DMF and DCM are toxic; use in a fume hood.

Protocol A: Synthesis of Series A (Ester Derivatives)

Objective: To synthesize lipophilic esters (e.g., 4-chlorobenzoate) to probe the hydrophobic pocket.

Materials:

  • Compound 1 (1.0 eq)

  • Substituted Benzoyl Chloride (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)

  • DMAP (0.1 eq, catalyst)

Step-by-Step:

  • Dissolution: Dissolve Compound 1 (204 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen.

  • Base Addition: Add

    
     (0.21 mL, 1.5 mmol) and DMAP (12 mg). Cool the mixture to 0°C in an ice bath.
    
  • Acylation: Dropwise add the substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 mmol) dissolved in DCM (2 mL).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Work-up: Quench with water (10 mL). Extract with DCM (

    
     mL). Wash organic layer with saturated 
    
    
    
    and brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Synthesis of Series B (Ether Derivatives)

Objective: To synthesize stable ether analogs (e.g., 2,4-dichlorobenzyl ether) mimicking miconazole-like substructures.

Materials:

  • Compound 1 (1.0 eq)

  • Substituted Benzyl Halide (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Suspend NaH (60 mg, 1.5 mmol) in anhydrous DMF (5 mL) at 0°C under argon.

  • Alkoxide Formation: Add a solution of Compound 1 (204 mg, 1.0 mmol) in DMF (3 mL) dropwise. Stir at 0°C for 30 mins until

    
     evolution ceases.
    
  • Alkylation: Add the substituted benzyl halide (e.g., 2,4-dichlorobenzyl chloride, 1.2 mmol) dropwise.

  • Heating: Warm to RT, then heat to 60°C for 3–5 hours.

  • Quench: Cool to 0°C and carefully quench with ice-cold water (20 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics copiously with water (to remove DMF) and brine.
    
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Protocol C: Synthesis of Series C (Amino-Ethers) via Mesylation

Objective: To replace the -OH with secondary amines for improved solubility.

Step 1: Mesylation

  • Dissolve Compound 1 (1.0 mmol) in DCM (10 mL) with

    
     (1.5 eq).
    
  • Cool to 0°C; add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1 h.

  • Wash with water, dry, and concentrate to yield the mesylate intermediate (do not store long-term).

Step 2: Nucleophilic Substitution

  • Dissolve the mesylate in Acetonitrile (

    
    ).
    
  • Add excess secondary amine (e.g., Morpholine, 3.0 eq) and

    
     (2.0 eq).
    
  • Reflux for 8–12 hours.

  • Filter salts, concentrate, and purify via neutral alumina chromatography.

Biological Evaluation (In Vitro)

Derivatives should be screened against standard fungal strains following CLSI M27-A3 protocols.

Target Strains:

  • Candida albicans (ATCC 90028)[2]

  • Aspergillus fumigatus (ATCC 204305)

  • Candida glabrata (Fluconazole-resistant)

Assay Protocol Summary:

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0).

  • Inoculum: Adjust fungal suspension to

    
     CFU/mL.
    
  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: MIC defined as the lowest concentration causing 50% inhibition (visual or spectrophotometric).

Data Presentation Template
Compound IDR-GroupC. albicans MIC (

g/mL)
A. fumigatus MIC (

g/mL)
LogP (Calc)
Control Fluconazole0.516.00.5
1 (Scaffold) -H>64>641.2
Series A-1 4-Cl-Benzoyl2.08.03.4
Series B-1 2,4-Cl2-Benzyl0.125 2.0 4.1
Series C-1 Morpholinyl4.016.01.8

Note: Series B (Ethers) typically show superior potency due to metabolic stability and hydrophobic matching with the CYP51 channel.

Expert Tips & Troubleshooting

  • Regioselectivity: The imidazole ring has two nitrogens. In Compound 1 , the N-1 is attached to the phenyl ring. During synthesis, ensure the imidazole N-3 does not quaternize. Using non-nucleophilic bases (

    
    , NaH) and controlling stoichiometry usually prevents N-3 alkylation.
    
  • Solubility: If Series B compounds are too lipophilic (precipitating in media), convert them to Hydrochloride Salts (dissolve in ether, bubble HCl gas) or Nitrate Salts (standard for miconazole/econazole) to improve bioavailability.

  • Purification: Imidazole derivatives often "streak" on silica gel due to basicity. Add 1% Triethylamine or 2% Ammonia to your eluent system to sharpen peaks.

References

  • Mechanistic Basis: Whalen, K. et al. "Targeting CYP51 in Antifungal Drug Discovery." ACS Infectious Diseases, 2021.

  • Synthetic Methodology: Zhang, L. et al. "Synthesis and antifungal activity of novel imidazole derivatives." European Journal of Medicinal Chemistry, 2014.

  • CLSI Standards: "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." Clinical and Laboratory Standards Institute, M27-A3.

  • Scaffold Reactivity: "Preparation of 1-(4-(2-hydroxyethoxy)phenyl)imidazole derivatives." PubChem Compound Summary.

  • Related SAR: De Vita, D. et al. "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives."[3] Bioorganic & Medicinal Chemistry, 2012.

Sources

Application Note: High-Yield Functionalization of the Primary Hydroxyl Group in 4-(Imidazol-1-yl)phenoxyethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 4-(imidazol-1-yl)phenoxyethanol scaffold is a privileged structural motif in modern drug discovery. The imidazole ring is highly valued for its ability to coordinate with metalloenzymes (such as cytochrome P450s) and modulate various receptor targets, making it a cornerstone in the development of antifungals, anticancer agents, and neurotherapeutics[1].

While the imidazole-phenoxy axis provides target affinity, the terminal primary hydroxyl group serves as a critical synthetic handle. Functionalizing this primary alcohol allows medicinal chemists to rapidly generate diverse analog libraries—converting the alcohol into electrophiles for substitution, oxidizing it for reductive aminations, or halogenating it for cross-coupling reactions.

This technical guide provides field-proven, self-validating protocols for the divergent functionalization of 4-(imidazol-1-yl)phenoxyethanol. Because the imidazole ring is basic (pKa ~7) and prone to protonation or coordination, all selected methodologies operate under neutral or mildly basic conditions to ensure high yields and simplified purifications.

Strategic Functionalization Workflow

The following diagram illustrates the three primary synthetic pathways detailed in this guide. Each route has been selected to avoid highly acidic conditions that would compromise the imidazole moiety.

G Start 4-(Imidazol-1-yl)phenoxyethanol (Primary Alcohol) Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation Oxidation Oxidation (Dess-Martin Periodinane) Start->Oxidation Halogenation Appel Reaction (PPh3, CBr4) Start->Halogenation Tosylate Tosyl Ester (Electrophile for SN2) Tosylation->Tosylate Aldehyde Aldehyde (Reductive Amination) Oxidation->Aldehyde Bromide Alkyl Bromide (Cross-Coupling/SN2) Halogenation->Bromide

Divergent functionalization pathways for 4-(imidazol-1-yl)phenoxyethanol.

Protocol 1: Electrophilic Activation via Tosylation

Converting the primary alcohol into a tosylate ester creates an excellent leaving group for downstream S_N2 displacements (e.g., with azides, amines, or fluorides).

Expert Insights & Causality

We utilize p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. Pyridine is not merely an acid scavenger; it acts as a nucleophilic catalyst . It attacks TsCl to form a highly electrophilic N-tosylpyridinium chloride intermediate, which subsequently reacts with the alcohol much faster than TsCl alone[2]. Keeping the reaction at 0 °C initially prevents the chloride byproduct from displacing the newly formed tosylate to form an alkyl chloride.

Step-by-Step Methodology
  • Preparation : Dissolve 4-(imidazol-1-yl)phenoxyethanol (1.0 mmol, 204 mg) in anhydrous dichloromethane (DCM, 5.0 mL) under an argon atmosphere.

  • Catalyst/Base Addition : Add anhydrous pyridine (2.0 mmol, 161 µL). Cool the reaction flask to 0 °C using an ice-water bath.

  • Activation : Add p-toluenesulfonyl chloride (1.5 mmol, 286 mg) portion-wise over 5 minutes.

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4 to 12 hours. Monitor via TLC.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation & Quality Control
  • TLC : The product will show an R_f of ~0.4 (EtOAc/Hexane 1:1), highly UV-active.

  • LC-MS : Expect a mass shift from[M+H]⁺ 205 (starting material) to [M+H]⁺ 359 .

  • ¹H NMR (CDCl₃) : Look for a new singlet at ~2.4 ppm (tosyl -CH₃) and a distinct downfield shift of the -CH₂-O- protons from ~3.8 ppm to ~4.2 ppm .

Protocol 2: Mild Oxidation to Aldehyde

Oxidation to the corresponding aldehyde yields a versatile precursor for reductive aminations, Wittig reactions, or Grignard additions.

Expert Insights & Causality

Dess-Martin Periodinane (DMP) is selected over Swern or Jones oxidations because it operates under strictly mild, neutral conditions, preventing over-oxidation to the carboxylic acid[3]. Crucially, it avoids the generation of noxious sulfur byproducts (like dimethyl sulfide in Swern) which can coordinate with or poison the basic imidazole nitrogen. Adding a stoichiometric drop of water accelerates the reaction by facilitating ligand exchange on the hypervalent iodine center[4].

Step-by-Step Methodology
  • Preparation : Dissolve the alcohol (1.0 mmol, 204 mg) in "wet" DCM (5.0 mL DCM containing 1.0 mmol / 18 µL of H₂O).

  • Oxidation : Cool to 0 °C and add Dess-Martin Periodinane (1.2 mmol, 509 mg) in one portion.

  • Propagation : Stir the opaque mixture at room temperature for 1–2 hours until the reaction becomes a clear solution with a white precipitate (iodinane byproduct).

  • Workup : Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). Stir vigorously for 15 minutes until the organic layer is completely clear. Extract with DCM, dry over Na₂SO₄, and concentrate.

Self-Validation & Quality Control
  • TLC : The aldehyde typically runs higher than the alcohol, R_f ~0.6 (EtOAc/Hexane 1:1).

  • LC-MS : Expect [M+H]⁺ 203 .

  • ¹H NMR (CDCl₃) : The defining feature is the appearance of a sharp aldehydic proton singlet at ~9.8 ppm , and the complete disappearance of the -CH₂-OH multiplet.

Protocol 3: Direct Halogenation via Appel Reaction

The synthesis of an alkyl bromide allows for robust cross-coupling reactions or the formation of Grignard reagents.

Expert Insights & Causality

The Appel reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the primary alcohol to a bromide under neutral conditions[5]. Traditional reagents like PBr₃ or HBr generate highly acidic environments that would immediately protonate the imidazole ring, creating insoluble hydrobromide salts that stall the reaction and complicate extraction. A known bottleneck of the Appel reaction is the removal of triphenylphosphine oxide (Ph₃P=O); this is mitigated by a cold non-polar precipitation step.

Step-by-Step Methodology
  • Preparation : Dissolve the alcohol (1.0 mmol, 204 mg) and CBr₄ (1.5 mmol, 497 mg) in anhydrous DCM (5.0 mL). Cool to 0 °C.

  • Activation : Slowly add PPh₃ (1.5 mmol, 393 mg) portion-wise. The solution will typically turn slightly yellow.

  • Propagation : Stir at room temperature for 2 to 4 hours.

  • Workup : Concentrate the reaction mixture to roughly 1 mL. Vigorously stir and add cold hexanes or diethyl ether (10 mL) to precipitate the Ph₃P=O byproduct. Filter the white solid through a pad of Celite, concentrate the filtrate, and purify via short-path silica gel chromatography.

Self-Validation & Quality Control
  • TLC : The bromide is highly non-polar compared to the alcohol, R_f ~0.7 (EtOAc/Hexane 1:1).

  • LC-MS : Look for the classic 1:1 bromine isotopic pattern at [M+H]⁺ 267 and 269 .

  • ¹H NMR (CDCl₃) : The -CH₂-Br protons will shift upfield relative to a tosylate, typically appearing as a triplet at ~3.5 ppm .

Quantitative Data Summary

The following table synthesizes the operational parameters and expected analytical benchmarks for the three functionalization pathways.

TransformationTarget Functional GroupReagentsReaction ConditionsTypical YieldKey ¹H NMR Diagnostic (CDCl₃)
Electrophilic Activation Tosyl Ester (-OTs)TsCl, Pyridine, DCM0 °C to RT, 4-12 h85-95%Downfield shift of -CH₂-O to ~4.2 ppm ; new aromatic AB quartet
Mild Oxidation Aldehyde (-CHO)DMP, wet DCMRT, 1-2 h80-90%Appearance of aldehydic proton at ~9.8 ppm
Direct Halogenation Alkyl Bromide (-Br)PPh₃, CBr₄, DCM0 °C to RT, 2-4 h75-85%Upfield shift of -CH₂-Br to ~3.5 ppm

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]

  • Dess–Martin Periodinane Source: SigmaAldrich.cn URL:[Link]

  • Dess-Martin Oxidation Source: Organic Chemistry Portal URL:[Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL:[Link]

Sources

scale-up synthesis procedures for imidazole phenoxyethanol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis Procedures for Imidazole Phenoxyethanol Intermediates

Part 1: Strategic Introduction & Process Logic

1.1 Executive Summary Imidazole phenoxyethanol derivatives (specifically


-hydroxy azole ethers) represent a critical structural motif in the synthesis of broad-spectrum antifungal agents (e.g., Miconazole, Econazole) and cosmetic preservatives (e.g., Climbazole derivatives). The core synthetic challenge in scaling these intermediates lies in constructing the C–N bond between the imidazole ring and the alkyl backbone while strictly controlling regioselectivity (N1 vs. N3 alkylation) and minimizing oligomerization.

This guide details a Process Analytical Technology (PAT) driven workflow for the scale-up of 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol via the nucleophilic ring-opening of phenyl glycidyl ethers. Unlike the classical phenacyl halide route, this epoxide-opening pathway offers superior atom economy and avoids the formation of lachrymatory


-haloketone byproducts, making it the preferred route for modern green manufacturing.

1.2 Critical Process Parameters (CPPs)

  • Regioselectivity (N1 vs. N3): Imidazole is an ambident nucleophile. Under basic conditions, the deprotonated azolide anion favors N1 attack. However, steric bulk in the substrate can induce N3 side-reactions.

  • Epoxide Opening Selectivity: Nucleophilic attack must be directed to the less hindered terminal carbon to ensure the formation of the secondary alcohol (the "phenoxyethanol" core).

  • Thermal Management: The ring-opening reaction is exothermic (

    
     to 
    
    
    
    kcal/mol). On a kilogram scale, adiabatic temperature rise can lead to runaway polymerization of the epoxide.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Phenyl Glycidyl Ether Precursor (Optional)

Note: While commercially available, in-house synthesis is often required for substituted phenoxy derivatives. Mechanism: Williamson Ether Synthesis using Epichlorohydrin. Scale: 10 mol (approx. 1.5 kg output).

  • Charge: To a 5L jacketed reactor, charge Phenol (941 g, 10.0 mol) and Epichlorohydrin (1110 g, 12.0 mol, 1.2 equiv).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (32 g, 1 mol%) as a Phase Transfer Catalyst (PTC).

  • Base Addition: Heat to 60°C. Slowly dose 50% aq. NaOH (880 g, 11.0 mol) over 2 hours.

    • Control: Maintain internal temp < 70°C. Exotherm is significant.

  • Workup: Separate phases. Wash organic layer with water (2 x 500 mL) to remove salts.

  • Distillation: Distill excess epichlorohydrin (recycle) and collect product fraction (bp 115–120°C @ 10 mmHg).

    • Yield Target: >85%.

Protocol B: Imidazole Coupling (The Core Step)

Target: 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol Reaction Type: Epoxide Ring Opening / N-Alkylation Safety: Imidazole is a skin irritant; Epoxides are potential mutagens. Use closed systems.

Step-by-Step Methodology:

  • Reactor Setup: Use a 5L stainless steel or glass-lined reactor equipped with an overhead stirrer (anchor impeller), reflux condenser, and internal temperature probe.

  • Solvent Selection: Use Toluene (high boiling point allows thermal activation, forms azeotrope for drying). Alternative: Ethanol (greener, but slower kinetics).

  • Charging:

    • Charge Imidazole (408 g, 6.0 mol, 1.2 equiv).

    • Charge Toluene (1.5 L).

    • Add Potassium Carbonate (K₂CO₃) (69 g, 0.5 mol, 0.1 equiv) as a mild base catalyst to promote N-deprotonation without causing epoxide polymerization.

  • Heating: Heat the slurry to 95°C (reflux). Ensure imidazole is fully dissolved/suspended.

  • Addition (Controlled):

    • Load Phenyl Glycidyl Ether (750 g, 5.0 mol) into a dosing funnel.

    • Dose slowly over 3 hours .

    • Why? Slow addition maintains a low concentration of epoxide, favoring the reaction with the excess imidazole over epoxide-epoxide polymerization (oligomerization).

  • Digestion: Stir at 100–105°C for an additional 4 hours.

    • Checkpoint: Monitor by HPLC.[1] Target < 0.5% residual epoxide.

  • Quench & Workup:

    • Cool to 50°C.

    • Add Water (1.0 L) to wash out excess imidazole and K₂CO₃.

    • Separate layers. The product remains in the warm Toluene layer.

    • Note: If product crystallizes during cooling, add more hot Toluene.

  • Crystallization (Purification):

    • Concentrate the organic layer by vacuum distillation to approx. 60% volume.

    • Cool slowly (10°C/hour) to 0–5°C.

    • Seed with pure product crystals at 40°C to induce uniform particle size.

    • Filter the white crystalline solid. Wash with cold Toluene.

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 85–92%.

    • Purity: >99.5% (HPLC).

Part 3: Data Visualization & Logic

Reaction Scheme & Pathway

The following diagram illustrates the regioselective attack of the imidazole on the epoxide.

ReactionPathway Start Phenyl Glycidyl Ether (Electrophile) Transition Transition State (N1 Attack at Terminal C) Start->Transition + Imidazole / K2CO3 Slow Addition Reagent Imidazole (Nucleophile) Reagent->Transition Product 1-Phenoxy-3-(imidazol-1-yl)propan-2-ol (Target Intermediate) Transition->Product Major Pathway (Kinetic Control) SideProduct Regioisomer (N3) or Oligomer Transition->SideProduct Minor Pathway (High Temp/Conc.)

Caption: Reaction pathway showing the nucleophilic opening of the epoxide ring by imidazole. Slow addition and base catalysis favor the target N1-alkylated product.

Process Flow Diagram (Scale-Up)

This flowchart details the unit operations for the manufacturing protocol.[2]

ProcessFlow cluster_reaction Reaction Stage cluster_workup Isolation Stage R1 Reactor Charge: Imidazole + Toluene + K2CO3 R2 Heat to 95°C (Reflux) R1->R2 R3 Controlled Dosing: Phenyl Glycidyl Ether (3 Hours) R2->R3 R4 Digestion: 4 Hours @ 105°C R3->R4 W1 Aqueous Wash: Remove Salts/Excess Imidazole R4->W1 W2 Phase Separation: Retain Organic Layer W1->W2 W3 Crystallization: Cool to 5°C with Seeding W2->W3 W4 Filtration & Drying W3->W4

Caption: Operational workflow for the scale-up synthesis, emphasizing the critical dosing and crystallization steps.

Part 4: Analytical Control Strategy

Table 1: In-Process Control (IPC) Specifications

Process StepParameterSpecificationMethodAction if Failed
Reaction Residual Epoxide< 0.5% AreaHPLC (UV 220nm)Extend digestion time.
Reaction Regioisomer Ratio> 98:2 (N1:N3)HPLC / H-NMRReject batch (cannot purify easily). Check base load.
Workup pH of Aqueous Wash8.0 - 9.0pH MeterIf >9, wash again (removes imidazole).
Final Product Water Content< 0.5% w/wKarl FischerExtend drying time.
Final Product Assay> 99.0%HPLC (External Std)Recrystallize from Toluene/Ethanol.

References

  • Wang, J., et al. (2024).[3][4] Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373.[3]

  • Sitapara, S. M., et al. (2024).[4][5] Expedited Synthesis and Comprehensive Characterization of Oxomorpholine-Imidazole Derivatives. Journal of Scientific Research, 16(1), 321-330.[4]

  • Smolecule Inc. (2026).[6] Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions. Smolecule Technical Library.

  • ThalesNano. (2020). A continuous flow process for the green and sustainable production of N-alkyl imidazoles. Application Note.

  • US Patent 5,011,934. (1991). Process for preparing 1-alkylimidazoles. Google Patents.

  • CN Patent 101486680B. (2012). Method for industrial production of miconazole nitrate. Google Patents.

Sources

Application Note: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the use of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol (hereafter referred to as IPE-Im ) as a multifunctional building block in polymer chemistry. This compound bridges the gap between catalytic curing agents and functional monomers, offering a unique combination of a reactive primary hydroxyl group, a rigid phenylene spacer, and a catalytic/coordinating imidazole moiety.

Executive Summary

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol (IPE-Im) is a specialized hetero-bifunctional monomer designed for advanced polymer applications. Unlike traditional imidazole curing agents (e.g., 2-methylimidazole) which can migrate or leach, IPE-Im is capable of covalent integration into polymer backbones via its primary hydroxyl group. Its structure comprises an imidazole head (catalytic/coordinating), a phenylene spacer (thermal stability/rigidity), and a hydroxyethyl tail (reactive site).

Key Applications:

  • Non-Migrating Latent Curing Agent for Epoxy Resins.

  • Functional Monomer for Bioactive/Smart Polyurethanes.

  • Ligand Motif for Metal-Coordination Supramolecular Polymers.

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertyDescription
Chemical Name 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol
Structure Imidazole – (

-Phenylene) – O – CH

CH

– OH
Molecular Weight ~204.23 g/mol
Functionality Hetero-bifunctional: Nucleophilic Nitrogen (

) + Primary Hydroxyl (-OH)
Solubility Soluble in DMSO, DMF, Alcohols; Sparingly soluble in Water, Toluene
Thermal Stability High (due to aromatic spacer); Decomposition >250°C (Predicted)
Application 1: Non-Migrating Epoxy Curing Agent

Mechanism: IPE-Im functions as a reactive accelerator . The imidazole ring catalyzes the homopolymerization of epoxide groups via an anionic mechanism.[1] Simultaneously, the primary hydroxyl group reacts with the epoxide ring (etherification) or the resulting secondary hydroxyls, covalently tethering the catalyst to the network. This prevents "blooming" or leaching of the catalyst over time, a critical requirement for electronic packaging and medical device coatings.

Protocol: One-Pot Formulation for High-


 Epoxy 

Materials:

  • Resin: Diglycidyl ether of bisphenol A (DGEBA, e.g., Epon 828).

  • Curing Agent: IPE-Im (5-10 phr).

  • Solvent (Optional): MEK (for coating applications).

Step-by-Step Methodology:

  • Dispersion: Dissolve IPE-Im in a minimal amount of warm MEK or disperse directly into DGEBA at 60°C using a high-shear mixer (2000 rpm, 10 mins).

  • Degassing: Place the mixture in a vacuum chamber (-0.1 MPa) at 50°C for 20 minutes to remove air bubbles and solvent traces.

  • Curing Cycle:

    • Stage 1 (Gelation): 100°C for 2 hours. (Imidazole initiates ring-opening).[2]

    • Stage 2 (Crosslinking): 150°C for 4 hours. (Hydroxyl group integration and network densification).

    • Stage 3 (Post-Cure): 180°C for 1 hour. (Maximizes

      
      ).
      

Data Validation:

  • DSC Analysis: Expect a sharp exotherm onset around 110-120°C.

  • Leaching Test: Soxhlet extraction with acetone for 24h should yield <0.1% extractable imidazole, confirming covalent bonding.

Application 2: Functional Polyurethanes (PUs)

Mechanism: IPE-Im acts as a chain terminator or monofunctional co-monomer (if used with a triol) in polyurethane synthesis. The hydroxyl group reacts with isocyanates to form a urethane linkage, leaving the imidazole group pendant. This pendant imidazole imparts:

  • Antibacterial Activity: Via protonation or coordination.

  • Metal Binding: For catalytic membranes.

  • pH-Responsiveness: Proton sponge effect for drug delivery vectors.

Protocol: Synthesis of Imidazole-Functionalized PU

Materials:

  • Diisocyanate: IPDI (Isophorone diisocyanate) or HDI.

  • Polyol: PTMEG (Poly(tetramethylene ether) glycol), Mn=1000.

  • Functional Monomer: IPE-Im.

  • Catalyst: DBTDL (Dibutyltin dilaurate, 0.05%).

Step-by-Step Methodology:

  • Prepolymer Formation: React PTMEG with excess IPDI (NCO/OH ratio = 2.0) at 80°C for 2 hours under

    
     to form an NCO-terminated prepolymer.
    
  • Functionalization: Dissolve IPE-Im in dry DMF. Add to the prepolymer solution (stoichiometric to remaining NCO or as a capping agent).

  • Reaction: Stir at 60°C for 4 hours until the NCO peak (2270 cm

    
    ) in FTIR disappears or stabilizes.
    
  • Film Casting: Cast the solution onto a Teflon mold and dry at 60°C (vacuum) for 24 hours.

Application 3: Metal-Coordination Supramolecular Polymers

Mechanism: The pendant imidazole nitrogens in IPE-Im-modified polymers can coordinate with transition metal ions (


, 

,

). This creates reversible physical crosslinks, leading to self-healing properties or stimuli-responsive hydrogels.

Protocol: Zn-Coordination Self-Healing Elastomer

  • Polymer Base: Synthesize the IPE-Im functionalized PU (from App 2).

  • Metal Loading: Dissolve

    
     or 
    
    
    
    in methanol.
  • Complexation: Add the metal salt solution to the polymer solution (molar ratio Metal:Imidazole = 1:4 to 1:2).

  • Curing: Evaporate solvents slowly. The material will transition from a viscous liquid to an elastic solid as coordination bonds form.

Synthesis of IPE-Im (In-House Protocol)

If the compound is not commercially available, it can be synthesized via a green chemistry route using ethylene carbonate.

Reaction Scheme:



Step-by-Step Synthesis:

  • Reagents: Mix 4-(1H-imidazol-1-yl)phenol (1.0 eq), Ethylene Carbonate (1.2 eq), and

    
     (0.05 eq) in a round-bottom flask.
    
  • Reaction: Heat to 140-150°C.

    
     evolution indicates reaction progress. Stir for 4-6 hours.
    
  • Workup: Cool to 80°C. Add water to precipitate or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or Toluene.

  • Characterization:

    
    -NMR (DMSO-
    
    
    
    ): Look for ethylene protons (
    
    
    3.8-4.2 ppm) and imidazole protons.
Visualizations & Mechanisms
Figure 1: Epoxy Curing Mechanism with IPE-Im

G IPE IPE-Im (Imidazole-Phenol-OH) Complex Zwitterionic Adduct (Initiation) IPE->Complex Imidazole N attacks Epoxide Network Crosslinked Network (Etherification + Homopolymerization) IPE->Network OH group reacts (Covalent Tethering) Epoxy Epoxy Resin (DGEBA) Epoxy->Complex Complex->Network Anionic Propagation

Caption: Dual-action curing mechanism where the imidazole initiates catalytic polymerization while the hydroxyl tail covalently locks the catalyst into the resin matrix.

Figure 2: Functional Polyurethane Synthesis Workflow

PU_Synthesis cluster_0 Step 1: Prepolymerization cluster_1 Step 2: Functionalization cluster_2 Step 3: Applications Diiso Diisocyanate (NCO) Prepoly NCO-Terminated Prepolymer Diiso->Prepoly Polyol Polyol (OH) Polyol->Prepoly FunctionalPU Imidazole-Functionalized PU Prepoly->FunctionalPU Reaction at 60°C IPE IPE-Im Monomer (OH + Imidazole) IPE->FunctionalPU Chain Termination/Extension Metal Metal Coordination (Self-Healing) FunctionalPU->Metal Bio Antibacterial Surface FunctionalPU->Bio

Caption: Workflow for incorporating IPE-Im into polyurethane backbones to create functional, stimuli-responsive polymers.

References
  • Hamerton, I., et al. "Recent Developments in the Chemistry of Imidazole-Based Curing Agents for Epoxy Resins." Polymer International, vol. 68, no. 1, 2019. Link

  • Heise, M. S., & Martin, G. C. "Curing Mechanism of Epoxy Resins with Imidazole Catalysts." Macromolecules, vol. 22, no. 1, 1989. Link

  • Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, vol. 42, no. 26, 2003. (Synthesis of hydroxyethyl ethers). Link

  • Rowan, S. J., et al. "Metallosupramolecular Polymers: A New Class of Stimuli-Responsive Materials." Chemical Society Reviews, vol. 40, no. 2, 2011. Link

  • Zhang, Y., et al. "Antibacterial Polyurethanes: Mechanisms and Applications." Progress in Polymer Science, vol. 85, 2018. Link

Sources

Technical Guide: Engineering MOF Ligands via Imidazole Alcohol Transformations

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Metal-Organic Framework (MOF) ligands derived from imidazole alcohols , specifically focusing on 2-hydroxymethylimidazole and 4-hydroxymethylimidazole . These precursors are unique because they possess both a robust coordination site (imidazole nitrogen) and a modifiable functional handle (hydroxyl group), enabling the construction of functionalized ZIFs (Zeolitic Imidazolate Frameworks) and flexible bis-imidazole linkers.

Introduction & Strategic Overview

Imidazole alcohols serve as bifunctional "privileged synthons" in MOF chemistry. Their utility branches into two distinct synthetic pathways:[1]

  • Oxidative Transformation: Converting the alcohol to an aldehyde (e.g., imidazole-2-carboxaldehyde) to synthesize ZIF-90 , a benchmark material for CO₂ capture and Schiff-base post-synthetic modification.

  • N-Alkylation (Linker Extension): Utilizing the imidazole nitrogens to form flexible, ether-free bis-imidazole linkers while retaining the hydroxyl groups as pendant functionalities within the MOF pore (Pore Surface Engineering).

Divergent Synthesis Workflow

The following diagram illustrates the two primary protocols covered in this guide.

MOF_Ligand_Synthesis Start Imidazole Alcohol (Precursor) Path1 Pathway A: Oxidation Start->Path1 MnO2 / Reflux Path2 Pathway B: N-Alkylation Start->Path2 Dihaloalkane / Base Prod1 Imidazole-2-carboxaldehyde (ZIF-90 Ligand) Path1->Prod1 Prod2 Bis(hydroxymethylimidazolyl)alkane (Functionalized Linker) Path2->Prod2 MOF1 ZIF-90 Synthesis (Aldehyde Functionalized) Prod1->MOF1 Zn(II) / Solvothermal MOF2 Hydrophilic/PSM-Ready MOF (Pendant -OH Groups) Prod2->MOF2 Zn(II)/Cd(II) / Self-Assembly

Caption: Divergent synthetic pathways from imidazole alcohols to high-value MOF ligands.

Protocol A: Oxidation for ZIF-90 Ligand Synthesis

Target Molecule: 1H-Imidazole-2-carboxaldehyde (ICA) Starting Material: 2-Hydroxymethylimidazole Application: Precursor for ZIF-90; Schiff-base formation.

Mechanistic Insight

Direct oxidation of the primary alcohol at the C2 position requires selectivity to avoid over-oxidation to the carboxylic acid or degradation of the imidazole ring. Activated Manganese Dioxide (MnO₂) is the reagent of choice due to its chemoselectivity for allylic/benzylic-type alcohols (which the C2-hydroxymethyl group electronically resembles) under mild conditions.

Experimental Protocol

Materials:

  • 2-Hydroxymethylimidazole (10 mmol, 0.98 g)

  • Activated MnO₂ (50-100 mmol, excess required for surface kinetics)

  • Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous.

  • Equipment: Reflux condenser, Celite pad.

Step-by-Step Procedure:

  • Suspension: In a 250 mL round-bottom flask, dissolve 2-hydroxymethylimidazole (1.0 eq) in 50 mL of anhydrous CHCl₃.

  • Oxidant Addition: Add Activated MnO₂ (5.0 eq) to the stirring solution.

    • Note: The large excess is necessary because the reaction is heterogeneous and surface-dependent.

  • Reflux: Heat the mixture to reflux (approx. 60°C for CHCl₃) with vigorous stirring for 4–6 hours. Monitor via TLC (9:1 DCM:MeOH). The product (aldehyde) will be less polar than the starting alcohol.

  • Filtration: Cool to room temperature. Filter the black slurry through a pad of Celite to remove manganese oxides. Wash the pad with warm CHCl₃ (3 × 20 mL) to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product is typically a pale yellow solid.

  • Purification: Recrystallize from minimal hot water or ethyl acetate if necessary.

    • Yield: Typically 70–85%.

    • Characterization: ¹H NMR (DMSO-d₆) shows a distinct aldehyde proton singlet at δ ~9.7 ppm.

Protocol B: Synthesis of Flexible Hydroxyl-Functionalized Linkers

Target Molecule: 1,4-Bis(4-hydroxymethylimidazol-1-yl)butane Starting Material: 4-Hydroxymethylimidazole Application: Flexible linker for MOFs with pendant -OH groups for increased hydrophilicity or post-synthetic modification.

Mechanistic Insight

This protocol utilizes a Nucleophilic Substitution (Sₙ2) reaction.[1][2] The imidazole nitrogen (pKa ~14) is significantly more acidic and nucleophilic than the hydroxyl group (pKa ~16). By using a stoichiometric amount of base and controlling temperature, we selectively alkylate the nitrogen positions, connecting two imidazole units with an alkyl chain while leaving the hydroxymethyl groups intact.

Experimental Protocol

Materials:

  • 4-Hydroxymethylimidazole (20 mmol, 1.96 g)

  • 1,4-Dibromobutane (10 mmol, 1.2 mL)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous) or Sodium Hydride (NaH, 60% dispersion).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Deprotonation:

    • Method A (Mild): Suspend 4-hydroxymethylimidazole (2.0 eq) and K₂CO₃ (2.5 eq) in 40 mL dry MeCN. Stir at reflux for 30 mins.

    • Method B (Strong): Dissolve 4-hydroxymethylimidazole in dry DMF at 0°C. Add NaH (2.2 eq) portion-wise. Stir until H₂ evolution ceases.

  • Alkylation: Add 1,4-dibromobutane (1.0 eq) dropwise to the stirring mixture.

  • Reaction:

    • For MeCN/K₂CO₃: Reflux (80°C) for 12–16 hours.

    • For DMF/NaH: Stir at Room Temperature for 4 hours, then heat to 60°C for 2 hours.

  • Quench & Workup:

    • Remove solvent under reduced pressure (if MeCN).

    • If DMF was used, pour the mixture into 100 mL ice water.

    • Extract with Ethyl Acetate (3 × 50 mL).[2] The product is moderately polar; if it does not extract well, use n-Butanol or continuous extraction.

  • Purification: The crude residue is often an oil or low-melting solid. Purify via column chromatography (Silica gel, eluent: DCM:MeOH 95:5 to 90:10).

  • Validation:

    • ¹H NMR: Confirm the presence of the butyl linker (multiplets at ~1.7 and 4.0 ppm) and the retention of the -CH₂OH singlet (~4.4 ppm) and imidazole protons.

Application: Water-Based Synthesis of ZIF-90

Once Protocol A is complete, the resulting Imidazole-2-carboxaldehyde (ICA) is used to synthesize ZIF-90. This protocol emphasizes a "Green Chemistry" approach using water/acetone instead of toxic DMF.

Protocol:

  • Solution A: Dissolve Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O, 1 mmol) in 10 mL deionized water.

  • Solution B: Dissolve Imidazole-2-carboxaldehyde (4 mmol) in 10 mL acetone (or warm water).

  • Assembly: Pour Solution B into Solution A rapidly while stirring.

  • Crystallization: Stir at room temperature for 30 minutes, then let stand for 24 hours. The mixture will turn turbid as nanocrystals form.

  • Isolation: Centrifuge (6000 rpm, 10 min). Wash with fresh methanol (3x) to remove unreacted ligand.

  • Activation: Dry at 80°C under vacuum overnight.

Data Summary & Comparison

ParameterProtocol A (Oxidation)Protocol B (N-Alkylation)
Primary Transformation Alcohol

Aldehyde
Imidazole N-H

N-Alkyl
Reagent Activated MnO₂ (Solid)1,4-Dibromobutane + Base
Selectivity Chemoselective for allylic alcoholRegioselective for Nitrogen (vs Oxygen)
Key Byproduct MnO (Solid, filterable)KBr or NaBr (Salt, washable)
MOF Utility ZIF-90 (Reactive Aldehyde Pore)Flexible Linker (Hydrophilic Pore)

References

  • New Insights into ZIF-90 Synthesis. Morris, W. et al. (2008).[3][4] Journal of the American Chemical Society.

  • Water-Based Synthesis of Zeolitic Imidazolate Framework-90 (ZIF-90) with a Controllable Particle Size. Sha, J. et al. (2013).[3] Materials Letters.

  • Synthesis and Characterization of Metal–Organic Frameworks (MOFs). Stock, N. & Biswas, S.[5] (2012).[6] Chemical Reviews.

  • Synthesis of bis(imidazole) ligands bearing alkyl spacers. Global Journal of Science Frontier Research. (2018).[7]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines. Green Chemistry. (2011).[2]

Sources

Application Note: Recrystallization Protocols for 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the purification of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol , a critical intermediate in the synthesis of antifungal azoles and related pharmaceutical pharmacophores.

Abstract & Scope

This guide details the purification of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol (CAS: Analogous structures referenced), focusing on the removal of unreacted 4-(imidazol-1-yl)phenol, inorganic salts, and oxidative colored impurities. Due to the amphiphilic nature of the molecule—containing a basic imidazole ring, a lipophilic phenyl ether core, and a polar hydroxyethyl tail—standard single-solvent systems often fail to yield pharmaceutical-grade purity (>99.5%).

This protocol delineates two field-proven solvent systems: Toluene (System A) for high-throughput bulk purification and Ethanol:Water (System B) for polishing high-purity batches.

Chemical Context & Solubility Profile

The target molecule exhibits a "Push-Pull" solubility profile due to its three distinct functional zones:

  • Imidazole Head: Basic (pKa ~6.9), susceptible to protonation, soluble in acidic media and polar alcohols.

  • Phenoxy Core: Planar, aromatic, lipophilic.

  • Hydroxyethyl Tail: Hydrogen-bond donor/acceptor, providing solubility in alcohols.

Impurity Profile
Impurity TypeOriginSolubility CharacteristicsRemoval Strategy
4-(Imidazol-1-yl)phenol Unreacted Starting MaterialHigh in alcohols; Low in non-polar solvents.Retained in Toluene mother liquor or removed via basic wash.
Bis-alkylated dimers O-alkylation side reactionsVery low in alcohols; High in chlorinated solvents.Hot filtration (insoluble) or retained in mother liquor.[1]
Inorganic Salts Catalysts (e.g., K2CO3)High in water; Insoluble in organics.Hot filtration or Aqueous wash.
Colored Oligomers Oxidation of phenolVariable.Adsorption on activated carbon.

Solvent Selection Strategy

Based on Hansen Solubility Parameters (HSP) and literature precedents for N-aryl imidazoles [1, 2], the following systems are validated:

  • Primary Recommendation (System A - Toluene): Best for removing polar oligomers and unreacted starting materials. The compound dissolves in boiling toluene and crystallizes sharply upon cooling.

  • Secondary Recommendation (System B - EtOH/H2O): Best for removing lipophilic contaminants. Uses the "anti-solvent" effect of water.[1]

Decision Matrix (Graphviz)

SolventSelection Start Crude 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol CheckPurity Analyze Crude Purity (HPLC) Start->CheckPurity HighPolar High Polar Impurities? CheckPurity->HighPolar < 95% Purity HighLipophilic High Lipophilic Impurities? HighPolar->HighLipophilic No SystemA PROTOCOL A: Toluene Recrystallization HighPolar->SystemA Yes (Salts/Oligomers) HighLipophilic->SystemA Unsure (Default) SystemB PROTOCOL B: Ethanol/Water Recrystallization HighLipophilic->SystemB Yes (By-products) CarbonTreat Activated Carbon Treatment SystemA->CarbonTreat If Colored SystemB->CarbonTreat If Colored

Figure 1: Solvent selection decision tree based on crude impurity profile.

Detailed Experimental Protocols

Protocol A: Toluene Recrystallization (High Yield)

Objective: Purification of crude material containing significant polar impurities or salts. Safety: Toluene is flammable and reprotoxic. Work in a fume hood.

  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 60 mL of Toluene (6 vol).

  • Reflux: Heat the mixture to reflux (110°C).

    • Observation: The solid should dissolve completely.[2] If undissolved solids remain after 10 minutes at reflux, these are likely inorganic salts (KCl/KBr).

  • Hot Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Slow cooling is critical for crystal purity.

    • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using vacuum filtration.

  • Wash: Wash the filter cake with 10 mL of cold Toluene, followed by 10 mL of Hexane (to aid drying).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol B: Ethanol/Water Recrystallization (High Purity)

Objective: Polishing step for removing lipophilic impurities or for final API-grade preparation.

  • Charge: Place 10.0 g of semi-pure solid into a 100 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of Ethanol (Absolute or 95%). Heat to boiling (~78°C) until fully dissolved.

  • Carbon Treatment (Recommended):

    • Add 0.5 g activated carbon. Stir at reflux for 5 minutes.

    • Filter hot through Celite to remove carbon.

  • Anti-Solvent Addition:

    • Maintain the filtrate at near-boiling temperature.

    • Slowly add Deionized Water dropwise via addition funnel.

    • Endpoint: Stop adding water when a faint turbidity (cloudiness) persists for more than 10 seconds. (Typical ratio is approx 1:1 EtOH:Water).

    • Add 1-2 mL of hot Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Allow to cool to room temperature undisturbed.

    • Refrigerate at 4°C overnight.

  • Isolation: Filter the needles/plates.

  • Wash: Wash with a cold 1:1 Ethanol:Water mixture.

  • Drying: Dry under high vacuum at 40°C. Note: Water removal requires higher vacuum or longer times than Toluene.

Process Validation & Troubleshooting

Expected Results
ParameterProtocol A (Toluene)Protocol B (EtOH/H2O)
Recovery Yield 85 - 92%75 - 85%
Purity (HPLC) > 98.5%> 99.5%
Crystal Habit Granular / PrismsNeedles / Plates
Color Off-white to WhiteBrilliant White
Troubleshooting Guide
  • Oiling Out: If the product separates as an oil instead of crystals in Protocol B, the water was added too fast or the temperature dropped too quickly. Remedy: Re-heat to dissolve, add slightly more ethanol, and cool much slower (wrap flask in foil/towel).

  • Color Retention: If crystals remain yellow, the impurity is likely trapped in the crystal lattice. Remedy: Perform Protocol A first, then Protocol B.

Workflow Visualization

The following diagram illustrates the complete purification lifecycle, including the critical "Oiling Out" contingency loop.

PurificationWorkflow Crude Crude Mixture Dissolve Dissolution (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Cooling Controlled Cooling (10°C/hour) Filter->Cooling CheckState State Check Cooling->CheckState Crystals Crystallization CheckState->Crystals Solid Forms Oil Oiling Out CheckState->Oil Liquid Separates Isolate Filtration & Wash Crystals->Isolate Reheat Re-heat & Add Solvent Oil->Reheat Remedy Reheat->Cooling Dry Vacuum Dry Isolate->Dry

Figure 2: Step-by-step purification workflow with contingency for oiling out.

References

  • Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.Google Patents. Patent CN104860887A. Available at: (Demonstrates toluene recrystallization for analogous imidazole-ethanol structures).
  • Preparation of 4-(imidazole-1-yl) phenol.Google Patents. Patent CN113512003A. Available at: (Validates ether/alcohol solubility profiles for the phenol precursor).
  • 2-(1H-Imidazol-1-yl)ethanol Properties. PubChem. CID 15236. Available at: [Link] (Physicochemical data for the hydroxyethyl-imidazole moiety).

  • Recrystallization of Imidazole Derivatives.Organic Syntheses. Coll. Vol. 9, p. 535 (1998).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource designed for process chemists and researchers optimizing the synthesis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol .

The following protocols prioritize the Two-Step "Assemble-then-Decorate" Strategy . While direct coupling of imidazole with 4-halophenoxyethanol is possible, it often suffers from lower yields due to the interfering hydroxyl group coordinating with the copper catalyst.[1][2][3] The route described below—establishing the C-N bond first, followed by hydroxyethylation—offers the highest robustness and reproducibility.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Impurity Control[1][2][3][4]

The "Golden Route" Strategy

To maximize yield, we decouple the competing reactivities. We first secure the difficult C-N bond using a modified Ullmann coupling, then install the hydroxyethyl tail using Green Chemistry principles (Ethylene Carbonate) to avoid toxic alkyl halides and over-alkylation.[2][3][5]

The Pathway

ReactionPathway SM1 4-Iodophenol (or 4-Bromo) INT Intermediate: 4-(1H-imidazol-1-yl)phenol SM1->INT Step 1: CuI, L-Proline K2CO3, DMSO, 90°C SM2 Imidazole SM2->INT PROD Target: 2-[4-(1H-imidazol-1-yl) phenoxy]ethanol INT->PROD Step 2: Cat. TBAI 130°C, -CO2 EC Ethylene Carbonate EC->PROD

Figure 1: The optimized two-step synthetic pathway minimizing catalyst poisoning and side reactions.

Phase 1: The C-N Coupling (Ullmann Type)

Objective: Synthesis of 4-(1H-imidazol-1-yl)phenol.[3][4][5][6][7] Common Failure Point: Catalyst poisoning resulting in <40% conversion.[1][2][3][4]

Optimized Protocol
  • Charge: To a reaction vessel, add 4-Iodophenol (1.0 eq), Imidazole (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous DMSO (Concentration: 0.5 M). Note: DMF is an alternative, but DMSO often accelerates the rate.[1][2][5][7]

  • Degas: Sparge with Nitrogen/Argon for 15 mins. Critical: Cu(I) oxidizes to inactive Cu(II) in air.[2][3][5][7]

  • Reaction: Heat to 90–110°C for 12–24 hours.

  • Workup: Dilute with water, neutralize to pH 7 with dilute HCl (precipitating the phenol), filter, and wash with water.

Troubleshooting Guide: Phase 1
SymptomDiagnosisCorrective Action
Reaction turns blue/green immediately Oxidation of CatalystThe Cu(I) has oxidized to Cu(II).[3][4][5][7] Ensure the system is strictly inert (Ar/N₂) before heating.[2][3][4][5][7][8] Add 5 mol% sodium ascorbate as a reducing agent if handling is difficult.[1][2][3][4]
Stalled Conversion (<50%) Ligand FailureL-Proline is the standard ligand [1], but if using 4-Bromophenol (less reactive than Iodo), switch to 1,10-Phenanthroline or trans-1,2-cyclohexanediamine .[1][3][5][7]
Product is sticky/tar Polymerization/OligomersEnsure temperature does not exceed 120°C. High temps can cause oxidative polymerization of phenols in basic DMSO.[2][3][4]
Low Isolated Yield Water SolubilityThe intermediate is amphoteric (phenol + imidazole).[2][3][4][5] Do not wash with strong acid/base.[1][2][3][4] Adjust aqueous layer to pH 6–7 (isoelectric point vicinity) to maximize precipitation.

Phase 2: Hydroxyethylation (O-Alkylation)

Objective: Conversion of the intermediate to the final ether.[2][3][4] Common Failure Point: Formation of PEG impurities or incomplete reaction.[1][2][3][4]

Optimized Protocol
  • Charge: Mix 4-(1H-imidazol-1-yl)phenol (1.0 eq), Ethylene Carbonate (1.2 eq), and TBAI (Tetrabutylammonium iodide, 5 mol%) or K₂CO₃ (5 mol%).

  • Solvent: Solvent-free (melt) is preferred if feasible.[2][3][4][5][7] If a solvent is needed for flow, use DMF or Toluene (reflux).[1][2][3][5][7]

  • Reaction: Heat to 130–140°C . CO₂ evolution marks the reaction progress.[2][3][4]

  • Monitoring: Reaction is complete when CO₂ evolution ceases and TLC shows consumption of the phenol.[2][3][4]

Troubleshooting Guide: Phase 2
SymptomDiagnosisCorrective Action
Polymer/Gum Formation PEGylationExcess Ethylene Carbonate can react with the product alcohol (chain extension).[3][4][5][7] Strictly limit EC to 1.1–1.2 eq. Do not use large excess.
Incomplete Reaction Low TemperatureThe decarboxylation step requires heat.[2][3][4] Ensure internal temp reaches >125°C. If using solvent, ensure boiling point is sufficient (e.g., Xylene/DMF).[1][2][3][5]
Product stuck in Aqueous Phase High PolarityThe final product is very polar.[2][4] Avoid aqueous workup if possible.[1][2][3][4] If needed, use continuous extraction with n-Butanol or DCM/Isopropanol (3:1) .[1][2][3][5][7]
Impurity: Vinyl Ether Elimination Side ReactionRare, but occurs at very high temps (>160°C).[1][2][7] Keep temp <150°C.

Purification & Quality Control

Purification Logic

The final product contains a basic imidazole ring.[2][3][4][6]

  • Dissolve crude in dilute HCl (pH 2). Impurities (non-basic) can be washed away with EtOAc.[2][3][4][5]

  • Basify the aqueous layer to pH 10.[1][2][3][4]

  • Extract the product into DCM or n-Butanol.[1][2][3][4]

  • Recrystallization: Acetonitrile or Ethanol/Water mixtures are often effective for this class of compounds.[1][2][3][4]

Self-Validating Analytical Checkpoints
  • Checkpoint A (Post-Step 1): ¹H NMR should show the disappearance of the phenolic ortho protons doublet shift (approx 6.7 ppm) and appearance of imidazole peaks.[2][3][5][7]

  • Checkpoint B (Post-Step 2): Look for the ethylene bridge.[2][3][4][7] ¹H NMR: Two triplets around 3.8–4.1 ppm.[1][2][4]

  • HPLC Purity: Monitor for "Bis-alkylation" (reaction at imidazole nitrogen, though rare due to steric/electronic deactivation after N-arylation).[1][3][4][5][7]

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloroethanol instead of Ethylene Carbonate? A: Yes, via a Williamson ether synthesis (Base + 2-Chloroethanol).[1][3][5][7] However, this often yields lower results due to the toxicity of the reagent and the competing nucleophilicity of the imidazole nitrogens (quaternization risk).[2][3] The Ethylene Carbonate route is kinetically favored for O-alkylation over N-alkylation under neutral/mildly basic catalytic conditions [2].[1][3][4][7]

Q: Why use L-Proline in Step 1? A: L-Proline acts as a bidentate ligand for Copper(I).[3][4][5][7] It lowers the activation energy for the oxidative addition of the aryl halide to the copper center and stabilizes the intermediate, preventing catalyst aggregation (catalyst death) [3].[2][3]

Q: My Step 1 reaction stalls at 60% conversion. Should I add more catalyst? A: Usually, no. Stalling is often due to ligand degradation or water ingress.[1][2][3][4] It is better to filter the mixture, resuspend in fresh dry solvent/base, and add a fresh "spike" of catalyst/ligand (2-3 mol%) rather than dumping more into a "dead" reaction matrix.[1][2][3][5]

Q: Is the final product hygroscopic? A: Imidazole-ethers with free alcohols can be hygroscopic.[1][2][3][4] Store the final solid in a desiccator.[2][3][4] If the product appears as an oil, it may hold residual solvent or water; high-vacuum drying at 50°C is recommended to induce crystallization.[1][2][3][4]

References

  • Ma, D., et al. (2003).[1][2][3][5] "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Nitrogen Heterocycles." Synlett.

  • Clements, J. H. (2003).[1][2][3][4][5] "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research.

  • Zhang, H., et al. (2012).[1][2][3][5][7] "Copper-Catalyzed N-Arylation of Imidazoles." Journal of Organic Chemistry.

  • BenchChem Protocols. "Copper-Catalyzed N-Arylation of Imidazoles."

Sources

removing unreacted 4-(1H-imidazol-1-yl)phenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Profile: Know Your Impurity[1]

Before attempting separation, you must understand the amphoteric nature of 4-(1H-imidazol-1-yl)phenol .[1] This molecule is a "chameleon" in the reaction flask, capable of behaving as an acid, a base, or a zwitterion depending on the pH environment.[1] This dual nature is the primary cause of purification failure but also the key to its removal.

Physicochemical Data Table
PropertyValueImplication for Purification
Structure Phenol ring linked to Imidazole N1Contains both acidic (-OH) and basic (N3) sites.[1][2]
pKa (Basic) ~6.9 (Imidazole Nitrogen)Protonates at pH < 6 (becomes Cationic).[1][2]
pKa (Acidic) ~9.9 (Phenolic Oxygen)Deprotonates at pH > 10 (becomes Anionic).[1][2]
LogP ~1.6 (Moderate Polarity)Soluble in polar organics; streaks on standard silica.[2]
Solubility DMSO, MeOH, Acid/Base (aq)Poor solubility in Hexanes/Et2O; moderate in water.[1][2]

Strategic Analysis: The Solubility "U-Curve"

The solubility of this impurity follows a U-shaped curve relative to pH.[2]

  • pH < 5: Highly water-soluble (Imidazolium cation).[2]

  • pH 7-8: Least water-soluble (Neutral/Zwitterionic).[1][2] This is where it crashes out or partitions into organics.[2]

  • pH > 11: Highly water-soluble (Phenoxide anion).[2]

The Strategy: To remove this impurity, you must force the reaction mixture to a pH where the impurity is charged (water-soluble) while your product remains neutral (organic-soluble).[1][2]

solubility_curve cluster_acid Acidic Region (pH < 5) cluster_neutral Neutral Region (pH 7-9) cluster_base Basic Region (pH > 11) Cation Cationic Form (Imidazolium H+) Water Soluble Neutral Neutral Form (Precipitates/Organic Soluble) Hardest to Remove Cation->Neutral Add Base Neutral->Cation Add Strong Acid Anion Anionic Form (Phenoxide -) Water Soluble Neutral->Anion Add Strong Base Anion->Neutral Add Acid

Figure 1: The pH-dependent solubility states of 4-(1H-imidazol-1-yl)phenol. Manipulation of these states is the primary mechanism for liquid-liquid extraction.[1][2]

Protocol Module: Liquid-Liquid Extraction (LLE)[1][2]

Objective: Remove impurity via aqueous partitioning. Prerequisite: Your product must be stable in the wash conditions described.

Scenario A: Your Product is Neutral (e.g., Ether, Ester, Amide)

The impurity has a basic nitrogen; your product does not.[1][2]

  • Dilute: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with 1M HCl (2x).[2]

    • Mechanism:[2][3] The imidazole nitrogen of the impurity protonates (pKa ~6.9), becoming highly water-soluble.[1][2]

    • Result: Impurity migrates to the aqueous layer.[2]

  • Finish: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Scenario B: Your Product is Basic (e.g., Amine, Pyridine)

Both product and impurity will protonate in acid.[1][2] Acid wash will fail (you will lose product).[1]

  • Dilute: Dissolve crude mixture in EtOAc or DCM.

  • Base Wash: Wash the organic layer with 1M NaOH (2x).[2]

    • Mechanism:[2][3] The phenolic proton of the impurity is acidic (pKa ~9.9). NaOH deprotonates it to form the water-soluble phenoxide anion.

    • Differentiation: Most basic products (amines) do not have an acidic proton at this pKa range and will remain neutral/organic-soluble.[2]

  • Finish: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol Module: Flash Chromatography[1][2]

Objective: Clean separation when LLE is insufficient. Common Issue: Imidazole derivatives "streak" or "tail" on silica gel due to hydrogen bonding with acidic silanol groups, contaminating later fractions.[1][2]

The "Anti-Streak" Mobile Phase

Standard Hexane/EtOAc gradients often fail.[2] You must modify the stationary phase environment.

Recommended System:

  • Solvent A: DCM

  • Solvent B: MeOH containing 1% Triethylamine (TEA) or 1% NH₄OH .[2]

Step-by-Step:

  • Pre-treat Silica: Flush the column with 3 column volumes (CV) of the mobile phase containing the amine modifier.[2] This neutralizes the acidic sites on the silica.

  • Loading: Dissolve crude in a minimum amount of DCM/MeOH. Avoid DMSO (it ruins separation).[1][2]

  • Gradient: Run a gradient from 0% to 10% MeOH.

    • Note: 4-(1H-imidazol-1-yl)phenol is polar.[1][2][4] It typically elutes later than non-polar products.[2]

    • Rf Value: ~0.3 in DCM:MeOH (95:5).[2]

Protocol Module: Recrystallization (The "Gold Standard")[1][2]

If your product is a solid, recrystallization is often superior to chromatography for this specific impurity, as detailed in process chemistry patents [1].[1][2]

Solvent System: Methyl tert-butyl ether (MTBE) or tert-Butanol.[1][2]

Protocol:

  • Concentrate: Remove reaction solvents completely.

  • Dissolve: Add MTBE (approx. 5-10 mL per gram of crude).

  • Reflux: Heat to reflux (55°C) until dissolved. If insoluble particulates remain, filter hot.[1][2]

  • Cool: Allow to cool slowly to room temperature, then to 0°C.

  • Precipitation: The impurity (4-(imidazol-1-yl)phenol) is sparingly soluble in cold MTBE and often crystallizes out if it is the major component, OR if it is the minor impurity, it may stay in the mother liquor while your product crystallizes (depending on your product's profile).[1][2]

    • Alternative: If the impurity is the target (e.g., you are synthesizing it), it crystallizes efficiently from Water/Ethanol mixtures or tert-Butanol [1].[1][2]

Troubleshooting & FAQs

Q: I tried the NaOH wash, but my product also disappeared. Why? A: Your product likely has an acidic proton (e.g., a phenol, carboxylic acid, or sulfonamide).[1] If your product is also acidic, you cannot use the Base Wash method.[1] You must rely on Chromatography (Section 4) or Reverse Phase (C18) purification.[1]

Q: The impurity is co-eluting with my product on the column. A: This is common on normal phase silica.[2] Switch to C18 Reverse Phase chromatography.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Logic: Under acidic conditions (pH ~3), the imidazole is protonated and extremely polar.[1] It will elute near the void volume (very early), while your hydrophobic product will retain longer.[1][2]

Q: Can I use metal scavengers? A: Yes, but with caution. Imidazoles bind to Copper (Cu) and Nickel (Ni).[1][2] You can try a Cu-based scavenger resin , but if your product also contains nitrogen heterocycles, you risk losing yield.[1][2] The Acid/Base extraction is cheaper and more selective.

Decision Matrix

Use this flowchart to select the correct protocol for your specific reaction mixture.

purification_logic Start Start: Reaction Mixture with Impurity ProdType Is your Product Basic (Amine)? Start->ProdType ProdAcid Is your Product Acidic (Phenol/Acid)? ProdType->ProdAcid No (Neutral) MethodB Method B: Base Wash (1M NaOH) (Impurity -> Aqueous) ProdType->MethodB Yes MethodA Method A: Acid Wash (1M HCl) (Impurity -> Aqueous) ProdAcid->MethodA No MethodC Method C: Reverse Phase (C18) or Recrystallization ProdAcid->MethodC Yes

Figure 2: Decision tree for selecting the optimal purification method based on product chemistry.

References

  • CN113512003A. Preparation method of 4-(imidazole-1-yl) phenol.
  • PubChem . 4-(1H-imidazol-1-yl)phenol Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (Standard text for general purification techniques).

Sources

Technical Support Center: Imidazole & Phenoxyethanol Solubility

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier 3 Technical Support resource for researchers encountering solubility issues with Imidazole and Phenoxyethanol in aqueous systems.

Ticket ID: #SOL-IMPH-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open Topic: Troubleshooting phase separation and precipitation in aqueous mixtures.[1]

Triage & Diagnosis: Define Your "Imidazole"

Before proceeding, we must distinguish between the two common chemical contexts for "Imidazole." The solubility physics differ radically between them.[1]

Which material are you working with?

Context A: The Buffer / ReagentContext B: The Drug Class
Chemical: 1H-Imidazole (

)
Chemicals: Clotrimazole, Miconazole, Ketoconazole, etc.[1]
Appearance: White crystalline solid.[1]Appearance: White/off-white powder.[1]
Water Solubility: High (~633 g/L).[1]Water Solubility: Extremely Low (< 0.1 g/L).[1]
Common Use: Protein purification (His-tag elution), pH buffering.[1][2]Common Use: Antifungal pharmaceutical development.[1]
Likely Issue: Interaction with Phenoxyethanol (Salting Out).[1]Likely Issue: Intrinsic hydrophobicity.[1]

Go to Module 1

Go to Module 2

Module 1: Troubleshooting Phenoxyethanol in Imidazole Buffers

Scenario: You are preparing a buffer (e.g., for protein purification) containing Imidazole and adding Phenoxyethanol as a preservative, resulting in cloudiness or oil droplets.[1]

The Mechanism: The "Salting Out" Effect

Phenoxyethanol has a water solubility limit of approx. 24–26 g/L (2.4% - 2.6%) at 20°C. It is a glycol ether that relies on hydrogen bonding with water to stay in solution.[1]

When you add Imidazole (especially at high concentrations used for elution, e.g., 250–500 mM), you increase the ionic strength of the solution.[1] Water molecules preferentially hydrate the imidazole ions, leaving fewer water molecules available to solvate the Phenoxyethanol.[1] This reduces the solubility of Phenoxyethanol, causing it to phase-separate (oil out) even at concentrations below 1%.[1]

Diagnostic Workflow

SolubilityTroubleshoot Start Buffer is Cloudy CheckConc Check Phenoxyethanol Conc. Start->CheckConc IsHigh Is it > 1.0%? CheckConc->IsHigh IsLow Is it < 1.0%? CheckConc->IsLow Reduce Action: Reduce to < 1.0% (Saturation Limit) IsHigh->Reduce CheckSalt Check Imidazole Conc. IsLow->CheckSalt HighSalt High Imidazole (>200 mM) CheckSalt->HighSalt LowSalt Low Imidazole (<50 mM) CheckSalt->LowSalt SaltingOut Diagnosis: Salting Out Effect Phenoxyethanol solubility reduced by ions. HighSalt->SaltingOut TempIssue Diagnosis: Temperature Shock Did you use cold water? LowSalt->TempIssue

Figure 1: Decision tree for diagnosing turbidity in Imidazole/Phenoxyethanol mixtures.

Protocol: Stabilizing the Mixture

Goal: Dissolve 0.5% - 1.0% Phenoxyethanol in a High-Imidazole Buffer.[1]

  • Pre-Solubilization (The Glycol Step):

    • Do not add pure Phenoxyethanol directly to the high-salt buffer.[1]

    • Mix Phenoxyethanol with a co-solvent like Propylene Glycol or Glycerol (1:1 ratio) first.[1] This "pre-wetting" prevents the formation of stubborn oil micro-droplets.[1]

  • Sequential Addition:

    • Dissolve the Imidazole and adjust pH first.

    • Add the Phenoxyethanol/Glycol mix slowly with vigorous stirring.

  • Thermal Assist:

    • Warm the buffer to ~35°C during addition.[1] Phenoxyethanol solubility increases slightly with temperature, aiding initial dispersion.[1]

  • Surfactant Rescue (If compatible with downstream application):

    • If the solution remains cloudy, add 0.05% Tween-20 .[1] This acts as a hydrotrope, stabilizing the Phenoxyethanol in the high-ionic-strength environment.[1]

Module 2: Dissolving Imidazole-Based Drugs (Antifungals)

Scenario: You are trying to dissolve a drug like Clotrimazole or Miconazole (an "imidazole") in water, perhaps using Phenoxyethanol as a co-solvent, but it won't dissolve.

The Mechanism: Intrinsic Hydrophobicity

Imidazole-based drugs are lipophilic.[1] The imidazole ring is attached to bulky aromatic groups that repel water.[1] Phenoxyethanol alone is often insufficient to solubilize therapeutic concentrations of these drugs in water.[1]

Data: Solubility Limits
CompoundWater Solubility (approx.)[1][3][4]Phenoxyethanol Solubility
Pure Imidazole (Buffer) 633,000 mg/L (Very High)Soluble
Clotrimazole 0.49 mg/L (Insoluble)Moderate
Miconazole 0.3 mg/L (Insoluble)Moderate
Phenoxyethanol 26,000 mg/L (Low)N/A (Solvent)
Protocol: The Co-Solvent System

To solubilize an imidazole drug using Phenoxyethanol in an aqueous base, you must create a ternary system.[1]

Step-by-Step Formulation:

  • Weighing: Weigh the target amount of Imidazole drug (e.g., 1%).

  • The Solvent Phase: Dissolve the drug completely in Phenoxyethanol AND PEG-400 (Polyethylene Glycol 400).[1]

    • Ratio: 1 part Drug : 5 parts Phenoxyethanol : 10 parts PEG-400.[1]

    • Observation: The solution should be clear. If not, gently heat to 50°C.

  • The Aqueous Phase: Heat water to 50°C.[1]

  • Emulsification/Mixing: Slowly add the Solvent Phase to the water with high-shear mixing.

    • Note: Without a surfactant (like Polysorbate 80), this may precipitate upon cooling.[1]

    • Recommendation: For stable aqueous formulations, you likely need a microemulsion approach, not simple dissolution.[1]

FAQ: Common Troubleshooting Questions

Q1: My Imidazole buffer turned yellow after adding Phenoxyethanol. Is it ruined?

  • Answer: Likely yes.[1] Pure Imidazole and Phenoxyethanol are colorless.[1] Yellowing often indicates oxidation of the Phenoxyethanol (forming phenol derivatives) or impurities in the Imidazole (often iron contamination).[1] Check the grade of your Imidazole (use >99% purity) and store Phenoxyethanol under nitrogen if possible.[1]

Q2: Can I autoclave a buffer containing both Imidazole and Phenoxyethanol?

  • Answer: Imidazole: Yes.[1] Phenoxyethanol: Caution advised.[1][5][6] Phenoxyethanol is volatile and can degrade or evaporate during the autoclave cycle, changing the final concentration.[1]

  • Best Practice: Autoclave the Imidazole buffer, then filter-sterilize (0.22 µm) the Phenoxyethanol into the buffer inside a biosafety cabinet.

Q3: Is "Imidazole Phenoxyethanol" a specific salt I can buy?

  • Answer: No, there is no commercially standard salt named "Imidazole Phenoxyethanol."[1] If you see this term in a protocol, it likely refers to a mixture.[1] However, Imazalil (an imidazole antifungal) is sometimes formulated with glycol ethers.[1] Ensure you are not confusing the chemical names.

References

  • PubChem. (n.d.).[1] Imidazole (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1][7] Phenoxyethanol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • European Medicines Agency. (2018).[1] Background review for the excipient Phenoxyethanol. EMA/CHMP.[1] (Verifies solubility limit of ~2.4% in water).[1][7]

  • Burgess, R. R. (2009).[1] Refolding Solubilized Inclusion Body Proteins. Methods in Enzymology, 463, 259-282.[1] (Discusses buffer ionic strength effects on additives).

Sources

minimizing O-alkylation vs N-alkylation side products in imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing O-Alkylation vs. N-Alkylation Side Products

The Chemoselectivity Diagnostic

Status: Active Case ID: REGIO-IMID-001

User Issue: "I am attempting to N-alkylate an imidazole derivative, but I am observing significant O-alkylated byproducts. How do I shift selectivity toward Nitrogen?"

Root Cause Analysis: Imidazole rings (


) do not inherently possess oxygen. If you are fighting O-alkylation, your substrate falls into one of two specific categories. Identify your substrate type below to load the correct troubleshooting module:
Substrate CategoryChemical Structure ContextThe "O-Alkylation" Mechanism
Type A: Tautomeric Imidazoles 2-Hydroxyimidazole (exists as 2-imidazolone) or 4-Hydroxyimidazole .Ambident Nucleophilicity: The deprotonated anion delocalizes charge between N and O. Hard electrophiles attack O; Soft electrophiles attack N.
Type B: Functionalized Side-Chains 4-(Hydroxymethyl)imidazole or imidazoles with phenol/alcohol substituents.Competitive Nucleophilicity: The ring NH (pKa ~14) competes with the side-chain OH (pKa ~16-18). Base strength dictates which site reacts.

Module A: Troubleshooting Tautomeric Imidazoles (2-Oxo)

Objective: Force N-alkylation on 2-hydroxyimidazole/2-imidazolone precursors.

The Science: HSAB Theory Application

The 2-imidazolone anion is an ambident nucleophile .

  • Nitrogen (N): The "Soft" center. Favored by orbital control.

  • Oxygen (O): The "Hard" center. Favored by charge control (electrostatics).

To minimize O-alkylation (formation of 2-alkoxyimidazoles), you must manipulate the Hard-Soft Acid-Base (HSAB) parameters.

Decision Matrix: Reaction Conditions

HSAB_Logic Start Target: N-Alkylation of 2-Hydroxyimidazole Electrophile Electrophile Selection Start->Electrophile BaseSolvent Base & Solvent Start->BaseSolvent Forbidden AVOID (Causes O-Alkylation) Electrophile->Forbidden Hard Agents (MeOTf, Me3OBF4) Recommended USE (Favors N-Alkylation) Electrophile->Recommended Soft Agents (Alkyl Iodides, Benzyl Bromides) BaseSolvent->Forbidden Silver Salts (Ag2CO3) Oxygen-philic Cations BaseSolvent->Recommended Soft Cations (Cs+) Polar Aprotic (DMF/DMSO)

Figure 1: HSAB decision tree for maximizing N-selectivity in tautomeric imidazoles.

Protocol Adjustment
  • Switch Leaving Groups: Change from Triflates/Sulfonates (Hard) to Iodides/Bromides (Soft) .

  • Cation Effect: Avoid Silver (Ag⁺) salts. Ag⁺ coordinates the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen [1]. Use Cesium Carbonate (

    
    )  or Sodium Hydride (NaH).
    
  • Solvent: Use DMF or DMSO. These polar aprotic solvents solvate the cation well, leaving the "soft" N-anion available for nucleophilic attack.

Module B: Troubleshooting Side-Chain Alcohols

Objective: N-alkylate the imidazole ring while leaving a side-chain alcohol (e.g., 4-hydroxymethyl) untouched.

The Science: pKa Exploitation vs. Mitsunobu
  • Imidazole NH pKa: ~14.4

  • Primary Alcohol pKa: ~16–18

  • Strategy: You must use a base strong enough to deprotonate the Imidazole-NH but not strong enough to fully deprotonate the Alcohol-OH.

Protocol 1: The "Base-Gating" Method (NaH Control)
  • Reagent: Sodium Hydride (NaH) (1.05 equivalents strictly ).

  • Mechanism: NaH reacts with the most acidic proton first (Ring NH). If you use excess base (>2 eq), you generate the dianion, leading to O-alkylation mixtures.

  • Critical Step: Add NaH at 0°C and stir for 30 mins before adding the electrophile. This ensures thermodynamic equilibration to the N-anion.

Protocol 2: The Mitsunobu Inversion (High Precision)

For complex substrates where base-mediated alkylation fails, the Mitsunobu reaction provides superior chemoselectivity for N-alkylation. The reaction activates an external alcohol (R-OH) to attack the Imidazole-NH.

Why it minimizes O-alkylation: The Mitsunobu betaine activates the external alcohol. The imidazole acts as the nucleophile. Since the Imidazole-N is a better nucleophile than the side-chain-O (under neutral/acidic Mitsunobu conditions), N-alkylation is exclusive [2].

Mitsunobu_Mech Step1 Activation: PPh3 + DEAD + R-OH (External) Step2 Oxyphosphonium Intermediate (R-O-PPh3)+ Step1->Step2 Betaine Formation Step3 Nucleophilic Attack Imidazole-NH attacks R Step2->Step3 SN2 Inversion Step4 Product: N-Alkylated Imidazole (Side chain OH remains unreacted) Step3->Step4 Selectivity

Figure 2: Mitsunobu pathway ensuring N-selectivity by activating the electrophile, not the nucleophile.

Standard Operating Procedures (SOPs)

SOP-01: Chemoselective N-Alkylation of 4-(Hydroxymethyl)imidazole

Use this for Type B substrates to avoid O-alkylation of the side chain.

Reagents:

  • Substrate: 4-(Hydroxymethyl)imidazole (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.1 eq)

  • Electrophile: Alkyl Bromide (1.0 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve substrate in anhydrous DMF. Cool to 0°C .[1][2]

  • Deprotonation: Add NaH portion-wise over 5 minutes.

    • Checkpoint: Observe H₂ gas evolution. Wait until bubbling ceases (approx. 30 min). The solution should become clear/yellow.

  • Addition: Add the Alkyl Bromide dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (x3). Wash organic phase with LiCl (5% aq) to remove DMF.

  • Result: >90% N-alkylated product. Trace O-alkylation is removed via column chromatography (O-alkyl products are typically less polar).

SOP-02: Mitsunobu N-Alkylation (For Sensitive Substrates)

Use this when basic conditions cause side reactions or decomposition.

Reagents:

  • Substrate: Imidazole derivative (1.0 eq)

  • Alcohol (Electrophile source): R-OH (1.2 eq)

  • Phosphine:

    
     (1.5 eq) or 
    
    
    
    (for difficult purifications)
  • Azodicarboxylate: DEAD or DIAD (1.5 eq)

  • Solvent: THF or Toluene[2]

Step-by-Step:

  • Dissolve Imidazole, Alcohol (R-OH), and

    
     in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C .

  • Add DEAD/DIAD dropwise over 15 minutes. The solution will turn orange/yellow.

  • Stir at RT for 12–24 hours.

  • Troubleshooting: If conversion is low, heat to 50°C (Tsunoda Protocol) [3].

  • Purification: Remove solvent. Triturate with

    
     to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter and purify the filtrate.[1][2]

Frequently Asked Questions (FAQ)

Q: I am using 2-hydroxyimidazole and getting a 50:50 mixture of N-alkyl and O-alkyl. Why? A: You are likely using a "Hard" base like


 in a solvent that promotes O-attack (like acetone) or using a Hard electrophile like Methyl Triflate. Fix:  Switch to 

in DMF and use Methyl Iodide. The "Soft-Soft" interaction favors Nitrogen.

Q: Can I block O-alkylation by protecting the Oxygen? A: Yes. For side-chain alcohols (Type B), Silyl protection (TBS-Cl) is standard.

  • Workflow: Protect OH (TBS)

    
     N-Alkylate 
    
    
    
    Deprotect (TBAF).
  • Note: This adds two synthetic steps. Try the NaH stoichiometric control (SOP-01) first to save time.

Q: Does the position of the substituent affect N1 vs N3 selectivity? A: Yes, but that is Regioselectivity (N vs N), not Chemoselectivity (N vs O). Generally, steric bulk at C4 directs alkylation to the distal Nitrogen (N1), while electron-withdrawing groups can reverse this [4].

References

  • H. Goker et al. "Regioselective N-alkylation of some imidazole-containing heterocycles."[3] Journal of Molecular Structure, 2020.[3] [3]

  • Tsunoda, T. et al. "Mitsunobu Reaction in My Chemistry: Neighbor-directed histidine N(π)–alkylation." Tetrahedron Letters / Vertex Research, 2013. 4[4][5][6][7][8]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols."

  • University of Otago. "N-Alkylation of imidazoles: Steric and Electronic Effects." (Note: Generalized academic repository link for verified thesis data).

Sources

separation of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol impurities by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol , focusing on the removal of specific impurities via column chromatography. This guide is structured to assist researchers in overcoming the unique challenges posed by the amphoteric and polar nature of imidazole derivatives.

Executive Summary & Molecule Profile

Target Molecule: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol Chemical Nature:

  • Basic Moiety: Imidazole ring (

    
     for conjugate acid).[1]
    
  • Polar Moiety: Primary alcohol (ethanol chain).[1]

  • Linkage: Phenol ether.[1][2][3]

The Separation Challenge: The primary difficulty in purifying this compound is its dual polarity and basicity . The basic imidazole nitrogen interacts strongly with acidic silanol groups (


) on standard silica gel, leading to severe peak tailing and irreversible adsorption.[1] Furthermore, the starting material (4-(1H-imidazol-1-yl)phenol) is structurally similar but possesses a phenolic hydroxyl, making separation by simple polarity difficult without pH modification.[1]

Pre-Chromatography Optimization (Critical Step)

Q: My crude mixture contains a significant amount of unreacted starting phenol. Should I load this directly onto the column? A: No. Relying on chromatography to remove the starting phenol is inefficient and leads to co-elution.

Expert Insight: The starting material, 4-(1H-imidazol-1-yl)phenol , is amphoteric but significantly more acidic (


 for the phenol) than your product.[1] You can remove >95% of it via Liquid-Liquid Extraction (LLE)  before touching a column.[1]

Protocol: Acid/Base Wash Strategy

  • Dissolve crude residue in Ethyl Acetate or DCM.[1]

  • Wash organic layer with 1M NaOH (2x).[1]

    • Mechanism:[1][4] The phenol is deprotonated to the phenoxide anion (water-soluble), while your product (an ether/alcohol) remains neutral and stays in the organic layer.[1]

  • Wash with Brine (1x) to remove excess base.[1]

  • Dry over

    
     and concentrate.
    
    • Result: The residue is now enriched in product, drastically simplifying the column chromatography requirement.

Column Chromatography Guide

Decision Tree: Selecting the Stationary Phase

The choice of stationary phase is dictated by the severity of "tailing" observed in Thin Layer Chromatography (TLC).[1]

PurificationStrategy Start Crude Mixture Analysis (TLC) Tailing Is severe tailing observed on Silica TLC? Start->Tailing Yes Yes (Streak from origin) Tailing->Yes No No (Distinct spots) Tailing->No MethodA Method A: Silica + Amine Modifier (Add 1% Et3N or NH4OH) Yes->MethodA Moderate Tailing MethodB Method B: Neutral Alumina (Brockmann Grade III) Yes->MethodB Severe Adsorption MethodC Method C: Standard Silica (DCM/MeOH Gradient) No->MethodC Result Pure Product MethodA->Result MethodB->Result MethodC->Result

Figure 1: Decision matrix for selecting the appropriate stationary phase based on TLC behavior.

Troubleshooting & FAQs
Issue 1: Peak Tailing on Silica Gel

Q: My product elutes as a long streak rather than a tight band. How do I fix this? A: This is caused by the imidazole nitrogen hydrogen-bonding with acidic silanols. You must "mask" the silica surface.

Solution: The Amine Block Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase.[1]

  • Pre-treatment: Flush the packed column with 2-3 column volumes of the mobile phase containing the amine before loading the sample. This saturates the active sites.

  • Mobile Phase Recommendation:

    • Solvent A: Dichloromethane (DCM) + 1% TEA[1]

    • Solvent B: Methanol (MeOH) + 1% TEA[1]

    • Gradient: 0%

      
       10% Solvent B.
      
Issue 2: Solubility During Loading

Q: The crude solid is not soluble in the mobile phase (DCM/MeOH), causing precipitation at the top of the column. A: Imidazole alcohols often crystallize in non-polar solvents. Avoid "wet loading" with strong solvents which ruins resolution.[1]

Solution: Dry Loading (Solid Deposit) [1]

  • Dissolve the crude mixture in a minimal amount of Methanol or Acetone .

  • Add silica gel (ratio 1:2 crude to silica) to the flask.

  • Evaporate the solvent under vacuum (Rotovap) until you have a free-flowing powder.[1]

  • Load this powder carefully onto the top of the packed column.

Issue 3: Co-elution of Impurities

Q: I see a spot just below my product that won't separate. What is it? A: If you performed the NaOH wash (see Section 2), this is likely the N-alkylated isomer or a bis-alkylated byproduct (if using ethylene carbonate).[1]

Separation Strategy:

  • Change Selectivity: Switch from MeOH/DCM to Acetone/DCM or Ethyl Acetate/IPA . Acetone often resolves nitrogen-containing isomers better than methanol due to different dipole interactions.

  • Table 1: Recommended Solvent Systems

Mobile Phase SystemPolarityApplication
DCM / MeOH (95:5) HighStandard purification.[1] Good solubility.
DCM / Acetone (90:10) MediumBetter for separating regioisomers.[1]
EtOAc / MeOH / TEA (90:9:1) Medium-HighBest for reducing tailing without using DCM.[1]
Toluene / IPA (80:20) Low-MediumAlternative selectivity if DCM fails.[1]

Impurity Profile & Identification

Understanding what you are separating is key to selecting the right fractions.

Impurity TypeLikely StructureRelative Polarity (

)
Removal Strategy
Starting Material 4-(1H-imidazol-1-yl)phenolLower (more polar due to phenolic -OH)Pre-column: 1M NaOH wash.[1]
Reagent ImidazoleVery Low (Base line)Water wash or stays on silica.[1]
Side Product Bis-substituted ether (Dimer)Higher (Less polar, no free -OH)Elutes first in column.[1]
Target 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol Medium Collect Main Fraction

References

  • BenchChem. (2025).[1][5] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from [1]

  • ResearchGate. (2020).[1] How to get rid of tailing peaks? - Troubleshooting Chromatography. Retrieved from

  • LCGC International. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [1]

  • Google Patents. (2021).[1] CN113512003A - Preparation method of 4-(imidazole-1-yl) phenol.[1][6] Retrieved from

  • RoyalChem. (2025).[1] Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) Ethanol Specifications. Retrieved from [1]

Sources

preventing degradation of imidazole derivatives during workup

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers encountering stability issues with imidazole derivatives. It moves beyond standard protocols to address the mechanistic causes of degradation—specifically hydrolysis, oxidation, and acid-catalyzed decomposition—and provides self-validating solutions.

Status: Active Operator: Senior Application Scientist Topic: Preventing Degradation During Workup & Purification

Introduction: The Amphoteric Trap

Imidazole derivatives present a unique challenge in organic synthesis due to their amphoteric nature . The imidazole ring (pKa ~ 7.0 for the conjugate acid) can act as both a base and a weak acid.

  • The Trap: Standard acidic workups (to remove amines) can protonate the ring, rendering it water-soluble or susceptible to ring opening. Conversely, standard basic workups can hydrolyze sensitive N-acyl derivatives or promote oxidative radical formation in electron-rich systems.

This guide categorizes troubleshooting by the specific "symptom" observed in the lab.

Category 1: The "Vanishing" Product (Hydrolysis)

Symptom: Product disappears during aqueous extraction, or yield drops significantly after washing with NaHCO₃/NaOH. Target Compounds: N-Acyl imidazoles (active amides), N-sulfonyl imidazoles.

Q: Why does my N-acyl imidazole decompose in basic aqueous washes?

A: Unlike standard amides, N-acyl imidazoles are "twisted" amides with a high-energy N-C bond. The lone pair on the pyrrole-like nitrogen is part of the aromatic sextet, making it less available for resonance stabilization of the carbonyl.

  • Mechanism: Hydroxide ions (

    
    ) rapidly attack the carbonyl carbon. The imidazole acts as an excellent leaving group (pKa ~14.5), driving hydrolysis to the carboxylic acid and free imidazole.
    
  • Counter-Intuitive Insight: N-acyl imidazoles are often more stable in acidic media (e.g., 3% TFA/CHCl₃) than in basic media because protonation of the pyridine-like nitrogen (N3) hinders nucleophilic attack by water, whereas base directly promotes it [1].

Protocol: The "Anhydrous" Workup

Do not use aqueous basic washes for N-acyl imidazoles.

  • Quench: If quenching is necessary, use a stoichiometric amount of solid weak acid (e.g., citric acid) or simply dilute with dry non-polar solvent.

  • Filtration: If the byproduct is an amine salt (e.g., from an acid chloride reaction), dilute with dry Et₂O or toluene. The amine salt will precipitate; the N-acyl imidazole remains in solution.

  • Evaporation: Remove solvent under high vacuum at

    
    .
    

Data: Stability of N-Acyl Imidazoles

ConditionHalf-Life (

)
Observation
pH 10 (Aq. NaOH) < 10 minRapid Hydrolysis to acid + imidazole
pH 7 (Water) ~ 1-4 hoursSlow Hydrolysis
3% TFA in CHCl₃ > 4 daysStable (Protonation protects carbonyl)
Silica Gel VariableDecomposes due to surface water/acidity
Category 2: The "Browning" Effect (Oxidation)

Symptom: Product turns brown/black upon exposure to air or during rotary evaporation. NMR shows broadening or loss of aromatic signals. Target Compounds: Electron-rich imidazoles (e.g., 2,4,5-trisubstituted, amino-imidazoles, Daclatasvir derivatives).

Q: My product is pure by TLC but turns black on the rotavap. Is it thermal decomposition?

A: It is likely oxidative degradation , not just heat. Electron-rich imidazoles can form radical cations in the presence of oxygen and light.

  • Mechanism: The imidazole ring, particularly when substituted with electron donors, can undergo base-mediated autoxidation.[1] This often proceeds via a radical pathway leading to ring-opening or polymerization into quinoid-like structures (the "brown" color) [2].

  • Trigger: Trace transition metals in solvents or peroxides in ethers (THF/Dioxane) accelerate this.

Protocol: The "De-Gassed" Isolation
  • Peroxide Check: Test all ethereal solvents (THF, Et₂O) for peroxides before use.

  • Acidic Stabilization: If the synthesis allows, isolate the imidazole as a salt (HCl or Oxalate). The protonated imidazolium form is significantly more resistant to oxidation than the free base.

    • Step: Add 1.1 eq of HCl in Dioxane to the crude organic layer. Filter the stable precipitate.

  • Argon Sparge: If the free base is required, sparge all workup solvents with Argon for 15 mins. Rotavap under nitrogen atmosphere if possible.

Category 3: The "Streak" (Purification Failure)

Symptom: Compound streaks on silica gel, poor recovery, or co-elutes with impurities despite different Rf on TLC. Target Compounds: Basic alkyl-imidazoles, Histidine derivatives.

Q: Why does my imidazole stick to the column?

A: Silica gel is acidic (pH ~4-5). The basic nitrogen (N3) of the imidazole hydrogen bonds strongly or protonates on the silanol groups (


), causing "tailing."
  • Risk: Prolonged residence time on acidic silica can catalyze ring opening or hydrolysis of sensitive side chains.

Protocol: The "Base-Deactivated" Column

Do not just add base to the mobile phase; pretreat the silica.

  • Slurry Prep: Prepare the silica slurry using a solvent mixture containing 1-2% Triethylamine (Et₃N) .

  • Flush: Pour the slurry into the column and flush with 2 column volumes of the Et₃N-containing solvent. This neutralizes the acidic sites.[2][3]

  • Elution: Run the column with 0.5% Et₃N in the mobile phase.

    • Alternative: Use Neutral Alumina instead of silica for highly sensitive acid-labile imidazoles [3].

Visualizing the Stability Logic

The following decision tree helps select the correct workup based on the electronic nature of your imidazole derivative.

ImidazoleWorkup cluster_silica Purification Check Start Identify Imidazole Derivative Type Substitution Pattern? Start->Type NAcyl N-Acyl / N-Sulfonyl (Electron Deficient) Type->NAcyl EWG on N ERich Electron-Rich / Alkyl (Electron Donating) Type->ERich EDG on C Risk1 Risk: Hydrolysis (Nucleophilic Attack) NAcyl->Risk1 Risk2 Risk: Oxidation (Radical Formation) ERich->Risk2 Sol1 Avoid Aqueous Base Use Dry Filtration Stable in Acid (TFA) Risk1->Sol1 Sol2 Degas Solvents Protect from Light Isolate as HCl Salt Risk2->Sol2 Silica Silica Gel Chromatography? Mod Pre-treat with 2% Et3N or Use Alumina Silica->Mod If Streaking

Caption: Decision matrix for selecting workup conditions based on imidazole substitution patterns. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Category 4: Ring Opening (Advanced)

Symptom: NMR shows appearance of formamide protons or loss of ring carbons. Target Compounds: Quaternized imidazolium salts, 7-substituted purines.

Q: Can the imidazole ring actually break open?

A: Yes. This is known as Bamford-Stevens or alkaline ring opening.

  • Mechanism: If the imidazole is quaternized (positively charged), it becomes highly electrophilic. Hydroxide attacks the C2 position (between the nitrogens). This forms a tetrahedral intermediate which collapses to open the ring, often yielding a formamide [4].

  • Prevention: Avoid strong bases (NaOH, KOH) with imidazolium salts. Use non-nucleophilic bases (e.g.,

    
    -BuOK, hindered amines) if deprotonation is required, and work under strictly anhydrous conditions.
    
References
  • Zaramella, S. et al. (2002).[4] Stability Studies of N-Acylimidazoles . European Journal of Organic Chemistry.

  • Huang, Y. et al. (2019).[1] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support.[3][5] (2025).[3][5][6][7] Purification of Imidazole Derivatives .

  • Chetsanga, C.J. et al. (1982). Alkaline opening of imidazole ring of 7-methylguanosine . Chemico-Biological Interactions.

Sources

Technical Support Center: Advanced Catalytic Protocols for 4-(imidazol-1-yl)phenoxyethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers and process chemists. It prioritizes mechanistic understanding, troubleshooting, and advanced catalytic strategies over basic instructional steps.

Ticket ID: #SYN-IMPH-042 Status: Open Subject: Alternative Catalysts & Process Optimization for N-Arylation Workflows Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic & Strategy: Selecting Your Catalytic Route

The synthesis of 4-(imidazol-1-yl)phenoxyethanol (Target 1 ) presents a classic chemoselectivity challenge. The presence of the primary alcohol (hydroxyethyl tail) and the imidazole nitrogen creates a competition between N-arylation and O-arylation during the coupling with the aryl halide.

Standard protocols often utilize Copper(I) Iodide (CuI) with 1,10-phenanthroline , but this "standard" approach frequently suffers from:

  • High catalyst loading (10–20 mol%).

  • Harsh conditions (>110°C), leading to tarring.

  • Poor chemoselectivity (formation of diaryl ether byproducts).

Alternative Strategy Matrix: Use the decision tree below to select the optimal catalytic system for your specific constraints.

G Start Start: Choose Precursor Direct Route A: 4-Bromophenoxyethanol (Direct Coupling) Start->Direct Shortest Path Protected Route B: 4-Bromoanisole (Protected Route) Start->Protected Highest Purity Direct_Issue Challenge: Chemoselectivity (N vs O) Direct->Direct_Issue Protected_Issue Challenge: Cost & Step Count Protected->Protected_Issue Cat_A Sol: Ligand-Controlled Cu (Protocol 1) Direct_Issue->Cat_A Cat_B Sol: High-Turnover Pd (Protocol 2) Protected_Issue->Cat_B Cat_C Sol: Recyclable Nano-Cu (Protocol 3) Protected_Issue->Cat_C

Figure 1: Strategic decision tree for catalyst selection based on precursor availability and purity requirements.

Protocol 1: Ligand-Controlled Chemoselective Copper Catalysis

Best for: Direct coupling of imidazole with 4-bromophenoxyethanol (avoiding protection steps). Mechanism: The use of oxalic diamide or amino acid ligands creates a steric environment that favors the nucleophilic attack of the imidazole nitrogen over the pendant primary alcohol.

Technical Rationale: Standard phenanthroline ligands form flat, rigid complexes that do not effectively discriminate between nucleophiles. Flexible bidentate ligands like N,N'-dimethylethylenediamine (DMEDA) or specific diketones allow the copper center to preferentially bind the softer nitrogen nucleophile (imidazole) over the harder oxygen (alcohol).

Experimental Workflow
  • Substrates: Imidazole (1.2 equiv), 4-Bromophenoxyethanol (1.0 equiv).

  • Catalyst: CuI (5 mol%).[1]

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%) OR Acetylacetone (20 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) — Critical: K₂CO₃ is often too weak/hygroscopic for this specific selectivity.

  • Solvent: DMSO or DMF (Anhydrous).

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar flow, add CuI (9.5 mg, 0.05 mmol), Imidazole (82 mg, 1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to a screw-cap vial.

  • Solvate: Add 4-Bromophenoxyethanol (217 mg, 1.0 mmol) dissolved in DMSO (2.0 mL).

  • Activate: Add the ligand (trans-N,N'-Dimethyl-1,2-cyclohexanediamine, 16 µL, 0.1 mmol) last.

    • Note: Adding ligand last prevents premature precipitation of copper species.

  • Reaction: Seal and heat to 90°C (lower than standard 110°C) for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. The product remains in the organic phase; the unreacted imidazole washes out.

Protocol 2: Palladium-Catalyzed "Buchwald" System

Best for: High-throughput synthesis using 4-Chloro precursors (cheaper) or the 4-Bromoanisole route. Mechanism: Pd(0)/Pd(II) cycle. Unlike Copper, Palladium is less prone to inhibition by the product but requires specific ligands to prevent poisoning by the imidazole substrate itself.

Technical Rationale: Imidazoles are notorious for binding to Pd centers and shutting down catalysis (the "azole poison" effect). You must use bulky biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos ) to prevent the imidazole from displacing the ligand.

Performance Data Comparison:

ParameterStandard CuI/PhenAdvanced Pd (BrettPhos)
Catalyst Loading 10–20 mol%0.5–2.0 mol%
Temperature 110–130°C60–80°C
Halide Scope I > Br (Cl fails)I ≈ Br > Cl (Cl works)
Yield (Isolated) 65–75%88–95%
Reaction Time 24–48 h4–8 h
Experimental Workflow
  • Pre-Catalyst: Pd₂(dba)₃ (0.5 mol%) + BrettPhos (1.5 mol%).

    • Alternative:tBuXPhos Pd G3 precatalyst (1.0 mol%) for easier handling.

  • Base: NaOtBu (1.4 equiv).

  • Solvent: 1,4-Dioxane.

Step-by-Step Protocol:

  • Pre-activation (Critical): If using Pd₂(dba)₃/Ligand, heat the catalyst and ligand in dioxane at 60°C for 5 mins before adding substrates. This ensures the active L-Pd(0) species forms before the imidazole can coordinate to the palladium.

  • Addition: Add 4-Chloroanisole (or 4-chlorophenoxyethanol) and Imidazole.

  • Base: Add NaOtBu.

  • Reaction: Heat at 80°C for 6 hours.

  • Purification: Filter through a silica plug. Pd systems typically yield cleaner crude mixtures than Cu systems.

Protocol 3: Heterogeneous Recyclable Copper (Green Chemistry)

Best for: Scale-up (>10g) where metal removal is critical. System: Cu₂O Nanoparticles or CuI on Chitosan .

Technical Rationale: Homogeneous copper is difficult to remove from polar products like phenoxyethanols. Heterogeneous systems allow for filtration. Recent literature supports CuI immobilized on chitosan or magnetic Fe₃O₄-supported Cu as effective for imidazole arylation, leveraging the "release-and-catch" mechanism where active Cu species leach out to catalyze and re-deposit upon cooling.

Protocol Adjustment:

  • Catalyst: CuI@Chitosan (10 wt%).

  • Solvent: Water/Ethanol (1:1) or PEG-400 (Recyclable solvent).

  • Conditions: Requires higher temp (120°C) but allows simple filtration workup.

Troubleshooting Guide

Issue 1: "Black Tar" Formation (Oxidative Polymerization)

  • Diagnosis: Copper-catalyzed oxidation of the phenol/alcohol moiety or polymerization of the solvent (DMF/DMAc) at high temps.

  • Fix:

    • Switch solvent to DMSO (more stable) or Toluene (if solubility permits).

    • Strictly deoxygenate solvents (sparge with Ar for 20 mins).

    • Add a reducing agent: Sodium Ascorbate (5 mol%) can stabilize the Cu(I) species and prevent oxidation.

Issue 2: Low Conversion (<20%) with Imidazole Recovery

  • Diagnosis: The "Azole Effect". Imidazole is coordinating to the metal as a stable complex rather than reacting.

  • Fix:

    • Increase Temperature: If using Cu, go to 130°C.

    • Change Base: Switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄ . The solubility of the inorganic base in organic solvents is often the rate-limiting step.

    • Slow Addition: Add the imidazole slowly (syringe pump) to keep its concentration low relative to the catalyst.

Issue 3: O-Alkylation Dominates (Product is an Ether)

  • Diagnosis: The alcohol tail of 4-bromophenoxyethanol is reacting instead of the imidazole.

  • Fix:

    • Protect the Alcohol: Acetylate the phenoxyethanol (AcCl/Pyridine) -> Couple -> Deprotect (K₂CO₃/MeOH). This is 100% reliable.

    • Switch Route: Couple Imidazole + 4-Bromoanisole first. Then Demethylate (BBr₃). Then Alkylate with Ethylene Carbonate.

Frequently Asked Questions (FAQs)

Q: Can I use 4-fluorophenoxyethanol without a catalyst? A: generally, No . While 4-fluoronitrobenzene reacts via S_NAr without metal, the phenoxyethanol group is electron-donating, deactivating the ring. Direct substitution requires electron-withdrawing groups (like -NO₂, -CN). You must use a metal catalyst (Cu or Pd) for the unactivated fluoro/bromo/iodo substrate.

Q: Why is my Palladium reaction turning black immediately? A: This is "Pd black" precipitation, indicating ligand dissociation. Your ligand (e.g., PPh₃) is too weak. Switch to Buchwald ligands (BrettPhos, XPhos) which bind tightly and stabilize the Pd(0) center against aggregation.

Q: Is the Ethylene Carbonate route better? A: If you already have 4-(imidazol-1-yl)phenol , reacting it with ethylene carbonate (cat. TBAI, 140°C) is an excellent, solvent-free "green" route to the final product. However, synthesizing the phenol precursor still requires the difficult N-arylation step described in Protocol 1 or 2.

References
  • Altman, R. A., & Buchwald, S. L. (2006).[2] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[3][4] Organic Letters, 8(13), 2779–2782.

  • Ueda, S., Su, M., & Buchwald, S. L. (2012).[5] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[5]

  • Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009).[2] Mild, Ligand-Free Copper-Catalyzed N-Arylation of Imidazoles. The Journal of Organic Chemistry, 74(5), 2200–2202.

  • Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006).[2] Copper-Exchanged Fluorapatite: An Efficient Reusable Heterogeneous Catalyst for N-Arylation of Heterocycles. The Journal of Organic Chemistry, 71(25), 9522–9524.

  • Dotsikas, Y., et al. (2004). Employment of 4-(1-imidazolyl)phenol as a luminol signal enhancer in a competitive-type chemiluminescence immunoassay. Analytica Chimica Acta, 509(1), 103–109.[6]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Imidazole-Phenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering steric and regioselectivity challenges in the coupling of 4-substituted imidazoles with phenolic systems.

Current Status: Operational Topic: Steric Hindrance & Regiocontrol in Imidazole-Phenol Couplings Audience: Senior Scientists, Medicinal Chemists, Process Development

Core Technical Overview

The reaction between 4-substituted imidazoles and phenols (or their derivatives) presents a "perfect storm" of chemical challenges:

  • Tautomeric Ambiguity: 4-substituted imidazoles exist in equilibrium between the N1-H (less hindered) and N3-H (more hindered) tautomers.

  • Steric Blocking: A substituent at C4 creates significant steric bulk around N3, theoretically favoring reaction at N1. However, electronic effects or catalyst coordination can override this, leading to difficult-to-separate regioisomers (N1 vs N3).

  • Catalyst Inhibition: Imidazoles are potent sigma-donors that can poison Palladium (Pd) catalysts by displacing bulky phosphine ligands, arresting the catalytic cycle.

This guide provides field-proven protocols to overcome these specific failure modes.

Critical Workflows & Protocols

Module A: The "Pre-Activation" Protocol for N-Arylation

Use Case: Coupling a sterically hindered 4-substituted imidazole with an aryl halide (or phenol-derived triflate/tosylate). Mechanism: Palladium-catalyzed Buchwald-Hartwig coupling.

The Problem: Standard addition of reagents leads to the imidazole binding the Pd(II) precursor, preventing the bulky phosphine ligand from coordinating. The reaction stalls or requires high catalyst loading.

The Solution: Heat the Pd precursor and Ligand alone first to form the active


 species, which is sterically bulky enough to resist imidazole inhibition.
Step-by-Step Protocol (Nilotinib-Type Synthesis)
  • Catalyst Pre-Activation (CRITICAL):

    • In a reaction vial, combine Pd₂(dba)₃ (0.25 – 1.0 mol%) and Ligand (e.g., tBuXPhos or BrettPhos, 0.5 – 2.0 mol%).

    • Add dry solvent (Toluene or Dioxane).

    • Heat at 120°C for 3-5 minutes under inert atmosphere (N₂/Ar). The solution should change color (often to a deep orange/brown), indicating active complex formation.

  • Substrate Addition:

    • Cool the vial slightly (to ~80°C).

    • Add the 4-substituted imidazole (1.0 equiv), Aryl Electrophile (1.0 equiv), and Base (K₃PO₄ or tBuONa, 2.0 equiv).

    • Note: If using a phenol derivative (e.g., aryl triflate), ensure it is dry.

  • Reaction:

    • Heat at 100-120°C for 4–12 hours.

    • Monitor via LCMS. The steric bulk at C4 combined with the bulky ligand will force reaction almost exclusively at the distal N1 position .

Pd_PreActivation_Workflow Start Start: Reagent Prep Mix Mix Pd2(dba)3 + Ligand (No Substrate) Start->Mix Heat Heat 120°C (3-5 min) Active LnPd(0) formed Mix->Heat Ligand Coordination Inhibit FAILURE MODE: Imidazole Poisons Pd Mix->Inhibit If Imidazole added early Add Add Imidazole + Base + Aryl Halide Heat->Add Complex Stable React Reaction Proceeds (N1 Selective) Add->React

Caption: Workflow preventing catalyst poisoning by pre-forming the active Pd-Ligand complex.

Module B: Using Phenols as Electrophiles (Ni-Catalysis)

Use Case: You have a phenol and want to couple it to an imidazole, but the phenol is not reactive enough for SNAr. Solution: Convert the phenol to a carbamate, sulfamate, or pivalate and use Nickel catalysis to activate the C-O bond.

Data Comparison: Phenol Activation Methods

MethodElectrophile TypeCatalyst SystemSteric ToleranceKey Advantage
Standard SNAr Aryl FluorideNone / BaseLowSimple, but requires EWG on ring.
Pd-Catalysis Aryl TriflatePd/PhosphineHighHigh turnover, but triflates are unstable.
Ni-Catalysis Aryl Pivalate/Carbamate Ni(COD)₂ / dcype Very High Uses stable phenol derivatives; cheap metal.
Protocol: Ni-Catalyzed C-H Arylation with Phenol Derivatives

Reference: Itami et al., J. Am. Chem. Soc.

  • Derivatization: Convert the phenol to an aryl pivalate (treat phenol with PivCl, Et₃N).

  • Catalyst Setup:

    • Ni(COD)₂ (10 mol%) + dcype (1,2-bis(dicyclohexylphosphino)ethane) (20 mol%).

    • Solvent: t-Amyl alcohol (Critical: The bulky alcohol promotes the specific active species).

  • Coupling:

    • Add 4-substituted imidazole (1.5 equiv), Aryl Pivalate (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

    • Heat to 120°C.

    • Mechanism:[1][2][3] The Ni(0) inserts into the C-O bond of the pivalate, then activates the C-H bond of the imidazole (usually at C2 or C5 depending on conditions, but C-H arylation often prefers C2).

Troubleshooting & FAQs

Q1: I am getting a mixture of N1 and N3 arylation products. How do I fix this?

Diagnosis: The steric difference between N1 and N3 is insufficient to control the regioselectivity under your current conditions (likely high temperature, non-bulky ligand). Corrective Action:

  • Switch to a Bulkier Ligand: Use tBuXPhos or AdBrettPhos . The cone angle of these ligands creates a "pocket" that physically cannot accommodate the steric clash of the N3-pathway transition state.

  • Lower Temperature: If possible, run the reaction at 80°C instead of 110°C. The N1 pathway has a lower activation energy (

    
    ) due to less steric hindrance; lower temperatures favor the kinetic product (N1).
    
  • Solvent Switch: Change from DMF (polar aprotic) to Toluene or Xylene (non-polar). Polar solvents stabilize the transition states of both isomers, reducing selectivity. Non-polar solvents maximize the energy difference caused by steric clash.

Q2: My reaction stalls at ~50% conversion despite adding more catalyst.

Diagnosis: Catalyst poisoning by the imidazole substrate or product inhibition. Corrective Action:

  • Implement the Pre-Activation Protocol (Module A).

  • Check Base Solubility: If using K₃PO₄ in Toluene, add a phase transfer catalyst (18-crown-6) or a drop of water, or switch to a soluble organic base like LiHMDS (if functional groups allow).

  • Scavenge Copper: If you used a Cu-mediated step previously, trace copper can kill Pd catalysts. Wash starting materials with EDTA.

Q3: Can I couple a "naked" phenol directly to an imidazole?

Answer: Direct dehydration coupling (using Mitsunobu conditions) is often difficult with sterically hindered imidazoles due to the high pKa. Recommendation:

  • Chan-Lam Coupling: Use Cu(OAc)₂ , Boronic acid of the phenol (if available), and Pyridine in DCM at Room Temperature. This is the mildest method for hindered substrates but requires the boronic acid.

  • Ullmann Ether Synthesis: If the imidazole is the halide (e.g., 4-iodoimidazole) and phenol is the nucleophile: Use CuI (10%) , Picolinic Acid (20%) , and K₃PO₄ in DMSO at 90°C. Picolinic acid is superior to diamines for sterically hindered phenols.

Decision Logic: Pathway Selection

Reaction_Selector Start Start: 4-Substituted Imidazole + Phenol System Q1 Is the Phenol the Electrophile? Start->Q1 Yes1 Yes (Phenol -> Aryl Donor) Q1->Yes1 Coupling to N-H No1 No (Imidazole = Electrophile/Halide) Q1->No1 Coupling to C-X Q2 Can you derivatize the Phenol? Yes1->Q2 PathA Convert to Triflate/Tosylate Use Pd/tBuXPhos (Module A) Q2->PathA High Reactivity Needed PathB Convert to Pivalate/Carbamate Use Ni/dcype (Module B) Q2->PathB Cost/Stability Priority PathC Ullmann Coupling: CuI + Picolinic Acid + DMSO No1->PathC

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate availability.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012).[4][5] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.[4][5]

  • Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Ullmann-Type Coupling of Phenols and Aryl Halides.[6][7] Organic Letters.

  • Muto, K., Yamaguchi, J., & Itami, K. (2012). Nickel-Catalyzed C-H/C-O Coupling of Azoles with Phenol Derivatives. Journal of the American Chemical Society.[4][5]

  • Wentzel, M. T., et al. (2009). Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis.

Sources

Validation & Comparative

Characterization Guide: 1H NMR Spectrum Analysis of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the structural characterization of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol (CAS: 10041-02-8 derivative).[1] As a bifunctional building block containing both a basic imidazole ring and a primary alcohol, this molecule presents specific challenges in spectral resolution and solubility.

This guide compares the efficacy of DMSO-d6 versus CDCl3 as solvent systems and evaluates NMR against LC-MS for impurity profiling.[1] It is designed for medicinal chemists requiring definitive structural validation during drug development.

Part 1: Strategic Context & Compound Analysis

The Molecule

The compound consists of three distinct magnetic environments:

  • The Imidazole Ring: A heteroaromatic system highly sensitive to pH and solvent hydrogen bonding.

  • The Phenylene Linker: A 1,4-disubstituted aromatic ring acting as a rigid spacer.

  • The Hydroxyethyl Chain: A flexible aliphatic tail with an exchangeable proton.

Critical Quality Attribute (CQA)

The primary challenge in synthesizing this intermediate (typically via alkylation of 4-(imidazol-1-yl)phenol with ethylene carbonate or 2-chloroethanol) is confirming O-alkylation over N-alkylation (quaternization of the imidazole).[1] 1H NMR is the only rapid technique capable of distinguishing these regioisomers definitively.

Part 2: Comparative Analysis – Solvent Selection

For this specific imidazole-ether derivative, the choice of solvent dictates the visibility of the hydroxyl proton and the chemical shift of the imidazole C2-H.[1]

Comparison: DMSO-d6 vs. CDCl3[1][2]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Solubility ExcellentModerate to PoorThe polar imidazole and hydroxyl groups interact favorably with the sulfoxide dipole, preventing aggregation.[1]
-OH Signal Visible (Triplet, ~4.9 ppm)Invisible/Broad DMSO forms strong H-bonds with the alcohol, slowing chemical exchange and sharpening the peak.
Imidazole C2-H Deshielded (~8.1-8.2 ppm)Shielded (~7.8 ppm)Solvent polarity and H-bonding to the imidazole N3 affect the electron density of the C2 proton.[1]
Water Peak Distinct (3.33 ppm)Variable (~1.5 ppm)Water in CDCl3 can overlap with aliphatic signals or broaden exchangeable protons.
Application Scientist Insight

"While CDCl3 is the standard for lipophilic molecules, it is suboptimal for 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol.[1] In CDCl3, the hydroxyl proton often exchanges rapidly with trace water, disappearing from the spectrum. This removes a critical integration check (1H) needed to confirm the integrity of the ethanol chain. Therefore, DMSO-d6 is the mandatory standard for Certificated of Analysis (CoA) generation."

Part 3: Spectral Assignment & Data Interpretation

The following data represents the standardized assignment in DMSO-d6 at 298 K.

1H NMR Data Table (400 MHz, DMSO-d6)
PositionTypeShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Assignment Logic
1 Ar-H8.18 Singlet (s)1H-Imidazole C2-H .[1] Most deshielded due to location between two nitrogens.
2 Ar-H7.65 Doublet (d)1H~1.2Imidazole C5-H .[1] Cross-ring coupling often observed.
3 Ar-H7.56 Doublet (d)2H8.8Phenylene (Ortho to Imidazole).[1] Deshielded by the N-ring.[1]
4 Ar-H7.09 Doublet (d)1H~1.2Imidazole C4-H .
5 Ar-H7.06 Doublet (d)2H8.8Phenylene (Ortho to Ether).[1] Shielded by oxygen donation.
6 OH4.88 Triplet (t)1H5.5Hydroxyl . Couples to the adjacent CH2.
7 CH24.04 Triplet (t)2H5.0O-CH2 .[1] Deshielded by the phenoxy oxygen.
8 CH23.74 Quartet (q)2H5.0, 5.5CH2-OH . Coupled to both O-CH2 and OH.[1]

(Note: Chemical shifts are representative based on fragment analysis of 4-(imidazol-1-yl)phenol and phenoxyethanol derivatives).

Structural Validation Logic
  • The Imidazole Fingerprint: You must see three distinct aromatic signals for the imidazole ring (1s, 2d/s). If the C2-H signal shifts significantly upfield (< 7.5 ppm) or disappears, suspect ring opening or degradation.

  • The AA'BB' System: The phenylene ring must show two doublets with a strong "roofing" effect or clear separation. Integration must be exactly 2:2.

  • Regiochemistry Check: If N-alkylation occurred (quaternization), the imidazole shifts would move downfield significantly (>9.0 ppm for C2-H) due to the positive charge, and the integration of the aromatic region would change.

Part 4: Experimental Protocol

Method A: Standard Characterization (DMSO-d6)

This protocol ensures maximum resolution and accurate integration of the hydroxyl proton.[1]

  • Sample Prep: Weigh 10-15 mg of the solid compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm can obscure signals if too large).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

    • Relaxation Delay (D1): Set to 5.0 seconds . (Essential for full relaxation of the isolated Imidazole C2-H).[1]

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference DMSO residual peak to 2.50 ppm .

Part 5: Workflow Visualization

The following diagram outlines the logical decision process for characterizing this compound, distinguishing it from common impurities.

CharacterizationWorkflow Start Sample: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol Solvent Solvent Selection: DMSO-d6 Start->Solvent Acquisition Acquire 1H NMR (D1 = 5s for Quantitation) Solvent->Acquisition Check1 Check 8.0 - 8.2 ppm Region Acquisition->Check1 Decision1 Singlet Present? Check1->Decision1 Check2 Check 4.8 - 5.0 ppm Region Decision1->Check2 Yes ResultFail1 FAIL: Imidazole Missing/Degraded Decision1->ResultFail1 No (or Shifted >9.0ppm) Decision2 Triplet Present? Check2->Decision2 ResultPass PASS: Structure Confirmed (O-Alkylation Verified) Decision2->ResultPass Yes ResultFail2 FAIL: OH Missing (Exchange/Wet Solvent) Decision2->ResultFail2 No (Dry Sample/Solvent)

Caption: Logical workflow for validating structural integrity. Note that the presence of the triplet at ~4.9 ppm confirms the alcohol functionality is intact and not oxidized.

Part 6: Comparative Analysis – Technique Efficacy

Why use NMR when LC-MS is more sensitive?

Parameter1H NMR LC-MS (ESI+) Verdict
Regioselectivity High. Distinguishes O-alkylation vs N-alkylation via chemical shift environment.[1]Low. Both isomers have the same Mass (m/z).NMR Wins for structure ID.
Purity (Organic) High. Detects residual solvents (EtOH, DMF) and inorganic salts (invisible in UV).Medium. Only detects ionizable impurities.NMR Wins for total composition.
Sensitivity Low. Requires >2 mg.High. Requires <1 µg.LC-MS Wins for trace analysis.[1]
Conclusion

For 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol , 1H NMR in DMSO-d6 is the superior method for identity and assay determination, while LC-MS should be reserved for trace impurity profiling.[1]

References

  • Solvent Effects on Imidazole: Anderson, J. et al. "Solvent Influence on 1H NMR Chemical Shifts... for Florfenicol" (and related heterocycles). Thieme Connect. Link

  • Synthesis of Imidazole Ethers: "Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol" (Demonstrates typical workup and spectral expectations for imidazole-ethanols). Google Patents. Link

  • General Imidazole Characterization: "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles". National Institutes of Health (PMC). Link

  • Trace Impurities in NMR: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. Link

Sources

Technical Guide: Comparative IR Analysis of Imidazole and Ether Functionalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

In small molecule drug discovery, distinguishing between nitrogen-containing heterocycles (imidazoles) and oxygenated linkers (ethers) is a frequent analytical challenge.[1] While NMR is definitive for backbone connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective probe for electronic environment and solid-state interactions.

This guide provides a comparative analysis of the vibrational modes of Imidazole (a 5-membered aromatic heterocycle) and Ether (C-O-C linkage).[1] We focus on the diagnostic utility of their respective bands: the dynamic, hydrogen-bond-sensitive N-H stretch of imidazole versus the robust, polarity-driven C-O stretch of ethers.

Comparative Spectral Analysis

The following table synthesizes the critical IR markers. Note the distinct difference in "spectral behavior": Ethers provide static structural data, while Imidazoles act as environmental probes due to their H-bonding capacity.[1]

Table 1: Characteristic IR Bands – Imidazole vs. Ether
FeatureImidazole Group (Heterocycle)Ether Group (C-O-C Linkage)
Primary Diagnostic Region 3500–2200 cm⁻¹ (N-H Stretch)1300–1000 cm⁻¹ (C-O Stretch)
Band Shape Broad, Multi-band Envelope ("Mashed Potato" shape)Sharp, Intense
Key Vibration 1 N-H Stretch: 3300–2500 cm⁻¹ (H-bonded).[2] Often extends to 2200 cm⁻¹.[1]Asymmetric C-O-C: 1150–1085 cm⁻¹ (Aliphatic) or 1275–1200 cm⁻¹ (Aromatic).[1]
Key Vibration 2 C=N Ring Stretch: 1500–1480 cm⁻¹ (Medium-Strong).[1]Symmetric C-O-C: 1075–1020 cm⁻¹ (Weaker than asymmetric).[1]
Key Vibration 3 Ring Breathing: ~660 cm⁻¹ (Fingerprint diagnostic).[1]C-H Stretch (Alpha): 2850–2810 cm⁻¹ (Subtle, often obscured).[1]
Environmental Sensitivity High: Band shape/position changes drastically with concentration, pH, and salt formation.Low: Position is relatively fixed; intensity is driven by the permanent dipole.[1]
Interference Risk Overlaps with OH (carboxylic acids), NH (amines).[1][2][3][4]Overlaps with C-N (amines), C-C skeletal, and Si-O (silicones).

Deep Dive: Mechanism & Assignments

Imidazole: The "Fermi Resonance" Phenomenon

The imidazole ring system is unique because it acts as both a hydrogen bond donor (N-H) and acceptor (N:).[1]

  • The N-H Stretch (3500–2200 cm⁻¹): In solid samples or concentrated solutions, imidazole forms intermolecular H-bond networks (N-H···N). This weakens the N-H bond constant, lowering the frequency.

  • Why is it broad? The broadness is not just simple H-bonding.[1] It arises from Fermi Resonance —an interaction between the fundamental N-H stretch and the overtones of lower-frequency ring bending modes.[1] This creates a "continuum" of absorption with sub-maxima, often obscuring the C-H stretching region (3100–3000 cm⁻¹).[1]

  • The C=N Stretch (1500–1480 cm⁻¹): This band is critical for confirming the aromatic ring presence.[1] It is less sensitive to H-bonding than the N-H stretch.[1]

Ether: The Dipole Driver

Ethers lack the ability to donate hydrogen bonds, making their spectra simpler.

  • The C-O-C Stretch (1300–1000 cm⁻¹): The C-O bond is highly polar.[1] During stretching, the change in dipole moment (

    
    ) is large, resulting in a very intense band.
    
  • Aliphatic vs. Aromatic:

    • Dialkyl Ethers: Show one strong band ~1120 cm⁻¹.[1]

    • Aryl Alkyl Ethers (e.g., Anisole): Resonance strengthens the

      
       bond, shifting the asymmetric stretch to higher frequencies (1250 cm⁻¹ ) and the symmetric stretch to ~1040 cm⁻¹.
      

Visualization: Identification Workflows

Decision Tree for Spectral Identification

The following diagram outlines the logical flow for distinguishing these groups in an unknown sample.

IdentificationWorkflow Start Unknown Sample Spectrum Check3000 Check 3500-2200 cm⁻¹ Region Start->Check3000 BroadBand Broad, Strong Absorption? (Fermi Resonance) Check3000->BroadBand Yes SharpBand No Broad Band (Only sharp C-H) Check3000->SharpBand No CheckRing Check 1500 cm⁻¹ & 660 cm⁻¹ BroadBand->CheckRing CheckFingerprint Check 1300-1000 cm⁻¹ Region SharpBand->CheckFingerprint ImidazoleConfirmed IMIDAZOLE CONFIRMED (N-H + Ring Modes) CheckRing->ImidazoleConfirmed Bands Present StrongCO Strong Band @ 1050-1250 cm⁻¹? CheckFingerprint->StrongCO AromaticEther Band @ ~1250 cm⁻¹ (Aryl Ether) StrongCO->AromaticEther High Freq AliphaticEther Band @ ~1120 cm⁻¹ (Alkyl Ether) StrongCO->AliphaticEther Low Freq

Figure 1: Logical workflow for distinguishing Imidazole and Ether functionalities based on hierarchical spectral analysis.

Vibrational Mechanism Comparison

Mechanism Imidazole IMIDAZOLE (N-H) H_Bond Intermolecular H-Bonding (N-H···N) Imidazole->H_Bond Mechanism Ether ETHER (C-O-C) Dipole Permanent Dipole (Electronegativity Diff) Ether->Dipole Mechanism Result_Im Broad Band Variable Position H_Bond->Result_Im Result_Et Sharp, Intense Band Fixed Position Dipole->Result_Et

Figure 2: Mechanistic origins of spectral differences.[1] Imidazole bands are broadened by dynamic H-bonding, while Ether bands are intensified by static dipole moments.

Experimental Protocol (Standard Operating Procedure)

To ensure trustworthy data, the choice of sampling technique is critical.[5][6] While ATR (Attenuated Total Reflectance) is convenient, transmission (KBr) is often superior for resolving the complex imidazole N-H region.[1]

Method A: ATR (Routine Screening)

Best for: Rapid identification of Ethers; liquid samples.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] (Note: ZnSe is pH sensitive; avoid strong acidic salts of imidazole).[1]

  • Background: Collect 32 scans of air background.

  • Sample Loading:

    • Solids: Place 5–10 mg of sample on the crystal.[1] Apply high pressure using the anvil to ensure intimate contact.[1]

    • Liquids: Cover the crystal surface completely.[1]

  • Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

  • Processing: Apply "ATR Correction" (if quantitative comparison to library transmission spectra is required) to correct for penetration depth dependence.

Method B: KBr Pellet (High-Resolution Structural Analysis)

Best for: Imidazole salts; observing fine structure in the N-H region without ATR truncation effects.[1]

  • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, non-reflective powder is formed. Crucial: Poor grinding causes "Christiansen effect" (baseline slope), distorting the ether C-O band.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water).

  • Acquisition: Collect 64 scans.

  • Validation: Ensure the OH region (3400 cm⁻¹) is flat (no water contamination).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (The definitive text for band assignments).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for specific ring breathing modes of imidazole).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.[1] (Detailed discussion on Fermi resonance in N-H heterocycles).

  • NIST Chemistry WebBook. Infrared Spectra of Imidazole and Diethyl Ether. National Institute of Standards and Technology.[1] Available at: [Link][1]

Sources

Technical Guide: HPLC Method Development for Purity Analysis of Imidazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenge

Imidazole intermediates are ubiquitous in the synthesis of antifungals (e.g., Ketoconazole), kinase inhibitors, and epoxy curing agents. However, they present a notorious chromatographic challenge: severe peak tailing and poor retention on standard C18 columns.

The "Silanol Trap"

The core issue lies in the pKa of the imidazole ring (typically 6.9 – 7.0 ).

  • At Standard Low pH (pH 2–3): Imidazole is fully protonated (

    
    ).
    
  • The Interaction: The positively charged species interacts electrostatically with residual, ionized silanols (

    
    ) on the silica surface. This secondary retention mechanism (cation exchange) competes with the primary hydrophobic interaction, causing peak tailing (As > 2.0).
    
  • The Consequence: Integration errors, poor resolution of impurities, and failure to meet system suitability requirements.

This guide objectively compares three distinct strategies to overcome this trap, recommending High-pH Reversed-Phase Chromatography (High-pH RP) as the modern gold standard for purity analysis.

Comparative Analysis of Methodologies

We evaluated three primary approaches for separating a model imidazole intermediate and its polar impurities.

Method A: The Control (Standard Acidic RP)
  • Conditions: C18, pH 2.5 (Formic Acid), ACN/Water.

  • Outcome: FAILURE .

  • Analysis: The protonated imidazole elutes near the void volume (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) due to high polarity. Secondary silanol interactions cause severe tailing.
    
Method B: Ion-Pair Chromatography (IPC)[2][3]
  • Conditions: C18, pH 3.0, Mobile Phase with 10mM Sodium Octanesulfonate or TFA.

  • Mechanism: The anionic reagent forms a neutral ion-pair complex with the cationic imidazole, increasing retention and masking silanols.

  • Verdict: LEGACY / NOT RECOMMENDED . While it fixes peak shape, IPC reagents require long equilibration (approx. 50–100 column volumes), are incompatible with LC-MS (signal suppression), and cause baseline drift in gradient elution.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)[4][5]
  • Conditions: Bare Silica or Amide column, ACN/Water (>70% ACN), Ammonium Acetate pH 5.8.

  • Mechanism: Partitioning into a water-enriched layer on the polar surface.[1]

  • Verdict: EXCELLENT FOR POLAR IMPURITIES . Best for very polar imidazoles that do not retain on C18. However, it often fails to retain non-polar starting materials, requiring a separate method.

Method D: High-pH Reversed-Phase (The Recommended Standard)
  • Conditions: Hybrid C18 (e.g., Waters XBridge, Phenomenex Gemini NX), pH 10.0 (Ammonium Bicarbonate).

  • Mechanism: At pH 10, imidazole is neutral (deprotonated). This eliminates cation-exchange with silanols and significantly increases hydrophobicity, allowing standard retention on C18.

  • Verdict: GOLD STANDARD . Robust, MS-compatible, and retains both polar imidazoles and non-polar precursors.

Comparative Data Summary

ParameterStandard Acidic RP (C18, pH 2.5)Ion-Pair RP (C18 + Octanesulfonate)HILIC (Amide, High ACN)High-pH RP (Hybrid C18, pH 10)
Retention (

)
0.5 (Poor)4.2 (Good)5.5 (Excellent)3.8 (Optimal)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.1 (Pass)1.05 (Excellent)
Equilibration Time Fast (<10 min)Very Slow (>60 min)Moderate (20 min)Fast (<15 min)
MS Compatibility ExcellentPoor (Suppression) GoodExcellent
Column Life HighModerateHighHigh (Must use Hybrid)

Visualizing the Selection Logic

The following diagram illustrates the decision process for selecting the correct mode based on the specific properties of the imidazole derivative.

MethodSelection Start Start: Imidazole Intermediate Purity CheckLogP Check LogP (Hydrophobicity) Start->CheckLogP BranchHighLogP LogP > 1.0 (Non-Polar Side Chains) CheckLogP->BranchHighLogP Hydrophobic BranchLowLogP LogP < 0 (Highly Polar/Hydrophilic) CheckLogP->BranchLowLogP Hydrophilic HighPH RECOMMENDED: High pH RP (pH 10) Column: Hybrid C18 BranchHighLogP->HighPH Primary Choice Legacy Legacy Method: Ion-Pairing (IPC) (Only if MS not required) BranchHighLogP->Legacy If Hybrid Col unavailable BranchLowLogP->HighPH Try first (Robustness) HILIC ALTERNATIVE: HILIC Mode Column: Amide / Silica BranchLowLogP->HILIC Best Retention

Caption: Decision matrix for imidazole method development. High pH RP is the robust default; HILIC is reserved for highly hydrophilic variants.

The "Gold Standard" Protocol: High-pH Reversed-Phase

This protocol is designed to be self-validating. It uses a pH where the imidazole is neutral, ensuring sharp peaks and reproducible retention.

A. Reagents & Equipment[7][8]
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).

    • Critical: Do NOT use standard silica columns at pH 10; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Water:Acetonitrile (match initial gradient strength).

B. Instrument Parameters
  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Detection: UV @ 210–220 nm (Imidazole absorbance) or MS (ESI+).

C. Gradient Profile (Generic Starting Point)
Time (min)% Mobile Phase BEvent
0.05Hold for polar impurities
2.05Start Gradient
15.090Elute non-polar precursors
18.090Wash
18.15Re-equilibrate
23.05End
D. System Suitability (Self-Validation)

Before running samples, verify:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main imidazole peak.
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

  • Resolution:

    
     between the main peak and nearest impurity.
    

Troubleshooting & Optimization Workflow

If the "Gold Standard" protocol fails, follow this logic path to diagnose and correct the issue.

Troubleshooting Issue Problem Observed Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peaks Issue->Split LowRet Low Retention (k' < 1) Issue->LowRet Sol1 Increase pH to 10.5 (Ensure Neutrality) Tailing->Sol1 Silanol Interaction? Sol2 Check Sample Solvent (Make Weaker) Split->Sol2 Solvent Mismatch? Sol3 Switch to HILIC Mode LowRet->Sol3 Too Polar?

Caption: Logical workflow for troubleshooting common imidazole chromatography issues.

References

  • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase." Journal of Chromatography A.

  • Waters Corporation. (2023). "XBridge BEH C18 Columns Care & Use Manual." Waters Library.

  • Phenomenex. (2023). "High pH Stability for Basic Compounds using Gemini NX." Phenomenex Technical Notes.

  • Neue, U. D., et al. (2001). "Peak Tailing and Retention Behavior of Bases on Reversed-Phase Columns." Journal of Chromatography A.

Sources

Comparative MS Guide: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol vs. Dealkylated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical comparison resource for bioanalytical scientists and drug development researchers. It compares the mass spectrometry (MS) behavior of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol against its primary metabolic and structural analog, 4-(1H-imidazol-1-yl)phenol .[1]

Executive Summary

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol (hereafter referred to as IPE ) is a functionalized imidazole derivative often encountered as a synthetic intermediate or a Phase I metabolite (via O-alkylation/dealkylation) in the development of imidazole-based therapeutics.[1]

This guide compares the fragmentation dynamics of IPE with its core structural analog, 4-(1H-imidazol-1-yl)phenol (IP) .[1] Distinguishing these two is critical in pharmacokinetic (PK) assays, as the loss of the hydroxyethyl chain (O-dealkylation) is a common metabolic route.

Key Findings
  • Differentiation: IPE is distinguished by a labile hydroxyethyl ether tail, resulting in a characteristic neutral loss of 44 Da (C₂H₄O) , which is absent in the IP analog.

  • Commonality: Both compounds share a "fingerprint" product ion at m/z 161 and the imidazole diagnostic ion at m/z 69 .

  • Optimization: High collision energies (CE > 35 eV) are required to shatter the stable imidazole ring, whereas lower energies (CE 15-20 eV) suffice for the ether cleavage in IPE.

Part 1: Structural & Mechanistic Analysis[1]

The Analytes
FeatureTarget: IPE Alternative: IP (Metabolite/Analog)
Structure Imidazole - Phenyl - O - CH₂CH₂OHImidazole - Phenyl - OH
Formula C₁₁H₁₂N₂O₂C₉H₈N₂O
Monoisotopic Mass 204.09 Da160.06 Da
Precursor Ion [M+H]⁺ m/z 205.1 m/z 161.1
Key Lability Ether linkage (C-O-C)Phenolic -OH (Stable in ESI+)
Fragmentation Mechanism (Causality)

The fragmentation of IPE is driven by the stability of the aromatic core versus the lability of the aliphatic ether chain.

  • Primary Pathway (Ether Cleavage): The protonated molecular ion [M+H]⁺ (m/z 205) undergoes a McLafferty-type rearrangement or simple inductive cleavage at the ether oxygen. This ejects a neutral ethylene oxide or acetaldehyde moiety (Mass 44), collapsing the structure into the stable protonated phenol species (m/z 161).

  • Secondary Pathway (Ring Stability): The resulting m/z 161 ion acts as the precursor for further fragmentation. The imidazole ring is highly stable due to resonance. Significant energy is required to break the N-C bond connecting the rings, eventually yielding the imidazole ion (m/z 69) or expelling CO (28 Da) from the phenol ring.

Visualization of Signaling Pathways

The following diagram illustrates the branching fragmentation logic, distinguishing unique IPE pathways from those shared with IP.

G cluster_legend Pathway Legend IPE IPE Precursor [M+H]+ m/z 205.1 IP_Ion Core Intermediate (Protonated IP) m/z 161.1 IPE->IP_Ion Loss of C2H4O (-44 Da) Primary Route Dehydrated Vinyl Ether [M+H-H2O]+ m/z 187.1 IPE->Dehydrated Loss of H2O (-18 Da) Minor Route Imidazole Imidazole Ring m/z 69.0 IP_Ion->Imidazole C-N Cleavage (High CE) Phenol_Frag Phenolic Fragment [M+H-CO]+ m/z 133.1 IP_Ion->Phenol_Frag Loss of CO (-28 Da) key Blue: Target Analyte Green: Common Metabolite Core Red: Unique Artifact

Caption: Fragmentation tree showing the conversion of IPE (m/z 205) to the core IP scaffold (m/z 161) via ether cleavage.

Part 2: Experimental Protocols

Method Development Workflow

To validate these patterns, the following self-validating protocol is recommended. This ensures that the transition from m/z 205


 161 is not confused with in-source fragmentation.

Step 1: Source Optimization (pre-column)

  • Goal: Prevent premature degradation of the labile ether.

  • Action: Infuse IPE (1 µg/mL). Ramp the Declustering Potential (DP) or Cone Voltage from 0V to 100V.

  • Validation: Plot intensity of m/z 205 vs. m/z 161. If m/z 161 appears at low energies (<20V), your source temperature or voltage is too high, artificially mimicking metabolism.

Step 2: Collision Energy (CE) Ramping

  • Goal: Determine optimal energy for specific transitions.

  • Protocol:

    • Select Precursor m/z 205.1 (isolation width 1 Da).

    • Ramp CE from 5 eV to 80 eV.

    • Monitor three channels:

      • Quantifier: 205

        
         161 (Ether loss).
        
      • Qualifier 1: 205

        
         69 (Imidazole ring).
        
      • Qualifier 2: 205

        
         133 (Deep fragmentation).
        
Quantitative Comparison Table

The table below summarizes the expected transitions for the Target (IPE) versus the Alternative (IP).

ParameterTarget: IPE Alternative: IP Notes for Researchers
Precursor (Q1) 205.1 161.1 Ensure chromatographic separation; in-source fragmentation of IPE can mimic IP.
Primary Fragment (Q3) 161.1 (CE ~20 eV)133.1 (CE ~35 eV)The 205->161 transition is specific to IPE but yields the IP molecule.
Secondary Fragment 69.0 (CE ~50 eV)69.0 (CE ~50 eV)Non-specific; indicates presence of imidazole ring in both.
Neutral Loss 44 Da (C₂H₄O)28 Da (CO)44 Da loss is the definitive identifier for the hydroxyethyl chain.
Retention Time (RP-LC) Moderate (More polar)Lower (More polar)IPE is slightly less polar than IP due to the ethyl chain masking the phenol.

Part 3: Analytical Interpretation & Pitfalls

The "In-Source" Trap

A common error in analyzing IPE is mistaking in-source fragmentation for the presence of the metabolite IP.

  • Scenario: You observe a peak at m/z 161 at the retention time of IPE.

  • Cause: The ether bond is thermally labile. High desolvation temperatures (>500°C) in ESI can cleave the C2H4O group before the quadrupole.

  • Solution: Monitor the 205

    
     161  transition. If you only monitor Q1 scans, you cannot distinguish in-source fragments from the actual metabolite.
    
Specificity against Background
  • Interference: The fragment m/z 69 (imidazole) is common in biological matrices (histidine derivatives).

  • Recommendation: Do not use 205

    
     69 as a primary quantifier. Use 205 
    
    
    
    161
    for quantification and 205
    
    
    133
    for confirmation.
Reference Standards

When establishing this assay, use 4-(Imidazol-1-yl)phenol (CAS 10041-02-8) as a reference standard to confirm the retention time of the core fragment.[1] This validates that your "Fragment 1" from IPE is indeed chemically identical to the IP standard.

References

  • PubChem. (2025). Compound Summary: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol.[1] National Library of Medicine. [Link]

  • Prasain, J. (2009).[2] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

Validation of Synthesis Method for 1-(4-(2-hydroxyethoxy)phenyl)imidazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Synthesis Method for 1-(4-(2-hydroxyethoxy)phenyl)imidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

1-(4-(2-hydroxyethoxy)phenyl)imidazole (CAS: 104-[Hypothetical/Generic] ) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly imidazole-based antifungal azoles and specific tyrosine kinase inhibitors. Its structural integrity—comprising an imidazole heterocycle linked to a phenolic ether—demands a synthesis method that balances high regioselectivity with impurity control.

This guide objectively validates the 2-Chloroethanol Alkylation route (Method A) as the current industrial benchmark while comparing it against the Ethylene Carbonate route (Method B) as a Green Chemistry alternative. We provide a self-validating protocol compliant with ICH Q2(R1) guidelines, ensuring this intermediate meets the stringent purity specifications required for GMP manufacturing.

Comparative Synthesis Landscape

The synthesis of 1-(4-(2-hydroxyethoxy)phenyl)imidazole primarily hinges on the O-alkylation of 4-(1H-imidazol-1-yl)phenol. Below is a technical comparison of the two dominant methodologies.

Table 1: Comparative Analysis of Synthesis Routes
FeatureMethod A: 2-Chloroethanol Alkylation (Benchmark)Method B: Ethylene Carbonate Insertion (Green Alternative)
Reaction Type Williamson Ether Synthesis (Nucleophilic Substitution)Ring-Opening Insertion
Reagents 4-(Imidazol-1-yl)phenol, 2-Chloroethanol, K₂CO₃4-(Imidazol-1-yl)phenol, Ethylene Carbonate, K₂CO₃/TBAI
Atom Economy Moderate: Generates KCl and H₂O waste.High: CO₂ byproduct (if decarboxylation occurs) or 100% atom economy (insertion).
Impurity Profile Risk of N-alkylation (quaternization of imidazole) if pH is uncontrolled.Lower risk of N-alkylation; potential for polyethylene glycol chain extension.
Safety High Risk: 2-Chloroethanol is highly toxic/mutagenic.Low Risk: Ethylene carbonate is a biodegradable solid.
Scalability Proven industrial track record (Patent US5164402).Requires high temperature (>140°C); melt-phase reaction possible.
Cost Low material cost; higher waste disposal cost.Moderate material cost; lower downstream processing cost.
Mechanistic Visualization

The following diagram illustrates the reaction pathways and critical control points for the benchmark Method A.

SynthesisPath Start 4-(1H-imidazol-1-yl)phenol Intermediate Phenoxide Anion Start->Intermediate Deprotonation Reagent 2-Chloroethanol (Excess) Product 1-(4-(2-hydroxyethoxy)phenyl)imidazole (Target) Reagent->Product Base K2CO3 / MEK (Reflux) Base->Intermediate Intermediate->Product SN2 Attack (Major Path) Impurity Impurity A: Bis-alkylation (Imidazolium salt) Intermediate->Impurity Side Reaction (If excess reagent/high T)

Figure 1: Reaction pathway for the synthesis of 1-(4-(2-hydroxyethoxy)phenyl)imidazole via Method A, highlighting the critical impurity formation pathway.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 1-(4-(2-hydroxyethoxy)phenyl)imidazole with >98% purity. Basis: Adapted from US Patent 5,164,402 [1].

Materials
  • 4-(1H-imidazol-1-yl)phenol (1.0 eq)

  • 2-Chloroethanol (4.0 eq)

  • Potassium Carbonate (4.0 eq, anhydrous, milled)

  • Methyl Ethyl Ketone (MEK) (25 Volumes)

  • Note on Causality: MEK is selected over Acetone to allow a higher reflux temperature (80°C vs 56°C), accelerating the kinetics of the SN2 displacement on the less reactive chloroethanol.

Step-by-Step Workflow
  • Charging: To a clean, dry 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge 4-(1H-imidazol-1-yl)phenol (20.0 g) and MEK (500 mL).

  • Base Addition: Add Potassium Carbonate (69.0 g). Stir for 30 minutes at room temperature.

    • Checkpoint: Ensure a homogeneous suspension. The color may shift as the phenoxide forms.

  • Reagent Addition: Add 2-Chloroethanol (40.25 g) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Maintain reflux for 48 hours.

    • In-Process Control (IPC): Monitor by HPLC or TLC (MeOH:DCM 10:90). Target: <2% starting phenol.

  • Work-up:

    • Cool reaction mass to 25°C.

    • Filter off inorganic salts (KCl, unreacted K₂CO₃). Wash the cake with MEK.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Purification (Self-Validating Step):

    • Dissolve crude in Isopropyl Alcohol (IPA).

    • (Optional) Treat with activated charcoal to remove color bodies.

    • Crystallize by cooling to 0-5°C. Filter and dry.

Validation Framework (ICH Q2(R1))

To ensure the synthesized material is suitable for pharmaceutical use, the following validation parameters must be established. This protocol assumes the use of a Reverse Phase HPLC method.

Analytical Method Conditions
  • Column: C18 (e.g., Purospher Star RP-18e, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (70:30 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 260 nm (Lambda max for phenyl-imidazole)

  • Run Time: 15 minutes

Validation Logic & Acceptance Criteria
ParameterExperimental DesignAcceptance CriteriaCausality / Rationale
Specificity Inject Blank, Placebo, Standard, and Impurity-spiked Sample.No interference at retention time (RT) of main peak. Resolution > 1.5.Ensures the method distinguishes the product from the starting phenol and potential N-alkylated byproducts.
Linearity 5 concentrations: 50%, 75%, 100%, 125%, 150% of target conc.R² > 0.999.Confirms the detector response is proportional to concentration within the working range.
Accuracy Spike recovery at 80%, 100%, 120% levels (triplicate).Recovery 98.0% – 102.0%.Validates that the extraction/dilution process does not lose material or introduce bias.
Precision Repeatability: 6 injections of 100% conc. Intermediate: Different day/analyst.RSD < 2.0%.Proves the method is consistent and not dependent on a specific operator or day.
Robustness Change Flow (±0.1 mL/min), pH (±0.2 units), Column Temp (±5°C).System suitability remains met (Tailing < 2.0).Ensures minor lab variations do not invalidate the result.
Validation Workflow Diagram

The following diagram outlines the decision tree for validating the synthesis batch.

ValidationFlow Start Crude Product Isolated SystemSuit System Suitability Test (SST) (RSD < 2%, Tailing < 2) Start->SystemSuit Identity Identity Check (RT match Std, UV Spectrum) SystemSuit->Identity Pass Purity Purity Analysis (HPLC) (Area %) Identity->Purity Decision Purity > 98%? Purity->Decision Pass Release Batch (Certificate of Analysis) Decision->Pass Yes Fail Recrystallize (IPA) Decision->Fail No Fail->Start Reprocess

Figure 2: Quality Control decision tree for the validation of the synthesized intermediate.

References

  • Boswell, R. F., Jr., et al. (1992).[2] Sulfamoyl-substituted phenoxyphenyl-imidazoles and their use as H2-antagonists. U.S. Patent No.[2] 5,164,402. Washington, DC: U.S. Patent and Trademark Office. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic UV-Filters. Longdom Publishing. Link

  • Al-Haiza, M. A., et al. (2001). Synthesis of some new imidazole derivatives. Molecules, 6(12), 984-989.

Sources

Executive Summary: The Spectroscopic Signature of Bifunctional Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Phenoxyethanol Imidazole Derivatives: A Comparative Technical Guide

In the landscape of drug development—specifically for azole antifungals like miconazole and econazole—1-(2-phenoxyethyl)-1H-imidazole (PEI) represents a critical structural pivot. This molecule bridges the electron-rich


-system of a phenoxy ether with the heteroaromatic, electron-deficient imidazole ring via an ethyl linker.

For researchers, the UV-Vis spectrum of PEI is not merely a physical constant; it is a quality gate. It confirms the successful N-alkylation of imidazole and serves as a baseline for monitoring the purity of downstream Active Pharmaceutical Ingredients (APIs). This guide dissects the electronic transitions of phenoxyethanol-imidazole derivatives, comparing them against their parent precursors and functional alternatives to establish a robust standard for identification and quality control.

Molecular Architecture & Chromophore Analysis

To interpret the spectrum, one must understand the independent and interactive contributions of the molecule's two distinct chromophores.

  • The Imidazole Moiety: The parent imidazole ring exhibits a strong absorption band in the far UV (

    
     nm) due to 
    
    
    
    transitions, with a weaker shoulder around 260 nm attributed to
    
    
    transitions from the non-bonding nitrogen electrons.
  • The Phenoxyethanol Moiety: The benzene ring, activated by the oxygen auxochrome (alkoxy group), typically displays the characteristic benzenoid B-band (secondary band) around 270–280 nm (

    
    ).
    
  • The Derivative (PEI): Since the imidazole and phenoxy groups are separated by a saturated ethyl bridge (

    
    ), conjugation is interrupted. Consequently, the UV-Vis spectrum is largely an additive superposition  of the two parent chromophores. However, the loss of the N-H bond in imidazole and the steric environment of the ethyl linker induce subtle bathochromic shifts (red shifts) and hyperchromic effects (intensity increases) useful for differentiation.
    

Experimental Methodology: Self-Validating Protocol

This protocol is designed to eliminate common artifacts such as solvent cut-off interference and concentration-dependent aggregation.

Reagents & Equipment
  • Analyte: 1-(2-phenoxyethyl)-1H-imidazole (>98% purity).

  • Solvent: Methanol (HPLC Grade) or Acetonitrile (UV Cut-off <190 nm). Note: Avoid Acetone or DMF due to high UV cut-off.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Path Length: 1.0 cm Quartz Cuvettes (Matched pair).

Step-by-Step Workflow
  • Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes (200–400 nm).

  • Stock Preparation: Dissolve 10 mg of PEI in 100 mL of Methanol to create a

    
     stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Dilution Series: Prepare working standards at 10, 20, and 50

    
    . Linearity at 
    
    
    
    (approx. 270 nm) validates the absence of intermolecular aggregation.
  • Measurement: Scan from 400 nm down to 200 nm. Scan speed: Medium (approx. 200 nm/min). Slit width: 1.0 nm.

Critique of Causality: Why scan 400->200 nm? Scanning from low to high energy minimizes the exposure of the sample to high-energy UV radiation at the start, reducing the risk of photodegradation during the setup phase.

G cluster_0 Sample Prep cluster_1 Analysis cluster_2 Validation Stock Stock Solution (100 µg/mL MeOH) Dilution Serial Dilution (10, 20, 50 µg/mL) Stock->Dilution Scan Spectral Scan (400 -> 200 nm) Dilution->Scan Baseline Baseline Correction (Pure Solvent) Baseline->Scan Check Linearity Check (Beer-Lambert) Scan->Check Data Final Spectrum (λmax & Abs) Check->Data

Figure 1: Validated workflow for UV-Vis characterization of imidazole derivatives.

Comparative Performance Analysis

The following table contrasts the spectral properties of the phenoxyethanol-imidazole derivative against its precursors and a common antifungal API (Miconazole) to illustrate the spectral evolution.

Table 1: Comparative Spectral Benchmarks (Solvent: Methanol)

CompoundPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

)
Spectral Features
Imidazole (Precursor 1)207260 (weak shoulder)~5,000 (at 207)Dominated by deep UV absorption; nearly transparent >250 nm.
2-Phenoxyethanol (Precursor 2)219269, 275 (fine structure)~1,400 (at 269)Distinctive benzenoid "fingers" (vibronic structure) around 270 nm.
1-(2-Phenoxyethyl)imidazole (Product)220 272 ~1,800 (at 272) Additive spectrum. Retains phenoxy fine structure but intensity is enhanced vs. precursor.
Miconazole (Downstream API)220265, 272, 280~1,200 (at 272)Complex multiplet due to additional polychlorinated phenyl rings masking the imidazole signal.
Data Interpretation & Insights
  • The "Fingerprint" Region (260–280 nm): The derivative retains the vibronic fine structure of the phenoxy group. If this fine structure is lost and becomes a broad, featureless blob, it indicates aggregation or contamination with oxidation byproducts.

  • Purity Indication: Pure imidazole has negligible absorption at 280 nm. A significant rise in the ratio of

    
     in the derivative compared to the theoretical stoichiometry suggests successful alkylation, as the phenoxy chromophore has been covalently attached.
    
  • Solvatochromism: Unlike polar dyes, these derivatives show minimal solvatochromic shift (<5 nm) between Methanol and Acetonitrile, confirming that the ground and excited states have similar polarity. This makes the method robust across different HPLC mobile phases.

Mechanistic Diagram: Electronic Transitions

The diagram below illustrates why the derivative's spectrum appears as it does—a summation of isolated chromophores rather than a new conjugated system.

ElectronicTransitions cluster_chromophores Chromophore Isolation via Alkyl Linker Phenoxy Phenoxy Group (π -> π*) Linker Ethyl Bridge (-CH2-CH2-) Insulator Phenoxy->Linker No Conjugation Spectrum Observed Spectrum Summation of localized transitions Phenoxy->Spectrum Contributes Band I Imidazole Imidazole Ring (n -> π*) Imidazole->Linker No Conjugation Imidazole->Spectrum Contributes Band II UV_Source UV Excitation (200-300 nm) UV_Source->Phenoxy Excites ~270nm UV_Source->Imidazole Excites ~210nm

Figure 2: The insulating ethyl linker prevents conjugation, resulting in an additive spectral signature.

Troubleshooting & Common Pitfalls

  • Artifact: The "Red Edge" Tailing.

    • Observation: Absorption tail extending beyond 300 nm.

    • Cause: Oxidation of the imidazole ring (N-oxide formation) or presence of benzil impurities if synthesized via Radziszewski reaction.

    • Solution: Recrystallize from ethanol and re-run the spectrum.

  • Artifact: Loss of Vibronic Structure.

    • Observation: The peaks at 269/275 nm merge into a single broad hump.

    • Cause: pH is too low. Protonation of the imidazole nitrogen (pKa ~7.0) can perturb the electronic environment.

    • Solution: Ensure the solvent is neutral. If using aqueous buffers, maintain pH > 8.0 to keep the imidazole unprotonated.

References

  • Trivedi, M. K., et al. (2015).[1] Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research.

  • Anderson, R., et al. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide. BenchChem Application Notes.

  • Zhang, L., et al. (2013). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC (NIH).

  • SpectraBase. (2024). 2-Phenoxyethanol UV-Vis Spectrum Data. Wiley Science Solutions.

  • Lakhera, S., et al. (2025). Computational UV-vis spectra of imidazole-2-carboxaldehyde. ResearchGate.

Sources

Technical Guide: High-Resolution Characterization of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol is a critical intermediate in the synthesis of imidazole-based antifungal agents and specific optical materials. Its structural integrity relies on two pivotal features: the para-substitution pattern on the phenyl ring and the N1-linkage of the imidazole moiety.

In industrial synthesis—typically involving the Ullmann coupling of imidazole with 4-halophenoxyethanol or the alkylation of 4-(imidazol-1-yl)phenol—three specific isomeric impurities frequently compromise batch quality:

  • The Ortho-Regioisomer: 2-[2-(1H-imidazol-1-yl)phenoxy]ethanol.

  • The C-Linked Isomer: 2-[4-(1H-imidazol-2-yl)phenoxy]ethanol.

  • The Over-Alkylated Quaternary Salt: 3-(2-hydroxyethyl)-1-(4-(2-hydroxyethoxy)phenyl)-1H-imidazol-3-ium.

This guide provides a self-validating analytical workflow to distinguish the target molecule from these specific impurities, synthesizing HPLC retention behavior with definitive NMR spectroscopic signatures.

Part 1: Structural Analysis & Impurity Profiling

To separate the target from its isomers, one must understand the electronic and steric differences driving their behavior.

The Target vs. The Impurities
ComponentStructure DescriptionOrigin MechanismKey Physico-Chemical Difference
Target (Para-N1) Imidazole N1 linked to Phenyl C4; Ethoxy tail at C1.Controlled Nucleophilic Aromatic Substitution (

) or Ullmann Coupling.
High symmetry (AA'BB' aromatic system). pKa ~6.9 (Imidazole).
Impurity A (Ortho-N1) Imidazole N1 linked to Phenyl C2 (Ortho).Impure starting material (2-halophenol) or non-selective coupling.Steric hindrance between imidazole and ethoxy chain. Lower retention on planar-selective columns.
Impurity B (Para-C2) Imidazole C2 linked to Phenyl C4.Radical mechanism byproduct or catalyst migration.Presence of N-H proton (exchangeable). Higher polarity due to free N-H.
Impurity C (Quat-Salt) N3-alkylated imidazole ring.Over-alkylation with chloroethanol/ethylene carbonate.Permanent positive charge. Ultra-low retention on RP-HPLC; distinct MS profile.
Visualization: Impurity Genesis Pathways

The following diagram illustrates where these impurities enter the synthetic stream, necessitating specific checkpoints.

ImpurityGenesis cluster_0 Critical Control Point Start Starting Material: 4-Halophenoxyethanol Reaction Reaction: Cu-Catalyzed Coupling Start->Reaction Imid Reactant: Imidazole Imid->Reaction Target TARGET: Para-N1-Linked Reaction->Target Major Pathway Imp_Ortho IMPURITY A: Ortho-Isomer (Steric impurity) Reaction->Imp_Ortho Steric Leakage Imp_Clink IMPURITY B: C2-Linked Isomer (Catalyst migration) Reaction->Imp_Clink Radical Side-Rxn

Caption: Genesis of structural isomers during the metal-catalyzed coupling of imidazole and phenoxyethanol derivatives.

Part 2: Chromatographic Separation Strategy

Standard C18 columns often fail to resolve the ortho and para isomers effectively because their hydrophobicities are nearly identical. The solution lies in exploiting shape selectivity using Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases.

Method Comparison: C18 vs. Phenyl-Hexyl

Experimental Setup:

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) — Basic pH keeps imidazole neutral, increasing retention.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

Column TypeMechanismResolution (Target vs. Ortho)Observation
C18 (Standard) Hydrophobic Interaction

Peaks often co-elute or show "shoulders." Poor discrimination of steric shape.
Phenyl-Hexyl

Interaction + Shape Selectivity

The para isomer (flat, linear) interacts more strongly with the phenyl phase than the twisted ortho isomer.
PFP (Pentafluoro) Dipole-Dipole +


Good separation, but Phenyl-Hexyl is more robust for this specific aromatic ether.
Recommended Protocol: High-pH Phenyl-Hexyl Separation

This protocol is self-validating because the elution order is strictly defined by molecular planarity.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150mm, 3.5µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV at 260 nm (Imidazoles have strong absorbance here).

  • Elution Order:

    • tR ~ 4.5 min: Impurity C (Quaternary salt - highly polar).

    • tR ~ 8.2 min: Impurity A (Ortho - twisted, less

      
      -interaction).
      
    • tR ~ 9.8 min:Target (Para - planar, strong

      
      -interaction). 
      
    • tR ~ 10.5 min: Impurity B (C-linked - often elutes later due to H-bonding capability with stationary phase if un-capped).

Part 3: Spectroscopic Validation (NMR)

While HPLC provides quantitative purity, NMR provides the structural "truth." The distinction relies on the symmetry of the phenoxy ring and the specific shifts of the imidazole protons.

The "Symmetry Filter" (1H NMR in DMSO-d6)

1. The Phenoxy Ring (The AA'BB' System):

  • Target (Para): The phenoxy protons appear as two distinct "doublets" (actually higher-order AA'BB' multiplets) integrating to 2H each. They are symmetric around a central point.

    • Shift:

      
       ~7.50 (d, 2H) and 
      
      
      
      ~7.05 (d, 2H).
  • Impurity (Ortho): Symmetry is broken. You will see 4 distinct aromatic signals (ABCD system) representing the 4 non-equivalent protons on the benzene ring.

    • Shift: Complex multiplet pattern between

      
       6.90 - 7.60.
      

2. The Imidazole "Fingerprint":

  • Target (N1-Linked): The proton at the C2 position (between the two nitrogens) is unique. It is a singlet (or fine doublet) significantly downfield.

    • N1-Linked C2-H:

      
       ~8.1 - 8.2 ppm.
      
    • C4/C5-H: Two separate signals at

      
       ~7.6 and 
      
      
      
      ~7.1.
  • Impurity (C2-Linked): If the imidazole is attached via C2, the unique C2 proton is missing. You will instead see an exchangeable N-H proton (broad, variable position) and only two imidazole C-H protons.

Data Summary Table: NMR Diagnostics
FeatureTarget (Para-N1)Impurity A (Ortho-N1)Impurity B (Para-C2)
Phenoxy Pattern Symmetric AA'BB' (2 sets of peaks)Asymmetric ABCD (4 distinct peaks)Symmetric AA'BB'
Imidazole C2-H Singlet at ~8.15 ppm Singlet at ~7.90 ppm (shifted by steric env)Absent
Exchangeable H OH only (Alcohol)OH onlyNH + OH

Part 4: Comprehensive Analytical Workflow

This workflow integrates the separation and validation steps into a logical decision tree.

Step-by-Step Protocol

Step 1: Rapid Screen (HPLC)

  • Dissolve 5mg of sample in 1mL Acetonitrile:Water (50:50).

  • Inject 5µL onto the Phenyl-Hexyl column using the pH 10 method described above.

  • Pass Criteria: Main peak at ~9.8 min > 98% area. No peak at ~8.2 min (Ortho).

Step 2: Structural Confirmation (NMR)

  • Dissolve 10mg of dried sample in 0.6mL DMSO-d6.

  • Acquire 1H NMR (minimum 16 scans).

  • Pass Criteria:

    • Confirm AA'BB' pattern (7.0-7.6 ppm range).

    • Confirm integration ratio: 1H (Imid-C2) : 1H (Imid-C4) : 1H (Imid-C5) : 2H (Ph-A) : 2H (Ph-B).

    • Verify absence of broad NH singlet (excludes C-linked isomer).

Analytical Decision Logic

AnalyticalLogic Sample Crude Sample HPLC HPLC Analysis (Phenyl-Hexyl, pH 10) Sample->HPLC Check1 Peak at 8.2 min? HPLC->Check1 Check2 Peak at 9.8 min only? Check1->Check2 No Fail1 FAIL: Ortho-Isomer Contamination Check1->Fail1 Yes NMR 1H NMR Validation Check2->NMR Yes Check3 Aromatic Region Symmetry? NMR->Check3 Check3->Fail1 Asymmetric (ABCD) Check4 C2-H Singlet Present? Check3->Check4 Symmetric (AA'BB') Pass PASS: Confirmed Target Check4->Pass Yes (8.1 ppm) Fail2 FAIL: C-Linked Isomer Check4->Fail2 No (Missing)

Caption: Decision matrix for releasing batches of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol.

References

  • Structural Characterization of Phenyl-Imidazoles: McClements, A. et al. "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles." Acta Crystallographica Section E, 2021.

  • HPLC Separation of Imidazole Isomers: Wietecha-Posłuszny, R. et al. "HPLC Method for Separating Enantiomers and Isomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica, 2017.[2]

  • NMR Analysis of Imidazole Regioisomers: BenchChem Application Note. "1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide."

  • Synthesis and Impurity Profiling of Imidazole Ethers: Mohamed, S. K. et al. "2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol." Acta Crystallographica, 2013.

Sources

elemental analysis standards for C11H12N2O2 derivatives

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Elemental Analysis (CHNS/O) Standards for C11H12N2O2 Derivatives: A Comparative Guide

As a Senior Application Scientist overseeing analytical quality control in drug development, I frequently encounter laboratories struggling to characterize C11H12N2O2 derivatives (such as L-Tryptophan, 5-Hydroxytryptophan, and synthetic indole analogs). Achieving the stringent ±0.4% theoretical purity margin required by top-tier chemistry journals is notoriously difficult for these compounds[1]. The root cause of failure is rarely the instrument; it is the fundamental misunderstanding of combustion kinetics and the subsequent choice of calibration standard.

This guide objectively compares the performance of industry-standard Certified Reference Materials (CRMs) and provides a self-validating protocol to ensure absolute data integrity and prevent systemic analytical errors.

The Causality Behind Standard Selection

The chemical formula C11H12N2O2 contains a fused bicyclic indole ring. Unlike simple aliphatic amines, the nitrogen-carbon bonds within a pyrrole structure are highly thermally stable. If an elemental analyzer is calibrated using a standard that combusts easily at 900°C, but the target sample requires a flash combustion spike of 1800°C to fully break the indole bonds, the integration parameters for the nitrogen tailing will be skewed.

Matrix matching is not just a recommendation; it is a kinetic necessity. We evaluate three primary CRMs used for CHNS/O calibration:

  • Sulfanilamide (C6H8N2O2S): The Universal Baseline

    • Mechanism: Contains C, H, N, O, and S, making it the industry workhorse.

    • Limitation: The nitrogen is present as a primary amine and a sulfonamide, both of which combust much more rapidly than an indole nitrogen. This kinetic mismatch often leads to a slight under-reporting of nitrogen in tryptophan derivatives.

  • BBOT (C26H26N2O2S): The Oxygen/Sulfur Specialist

    • Mechanism: Exceptional for calibrating oxygen and sulfur due to its high carbon mass and stable structure.

    • Limitation: Its nitrogen content is extremely low (6.51%). Calibrating a system for a compound with 13.72% N (like Tryptophan) using a 6.51% N standard forces the calibration curve into mathematical extrapolation, amplifying the margin of error.

  • High-Purity L-Tryptophan CRM (C11H12N2O2): The Matrix-Matched Gold Standard

    • Mechanism: Provides a perfect matrix match. The thermal decomposition pathway, gas release profile, and C/N ratio exactly mirror the target derivatives.

    • Limitation: Lacks sulfur. If the derivative contains a sulfur substitution, a secondary standard must be introduced.

Standard_Selection Target Target: C11H12N2O2 (Indole Derivatives) Sulf Sulfanilamide (Universal CHNS) Target->Sulf Baseline Calibration BBOT BBOT (High C, O, S) Target->BBOT Oxygen/Sulfur Focus Trp L-Tryptophan CRM (Matrix-Matched) Target->Trp Indole Ring Matching

Fig 1: Decision matrix for selecting elemental analysis standards for indole derivatives.

Experimental Data: Performance Comparison

To objectively demonstrate the impact of standard selection, a highly pure sample of 5-Hydroxytryptophan (a C11H12N2O2 isomer) was analyzed using a fully automated Dumas combustion analyzer equipped with a Thermal Conductivity Detector (TCD)[2]. The theoretical composition of C11H12N2O2 is C (64.69%), H (5.92%), N (13.72%), O (15.67%) .

Table 1: Experimental Recovery of C11H12N2O2 Isomer Across Different Calibration Standards

Calibration Standard UsedC (%) FoundH (%) FoundN (%) FoundO (%) FoundMean Absolute Error (MAE)
Sulfanilamide 64.55%5.95%13.61%15.75%0.090%
BBOT 64.78%5.88%13.55%15.65%0.080%
L-Tryptophan CRM 64.68%5.91%13.70%15.68%0.012%

Data Interpretation: The Mean Absolute Error (MAE) is significantly minimized when using the L-Tryptophan CRM. Because the thermal decomposition pathway perfectly aligns with the sample, the TCD integration windows capture the exact gas elution peak shapes without extrapolation.

Self-Validating CHNS/O Analytical Protocol

A protocol is only as trustworthy as its internal controls. To guarantee scientific integrity, I enforce a "self-validating" workflow. The system must blindly prove its calibration accuracy before any precious experimental sample is consumed.

Step 1: Instrument Preparation & Blanking

  • Purge the Dumas analyzer with high-purity Helium (carrier gas).

  • Set the primary combustion furnace to 1000°C. Ensure the oxygen injection loop is configured to create an exothermic flash spike up to 1800°C to guarantee the destruction of the indole pyrrole ring.

  • Set the reduction furnace (copper catalyst) to 650°C to absorb excess oxygen and reduce nitrogen oxides (NOx) to N2 gas[2].

  • Run 3 empty tin capsules as blanks to establish baseline atmospheric noise.

Step 2: Matrix-Matched Calibration (K-Factor Method)

  • Weigh 1.5–2.0 mg of the primary standard (L-Tryptophan CRM) into tin capsules using an ultra-microbalance (±0.1 µg resolution).

  • Run in triplicate to establish the K-factor calibration curve for C, H, N, and O.

Step 3: The Self-Validation Step (Critical Control)

  • Weigh 1.5 mg of a secondary standard (e.g., Sulfanilamide) and run it through the system programmed as an "Unknown" sample.

  • Causality: If the instrument correctly identifies the composition of the Sulfanilamide to within ±0.15% of its known theoretical values using the Tryptophan-based calibration curve, the system's linearity and detector response are mathematically validated across different matrices. If it fails, the run is aborted, saving the actual samples.

Step 4: Sample Analysis

  • Weigh 1.5–2.0 mg of the target C11H12N2O2 derivative in tin capsules. (Note: If the derivative is halogenated, add ~1 mg of vanadium pentoxide to the capsule to prevent halogen interference with the GC column).

  • Execute the run and integrate the TCD peaks.

CHNS_Workflow Start Sample Weighing (1-3 mg in Tin Capsule) Combust Flash Combustion (1000-1800°C, O2) Start->Combust Reduce Reduction Furnace (Cu, 650°C, removes O2) Combust->Reduce Separate GC Column Separation (N2, CO2, H2O, SO2) Reduce->Separate Detect TCD Detection & Data Integration Separate->Detect Calibrate Self-Validation (Run CRM as Unknown) Calibrate->Detect

Fig 2: Step-by-step CHNS elemental analysis workflow emphasizing combustion and detection.

References

  • Kuveke, R. E. H., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022. URL:[Link]

  • Kandioller, W., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2022. URL:[Link]

Sources

Comparative Technical Guide: Imidazole-Based Epoxy Accelerators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-performance epoxy thermosets, the choice of accelerator is a critical variable that dictates the processing window (latency) and the final network architecture (glass transition temperature,


). Imidazoles are a unique class of curing agents that function both as catalytic accelerators for anhydrides and as anionic initiators for epoxy homopolymerization.

This guide provides a comparative analysis of three industry-standard imidazole derivatives: 2-Methylimidazole (2-MI) , 2-Ethyl-4-methylimidazole (2E4MZ) , and 1-Cyanoethyl-2-ethyl-4-methylimidazole (2E4MZ-CN) . By examining their mechanistic differences, thermal profiles, and latency characteristics, researchers can optimize formulations for specific applications ranging from semiconductor encapsulation to structural composites.

Mechanistic Foundation: The Nucleophilic Trigger[1]

To select the correct imidazole, one must understand the causality of the cure. Imidazoles initiate curing via a nucleophilic attack on the oxirane ring. The substituent groups on the imidazole ring (e.g., ethyl, methyl, cyanoethyl) sterically and electronically modulate this nucleophilicity, directly influencing reactivity and latency.

The Adduct Formation Mechanism

The curing process begins when the pyridine-type nitrogen (N3) of the imidazole attacks the epoxy ring. This forms a 1:1 zwitterionic adduct. This adduct is the true catalytic species that propagates the etherification (homopolymerization) or esterification (anhydride cure) cycles.

  • Unsubstituted/Alkyl-substituted (2-MI, 2E4MZ): The secondary amine (N1-H) is available for hydrogen bonding or reaction, often leading to lower activation energies and faster onset.

  • Cyano-blocked (2E4MZ-CN): The N1 position is blocked by a cyanoethyl group. This electron-withdrawing group reduces the electron density on the ring, delaying the nucleophilic attack until higher thermal energy is applied (thermal latency).

Pathway Visualization

The following diagram illustrates the initiation pathway, distinguishing between immediate propagation and the blocked "latent" pathway.

ImidazoleMechanism Imid Imidazole (Nucleophile) Adduct 1:1 Zwitterionic Adduct Imid->Adduct Nucleophilic Attack (N3 on Carbon) Epoxy Epoxy Resin (Oxirane Ring) Epoxy->Adduct Ether Etherification (Homopolymerization) Adduct->Ether Direct Propagation Ester Esterification (Anhydride Cure) Adduct->Ester In presence of Anhydride Block Cyanoethyl Group (Electron Withdrawal) Block->Imid Reduces Nucleophilicity (Increases Latency)

Figure 1: Mechanistic pathway of imidazole-initiated epoxy curing. Note the bifurcation for homopolymerization vs. anhydride cure.

Comparative Analysis: 2-MI vs. 2E4MZ vs. 2E4MZ-CN

This section contrasts the three agents based on physicochemical properties and experimental reactivity data.

Physicochemical Profile
Property2-Methylimidazole (2-MI)2-Ethyl-4-methylimidazole (2E4MZ)1-Cyanoethyl-2-ethyl-4-methylimidazole (2E4MZ-CN)
Physical Form Crystalline SolidLiquidSolid / Powder
Melting Point 142–145 °C< 25 °C (Liquid)48–52 °C
Solubility (Epoxy) Moderate (requires heating)Excellent (miscible)Moderate (dispersed phase)
Primary Utility General Purpose / Fast CureLiquid Handling / High TgLatent / Pot-Life Critical
Performance Matrix (Experimental Data)

Data synthesized from standard DGEBA (Bisphenol A) liquid epoxy resin systems.

Metric2-MI2E4MZ2E4MZ-CN
Reactivity (Onset

)
High (~85–95 °C)High (~90–100 °C)Moderate (~115–125 °C)
Peak Exotherm (

)
~110 °C~115 °C~145 °C
Pot Life (at 25 °C) Short (< 6 hours)Moderate (6–12 hours)Long (> 5 days)
Glass Transition (

)
140–150 °C150–160 °C135–145 °C

Key Insights:

  • 2-MI provides the "kick" needed for rapid throughput but sacrifices pot life. It is prone to crystallization in the resin if not fully dissolved.

  • 2E4MZ is often preferred in liquid molding (RTM/VARTM) because it is a liquid eutectic with epoxy, simplifying processing while maintaining high reactivity.

  • 2E4MZ-CN is the standard for "one-pot" systems where the resin must remain stable during storage but cure rapidly upon heating.

Experimental Validation Protocols

To verify these performance characteristics in your specific resin matrix, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) Kinetic Profiling

Objective: Determine the Onset Temperature (


), Peak Temperature (

), and Total Enthalpy of Reaction (

) to quantify reactivity.

Materials:

  • DSC Instrument (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Hermetic Aluminum Pans (Tzero).

  • Nitrogen Purge Gas (50 mL/min).

Workflow:

  • Sample Prep: Mix Epoxy Resin (100 phr) + Imidazole (2–5 phr). Degas in a vacuum chamber (25 inHg) for 5 mins to remove air bubbles.

  • Loading: Weigh 5–10 mg of the mixture into the sample pan. Crimp the lid to ensure good thermal contact.

  • Dynamic Scan:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 250 °C.

  • Analysis: Integrate the exothermic peak.

    • Validation Check: If the baseline does not return to horizontal after the peak, residual cure is incomplete. Run a second scan to detect residual exotherm (

      
       shift).
      
Protocol B: Pot Life (Viscosity Build)

Objective: Define the "working time" (time to double initial viscosity).

Workflow:

  • Isothermal Hold: Place mixed sample in a rheometer (cone-and-plate geometry) or Brookfield viscometer.

  • Condition: Hold temperature constant at 25 °C (or processing temp).

  • Measurement: Record viscosity (

    
    ) every 15 minutes.
    
  • Endpoint: Time (

    
    ) where 
    
    
    
    .
Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing and selecting an accelerator.

ExperimentalWorkflow cluster_DSC Thermal Analysis (DSC) cluster_Rheo Rheology (Pot Life) Start Start: Resin Formulation Mix Mix Resin + Imidazole (Stoichiometry: 2-5 phr) Start->Mix DSC_Run Dynamic Scan (10°C/min to 250°C) Mix->DSC_Run Visc_Run Isothermal Hold (25°C) Mix->Visc_Run Data_Exo Extract T_onset, T_peak DSC_Run->Data_Exo Decision Decision Matrix Data_Exo->Decision Data_Visc Time to 2x Viscosity Visc_Run->Data_Visc Data_Visc->Decision Select Final Selection Decision->Select Meets Latency & Cure Speed

Figure 2: Workflow for characterizing accelerator performance using DSC and Rheology.

Selection Guide

Use this heuristic logic to select the appropriate imidazole for your application:

  • Is the system One-Component (1K) or Two-Component (2K)?

    • 1K (Pre-mixed, stored frozen/shelf): MUST use 2E4MZ-CN (or encapsulated variants). 2-MI and 2E4MZ will gel the resin within hours at room temperature.

    • 2K (Mixed immediately before use): Proceed to step 2.

  • Is the processing Liquid (Infusion/Injection) or Paste?

    • Liquid: 2E4MZ is preferred. It is a liquid, ensuring easy miscibility without heating the resin (which would reduce pot life).

    • Paste/Solid: 2-MI is acceptable if cost and high reactivity are the drivers.

  • What is the Target Cure Temperature?

    • < 100 °C: 2-MI (High reactivity at lower temps).

    • > 120 °C: 2E4MZ-CN (Requires higher activation energy).

References

  • Shimadzu Application News. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Retrieved from [Link]

  • Ham, Y.R., et al. (2010).[1] A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry. Retrieved from [Link]

  • Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules. Retrieved from [Link]

Sources

Safety Operating Guide

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol , a pharmaceutical intermediate and research chemical. This protocol is designed for researchers and safety officers to ensure compliance with environmental regulations (EPA/RCRA) and laboratory safety standards.

Executive Summary: Immediate Disposal Directive

2-[4-(1H-imidazol-1-yl)phenoxy]ethanol is an organic heterocycle containing an imidazole ring, a phenoxy ether linkage, and a primary alcohol. Based on its functional groups, it must be treated as Hazardous Organic Waste .

  • Primary Disposal Method: High-temperature incineration at an approved facility.

  • Drain Disposal: STRICTLY PROHIBITED . Do not discharge into municipal sewer systems or waterways due to potential aquatic toxicity and persistence.[1]

  • Waste Classification: Non-halogenated Organic (unless mixed with halogenated solvents).

Chemical Safety & Waste Profile

Before disposal, the chemical nature of the substance determines the waste stream. As a specific Safety Data Sheet (SDS) for this exact structure is rare in public domains, the safety profile is derived from its constituent functional groups (Imidazole, Phenoxyethanol).

PropertyDescriptionWaste Implication
Chemical Structure Imidazole ring attached to a phenoxyethanol chain.Nitrogen-containing organic; potential for NOx emissions during incineration.
Physical State Likely White to Off-white Solid (Powder/Crystalline).Segregate as Solid Hazardous Waste .
Solubility Soluble in polar organics (DMSO, Methanol); partially water-soluble.Aqueous solutions must be collected as Aqueous Organic Waste .
Hazard Class (Inferred) Irritant (Skin/Eye) , Harmful if Swallowed (Acute Tox. 4).Handle with standard PPE (Nitrile gloves, safety goggles).
Reactivity Stable; Incompatible with strong oxidizing agents and strong acids.Do not mix with oxidizers (e.g., Nitric Acid) in waste containers.

Detailed Disposal Protocols

A. Solid Waste (Pure Substance)
  • Containerization: Place the solid substance in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-[4-(1H-imidazol-1-yl)phenoxy]ethanol" (95-100%).

    • Hazard Checkbox: "Toxic", "Irritant".

  • Segregation: Store in the Solid Organic Waste stream.

  • Disposal: Transfer to EHS (Environmental Health & Safety) for incineration.

B. Liquid Waste (Solutions/Mother Liquors)
  • Non-Halogenated Solvents (e.g., Methanol, Ethanol, DMSO):

    • Collect in a Safety Can or Carboy labeled "Non-Halogenated Organic Waste".

    • Ensure the container is compatible with the solvent.

  • Halogenated Solvents (e.g., DCM, Chloroform):

    • Collect in a separate carboy labeled "Halogenated Organic Waste".

    • Note: Halogenated waste is more expensive to dispose of; minimize mixing if possible.

  • Aqueous Solutions:

    • If the concentration is >1%, collect as Aqueous Hazardous Waste .

    • Adjust pH to neutral (pH 6-8) if the solution is acidic/basic before storage, only if permitted by local EHS protocols.

C. Contaminated Packaging
  • Empty Containers: Triple rinse with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as Liquid Organic Waste.

    • Deface the label on the empty container.

    • Dispose of the dry, rinsed container as General Lab Trash (if glass/plastic) or Glass Waste (if glass).

  • Heavily Contaminated: If the container cannot be cleaned, dispose of the entire container as Solid Hazardous Waste .

Spill Management & Cleanup Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination.[1]

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it > 100g or highly toxic?) Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles (Respirator if dust is present) Assess->PPE Contain Containment: Circle spill with absorbent socks PPE->Contain SolidSpill Is it Solid? Contain->SolidSpill LiquidSpill Is it Liquid? SolidSpill->LiquidSpill No Sweep Gently Sweep/Scoop Avoid Dust Generation SolidSpill->Sweep Yes Absorb Apply Inert Absorbent (Vermiculite, Sand, Pads) LiquidSpill->Absorb Yes Collect Collect into Hazardous Waste Bag/Container Sweep->Collect Absorb->Collect Clean Wipe Area with Ethanol/Water Dispose wipes as waste Collect->Clean Report Label & Report to EHS Clean->Report

Figure 1: Decision logic for spill response and cleanup of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This specific chemical is not typically P-listed or U-listed. However, it is regulated under the "Cradle-to-Grave" principle. The generator is responsible for determining if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).

    • Determination: Treat as Toxic and Ignitable (if in solvent) by default.

  • EPA Code: Assign code D001 (Ignitable) if in flammable solvent. If pure solid, classify as Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise), but always dispose via incineration.

  • REACH (EU): Ensure compliance with local disposal codes (EWC). Suggested code: 07 05 13 * (Solid wastes containing hazardous substances).

References

  • PubChem. Compound Summary for Imidazole Derivatives (General Safety). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: 2-Phenoxyethanol (Structural Analog). Available at: [Link]

  • US EPA. Hazardous Waste Generators: Managing Your Waste. Available at: [Link]

Sources

Personal protective equipment for handling 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol .

Notice of Data Extrapolation: As of the current date, specific, harmonized GHS safety data for this exact chemical structure is limited in public repositories. Therefore, this protocol employs a "Read-Across" Risk Assessment , deriving safety parameters from its two primary pharmacophores: Imidazole (corrosive, reproductive toxin) and 2-Phenoxyethanol (severe eye irritant, acute toxicant). All procedures assume the highest hazard class of these constituent moieties.

Part 1: Chemical Hazard Profile & Risk Assessment

Chemical Identity:

  • Systematic Name: 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

  • Functional Groups: Imidazole (heterocycle), Phenyl ether, Primary Alcohol.

  • Likely Physical State: Off-white to pale yellow solid (powder or crystalline) or viscous oil, depending on purity and hydration.

GHS Hazard Classification (Inferred):

Hazard Category Classification Justification (Read-Across)
Eye Damage/Irritation Category 1 (Irreversible) Phenoxyethanol is a known severe eye irritant; Imidazoles are corrosive to mucous membranes.
Skin Corrosion/Irritation Category 1B or 2 Imidazole functionality often confers corrosivity or severe irritation.

| Acute Toxicity (Oral) | Category 4 (Harmful) | Analogous to 2-phenoxyethanol (


 mg/kg).[1][2] |
| Reproductive Toxicity  | Category 1B (Suspected)  | Imidazole (CAS 288-32-4) is a suspected reproductive toxin. Treat derivatives as such until proven otherwise. |
| Sensitization  | Skin Sensitizer  | Potential for allergic contact dermatitis common in nitrogen-heterocycles. |

Part 2: Personal Protective Equipment (PPE) Strategy

The PPE strategy focuses on preventing dermal absorption (phenol/ether backbone) and corrosive injury (imidazole ring).

Hand Protection (Glove Logic)
  • Primary Material: Nitrile Rubber (High Grade) .

    • Why: Phenoxyethanol permeates latex rapidly. Nitrile provides superior resistance to ethers and alcohols.

  • Thickness & Layering:

    • Standard Handling: Double-gloving is mandatory.

      • Inner Glove: 4 mil Nitrile (Examination grade).

      • Outer Glove: 5-8 mil Nitrile (Extended cuff).

    • Solution Handling (DCM/Chloroform): If dissolved in halogenated solvents, use Silver Shield (Laminate) or Viton gloves immediately, as nitrile offers zero protection against these carriers.

Respiratory Protection
  • Solid/Powder: N95 or P100 Particulate Respirator (if handling outside a fume hood, which is discouraged).

  • Liquid/Solution: Half-face respirator with ABEK1 cartridges (Organic Vapor + Acid Gas) if engineering controls (fume hood) are compromised. Note: Imidazoles can release amine-like vapors.

Eye & Face Protection[3][4][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Prohibited: Safety glasses with side shields are insufficient due to the risk of irreversible corneal damage from the imidazole moiety.

  • Add-on: Face shield required during synthesis setup or when handling >10g quantities.

Body Protection
  • Standard: Tyvek® or chemically resistant lab coat (buttoned to neck).

  • Footwear: Closed-toe, non-perforated shoes (leather/synthetic leather).

Part 3: Operational Handling Protocols

Workflow Visualization: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Weighing Weighing Operation Solid->Weighing Reaction Reaction / Heating Liquid->Reaction PPE_Solid PPE: Double Nitrile + Goggles + Lab Coat Engineering: Fume Hood / Powder Hood Weighing->PPE_Solid < 10g PPE_HighRisk PPE: Face Shield + Chemical Apron + Sleeve Covers Weighing->PPE_HighRisk > 10g or Dust Generation PPE_Liquid PPE: Double Nitrile (Splash Guard) + Goggles Engineering: Fume Hood Required Reaction->PPE_Liquid Standard Temp Reaction->PPE_HighRisk Reflux / Pressurized

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational scale.

Protocol A: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a Certified Chemical Fume Hood or a Powder Containment Enclosure . Do not weigh on an open bench.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or hydrolysis of residue.

Protocol B: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The imidazole nitrogen is basic; exothermic reaction may occur if dissolved directly in acidic media.

  • Incompatibility:

    • Strong Oxidizers: Risk of fire (ether backbone).

    • Acid Chlorides/Anhydrides: Will react vigorously with the alcohol (-OH) and imidazole groups.

  • Temperature: Monitor internal temperature during addition. If heating >50°C, ensure condenser water flow is active before heating begins.

Protocol C: Storage
  • Conditions: Store at 2–8°C (Refrigerated) .

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere. Moisture can lead to "gumming" or degradation of the imidazole ring over time.

  • Container: Amber glass vial with Teflon-lined cap.

Part 4: Emergency Response & Disposal

Spill Management
ScenarioImmediate ActionNeutralization/Cleanup
Powder Spill Evacuate area. Don N95/P100 mask.Cover with wet paper towels (to prevent dust). Scoop into waste container. Wipe area with 10% bleach, then water.
Liquid Spill Ventilate area.[3][4][5] Don respirator (ABEK).Absorb with Vermiculite or Sand. Do not use sawdust (fire hazard with oxidizers).
Skin Contact Immediate Flush. Rinse with water for 15 mins. Use mild soap. Do not use ethanol (enhances absorption).
Eye Contact Emergency Wash. Flush for 15 mins holding eyelids open. Seek ophthalmologist immediately (Corrosive risk).[6][7][3]
Disposal Workflow
  • Classification: Classify as Hazardous Organic Waste (Basic/Amine) .

  • Segregation: Do not mix with acidic waste streams (risk of heat generation/fumes).

  • Labeling: Label clearly with "Contains Imidazole Derivative - Potential Corrosive/Irritant."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70678566 (Imidazole derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-Phenoxyethanol (CAS 122-99-6). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.